2-Cyclobutyl-2-oxoacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-cyclobutyl-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-5(6(8)9)4-2-1-3-4/h4H,1-3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIQFAXBEUIRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611227 | |
| Record name | Cyclobutyl(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13884-85-0 | |
| Record name | Cyclobutyl(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclobutyl-2-oxoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Cyclobutyl-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclobutyl-2-oxoacetic acid, a fascinating and versatile molecule, stands at the intersection of strained ring chemistry and the biologically significant α-keto acid motif. Its unique structural features, combining a four-membered cyclobutane ring with a reactive α-keto acid functionality, make it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry.[1] The rigid, puckered nature of the cyclobutane ring can impart specific conformational constraints on molecules, a property increasingly exploited in drug design to enhance binding affinity and metabolic stability.[2][3] Concurrently, α-keto acids are pivotal intermediates in numerous metabolic pathways and are recognized for their diverse biological activities.[4][5] This guide provides a comprehensive overview of the known chemical properties, experimental data (where available), and potential applications of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
Currently, much of the available data on the physicochemical properties of this compound is predicted rather than experimentally determined. These computational estimates provide a valuable starting point for handling and experimental design.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₃ | [1][6] |
| Molecular Weight | 128.13 g/mol | [1][6] |
| CAS Number | 13884-85-0 | [1][6] |
| Predicted Boiling Point | 213.862 °C at 760 mmHg | [1] |
| Predicted Density | 1.323 g/cm³ | [1] |
| Predicted pKa | 2.66 ± 0.54 | [1] |
| Predicted Flash Point | 97.426 °C | [1] |
| Appearance | Not specified (likely a solid or oil) | |
| Solubility | Not specified | |
| Melting Point | Not available |
Spectroscopic Data
As of the latest literature review, detailed experimental spectroscopic data for this compound has not been published. However, based on its structure, the following spectral characteristics can be anticipated:
-
¹H NMR: The spectrum would be expected to show signals corresponding to the methine proton on the cyclobutane ring adjacent to the carbonyl group, as well as the methylene protons of the cyclobutane ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The spectrum should display distinct signals for the two carbonyl carbons (ketone and carboxylic acid), the methine carbon, and the methylene carbons of the cyclobutane ring.
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretch of the carboxylic acid (broad), the C=O stretches of the ketone and carboxylic acid (typically in the range of 1680-1750 cm⁻¹), and C-H stretches of the cyclobutane ring.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns related to the loss of CO₂, CO, and cleavage of the cyclobutane ring.
Synthesis and Purification
A logical workflow for a potential synthesis is outlined below:
Caption: A potential synthetic workflow for this compound.
Purification would likely involve standard techniques such as column chromatography on silica gel, followed by characterization to confirm the structure and purity of the final product.
Analytical Methods
For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) would be a suitable technique. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol, would likely provide good separation and quantification.[8] Detection could be achieved using a UV detector, monitoring at a wavelength corresponding to the carbonyl chromophore.
A general workflow for the HPLC analysis is depicted below:
Caption: A typical workflow for the HPLC analysis of this compound.
Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is currently lacking in the public domain. However, the broader classes of molecules to which it belongs, namely cyclobutane derivatives and α-keto acids, are of significant interest in drug discovery.
Cyclobutane-containing compounds have been investigated for a wide range of therapeutic applications, including as antiviral, anticancer, and anti-inflammatory agents.[2][9] The conformational rigidity imparted by the cyclobutane ring can lead to improved target binding and favorable pharmacokinetic properties.[2][3]
α-Keto acids are key metabolites in cellular metabolism, including the citric acid cycle.[10] They are involved in amino acid metabolism, and some, like α-ketoglutarate, have been shown to play roles in cellular signaling, including the regulation of mTOR and antioxidant responses.[4][5][11] It is plausible that this compound, as an α-keto acid, could interact with enzymes and receptors involved in metabolic and signaling pathways.
A hypothetical signaling pathway that could be influenced by an α-keto acid is outlined below. This diagram illustrates the general role of α-keto acid dehydrogenases, which are crucial regulatory points in metabolism.
Caption: A generalized signaling pathway involving α-keto acids.
Further research is necessary to elucidate the specific biological targets and pharmacological effects of this compound.
Conclusion and Future Directions
This compound is a molecule with significant untapped potential. While current knowledge is primarily based on predicted properties and its classification within broader chemical families, its unique structure warrants further investigation. Future research should focus on:
-
Development of robust synthetic routes: Establishing a reliable and scalable synthesis is crucial for enabling further studies.
-
Comprehensive characterization: Detailed experimental determination of its physicochemical properties and full spectroscopic analysis are needed.
-
Biological screening: A broad-based biological screening program could uncover novel therapeutic applications.
-
Mechanistic studies: Investigating its interactions with key enzymes and signaling pathways will provide a deeper understanding of its potential pharmacological effects.
As the fields of medicinal chemistry and chemical biology continue to explore novel chemical space, molecules like this compound offer exciting opportunities for the development of new therapeutics and research tools. This guide serves as a foundational resource to stimulate and support these future endeavors.
References
- 1. Cas 13884-85-0,CYCLOBUTYL-OXO-ACETIC ACID | lookchem [lookchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR/α-ketoglutarate signaling: impact on brain cell homeostasis under ischemic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α-Ketoglutaric acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 2-Cyclobutyl-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclobutyl-2-oxoacetic acid, a member of the alpha-keto acid family, is a molecule of interest in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a cyclobutane ring adjacent to a keto-acid moiety, presents potential for the development of novel therapeutics and other biologically active compounds.[1][2] The physical properties of this compound are fundamental to its handling, formulation, and application in research and development. This guide provides a comprehensive overview of the known physical characteristics of this compound, details general experimental protocols for their determination, and situates the molecule within the broader context of the biological significance of alpha-keto acids.
Core Physical Properties
The physical properties of this compound are summarized below. It is important to note that while some data is derived from computational predictions, experimental verification is crucial for application in a laboratory setting.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₈O₃ | [1] |
| Molecular Weight | 128.126 g/mol | [1] |
| CAS Number | 13884-85-0 | [1] |
| Boiling Point | 213.862 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.323 g/cm³ (Predicted) | [1] |
| Flash Point | 97.426 °C (Predicted) | [1] |
| Melting Point | Not available | [1] |
| Solubility | Not available | [1] |
Experimental Protocols
The following sections detail standardized experimental methodologies for determining the key physical properties of organic acids like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[3]
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3]
-
Purity Check: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology:
-
Apparatus: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask.
-
Procedure: A small volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Observation: The temperature is recorded when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer. This temperature is the boiling point at the recorded atmospheric pressure.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology:
-
Solvent Selection: A range of common laboratory solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane) are selected.
-
Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.[4]
-
Solvent Addition: A small volume of the selected solvent (e.g., 1 mL) is added to the test tube.[5]
-
Observation: The mixture is agitated vigorously for a set period (e.g., 1 minute). The solubility is observed and recorded.[6] If the solid dissolves, it is recorded as "soluble." If it does not dissolve, it is "insoluble." If some, but not all, of the solid dissolves, it is "partially soluble."
-
Quantitative Measurement: For a more precise determination, a saturated solution is prepared, and the concentration of the dissolved solute is measured using techniques such as spectroscopy or gravimetric analysis after solvent evaporation.
Visualization of Metabolic Context
While specific signaling pathways for this compound are not yet elucidated, its classification as an alpha-keto acid places it within a well-understood and vital metabolic context. Alpha-keto acids are key intermediates in the metabolism of amino acids and carbohydrates. The following diagram illustrates the central role of alpha-keto acids in cellular metabolism.
Caption: Central role of α-keto acids in intermediary metabolism.
Conclusion
This technical guide provides a foundational understanding of the physical properties of this compound. While some experimental data remains to be determined, the provided protocols offer a clear path for obtaining these crucial parameters. The visualization of the metabolic role of alpha-keto acids underscores the potential biological significance of this compound class. Further research into the specific biological activities and physical characteristics of this compound is warranted to fully explore its potential in drug discovery and other scientific applications.
References
- 1. Cas 13884-85-0,CYCLOBUTYL-OXO-ACETIC ACID | lookchem [lookchem.com]
- 2. "Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei" by Houssein Saeid Amjaour [commons.und.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. www1.udel.edu [www1.udel.edu]
- 5. scribd.com [scribd.com]
- 6. saltise.ca [saltise.ca]
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Cyclobutyl-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of 2-cyclobutyl-2-oxoacetic acid. Although a synthetic building block with limited direct experimental literature, this document compiles predicted data based on established principles of organic chemistry and spectroscopy, alongside detailed, plausible experimental protocols for its synthesis and analysis. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering insights into the characteristics of this α-keto acid and facilitating its use in the synthesis of novel compounds.
Introduction
This compound, a member of the α-keto acid family, presents a unique structural motif combining a strained cyclobutane ring with a reactive α-keto acid functionality. Such compounds are valuable intermediates in organic synthesis, serving as precursors for a variety of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The cyclobutyl moiety can introduce conformational constraints and specific steric bulk, which can be advantageous in designing molecules with desired biological activities. This guide details the predicted molecular structure, conformational preferences, and spectroscopic signature of this compound, providing a foundational understanding for its application in research and development.
Molecular Structure and Physicochemical Properties
This compound possesses the molecular formula C₆H₈O₃. The structure features a cyclobutane ring attached to a glyoxylic acid moiety. The presence of both a ketone and a carboxylic acid functional group on adjacent carbons makes it a highly reactive and versatile synthetic intermediate.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₆H₈O₃ | - |
| Molecular Weight | 128.13 g/mol | - |
| IUPAC Name | This compound | - |
| CAS Number | 13884-85-0 | [1] |
| Boiling Point | 213.9 °C at 760 mmHg | [1] |
| Density | 1.323 g/cm³ | [1] |
| pKa | ~2-3 | Analogy to other α-keto acids |
| Appearance | Predicted to be a colorless to pale yellow liquid or low-melting solid | General observation for similar compounds |
Synthesis of this compound
While specific literature on the synthesis of this compound is scarce, a reliable and general method for the preparation of α-keto acids involves the reaction of a Grignard reagent with diethyl oxalate, followed by acidic hydrolysis. The following protocol is a detailed, plausible method for its synthesis.
Proposed Synthetic Pathway
The proposed synthesis is a two-step process starting from cyclobutyl bromide.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
Step 1: Preparation of Cyclobutylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is dried in an oven and assembled while hot under a stream of dry nitrogen.
-
Initiation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask. The flask is gently heated with a heat gun under a nitrogen atmosphere to activate the magnesium.
-
Grignard Formation: Dry diethyl ether is added to cover the magnesium. A solution of cyclobutyl bromide (1.0 equivalent) in dry diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing. The addition rate is controlled to maintain a steady reflux.
-
Completion: After the addition is complete, the reaction mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Step 2: Synthesis of this compound
-
Reaction with Diethyl Oxalate: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of diethyl oxalate (1.1 equivalents) in dry diethyl ether is added dropwise, maintaining the temperature below 10 °C.
-
Quenching: After the addition, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude ethyl 2-cyclobutyl-2-oxoacetate.
-
Hydrolysis: The crude ester is refluxed with a 10% aqueous solution of hydrochloric acid for 4-6 hours.
-
Isolation and Purification: After cooling, the reaction mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo to yield crude this compound. The product can be further purified by vacuum distillation or chromatography.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of similar compounds.
Table 2: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~3.0-3.5 | Multiplet | 1H | -CH- (cyclobutyl) |
| ~1.8-2.4 | Multiplet | 6H | -CH₂- (cyclobutyl) |
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~190-200 | C=O (ketone) |
| ~160-170 | C=O (acid) |
| ~40-50 | -CH- (cyclobutyl) |
| ~20-30 | -CH₂- (cyclobutyl) |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1740-1760 | Strong | C=O stretch (ketone) |
| ~1700-1720 | Strong | C=O stretch (carboxylic acid) |
| ~2850-3000 | Medium | C-H stretch (cyclobutyl) |
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 128 | [M]⁺ |
| 83 | [M - COOH]⁺ |
| 71 | [C₄H₇CO]⁺ |
| 55 | [C₄H₇]⁺ |
Molecular Conformation
The conformational preference of the cyclobutyl ring is a key feature of this compound's three-dimensional structure. Unlike planar depictions, cyclobutane and its derivatives adopt a puckered or "butterfly" conformation to alleviate torsional strain.[2] The degree of puckering is influenced by the substituents on the ring.
For this compound, the cyclobutyl ring is expected to be in a puckered conformation. The bulky 2-oxoacetic acid group will likely occupy a pseudo-equatorial position to minimize steric interactions. The relative orientation of the ketone and carboxylic acid groups will be influenced by intramolecular hydrogen bonding and electronic effects.
Computational Analysis Workflow
A computational approach can provide detailed insights into the conformational landscape of this compound.
References
Spectroscopic and Spectrometric Characterization of 2-Cyclobutyl-2-oxoacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclobutyl-2-oxoacetic acid (CAS No. 13884-85-0) is a carboxylic acid containing a cyclobutane ring and a ketone functional group.[1] Its structural features make it a valuable building block in medicinal chemistry and organic synthesis.[1] A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and quality control in research and development. This technical guide provides an overview of the expected spectroscopic and spectrometric data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to a lack of publicly available experimental data, this guide presents predicted data and general analytical methodologies.
Predicted Spectroscopic and Spectrometric Data
The following tables summarize the predicted spectroscopic and spectrometric data for this compound based on its chemical structure and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~10-12 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~3.0 - 3.5 | Multiplet | 1H | Methine proton alpha to carbonyls |
| ~1.8 - 2.4 | Multiplet | 6H | Cyclobutyl methylene protons (-CH₂) |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~190 - 205 | C | Ketone carbonyl carbon |
| ~160 - 175 | C | Carboxylic acid carbonyl carbon |
| ~40 - 55 | CH | Methine carbon |
| ~15 - 30 | CH₂ | Cyclobutyl methylene carbons |
Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.
Table 3: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic acid |
| 2850-3000 | Medium | C-H stretch | Alkane (cyclobutyl) |
| ~1740-1760 | Strong | C=O stretch | Ketone |
| ~1700-1725 | Strong | C=O stretch | Carboxylic acid |
| ~1210-1320 | Medium | C-O stretch | Carboxylic acid |
Note: Predicted absorption bands are estimates and can be influenced by the physical state of the sample and intermolecular interactions.
Table 4: Predicted Mass Spectrometry Data
| m/z | Adduct | Predicted CCS (Ų) |
| 129.05463 | [M+H]⁺ | 123.7 |
| 151.03657 | [M+Na]⁺ | 128.6 |
| 127.04007 | [M-H]⁻ | 125.9 |
| 146.08117 | [M+NH₄]⁺ | 138.1 |
| 167.01051 | [M+K]⁺ | 131.6 |
| 111.04461 | [M+H-H₂O]⁺ | 113.9 |
Data sourced from PubChemLite.[2] CCS: Collision Cross Section.
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic and spectrometric data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[3] The solution should be filtered into a clean NMR tube.
-
Instrumentation : Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or higher instrument.
-
¹H NMR Acquisition :
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.[4]
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.[5]
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For a solid sample, the mull technique can be used. Grind a small amount of the compound with a mulling agent (e.g., Nujol) to create a paste, which is then placed between two salt plates (e.g., NaCl or KBr).[6]
-
Alternatively, prepare a KBr disk by mixing the sample with dry potassium bromide and pressing it into a thin, transparent disk.[6]
-
If the sample is soluble, a solution can be prepared using a solvent that has minimal interference in the IR region of interest (e.g., CCl₄, CS₂).[6]
-
-
Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation patterns of the molecular ion.[7] The signature fragmentations for a carboxylic acid often involve the sequential loss of OH (17 mass units) and then CO (28 mass units).[8]
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the structural characterization of a chemical compound using various spectroscopic techniques.
Caption: A generalized workflow for the synthesis, purification, and structural elucidation of a chemical compound.
Conclusion
References
- 1. Cas 13884-85-0,CYCLOBUTYL-OXO-ACETIC ACID | lookchem [lookchem.com]
- 2. PubChemLite - this compound (C6H8O3) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. omicsonline.org [omicsonline.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
The Synthesis and Discovery of Novel Cyclobutane Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane motif, a four-membered carbocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and unique puckered conformation bestow upon it a distinct three-dimensional geometry that offers significant advantages in drug design.[1] Unlike more flexible aliphatic rings, the rigid nature of the cyclobutane core can pre-organize appended pharmacophores into a bioactive conformation, leading to enhanced potency and selectivity.[1] Furthermore, the substitution of metabolically susceptible groups with a cyclobutane ring can improve the pharmacokinetic profile of drug candidates. This guide provides a comprehensive overview of the synthesis, discovery, and application of novel cyclobutane derivatives in drug development, with a focus on key experimental methodologies and data-driven insights.
Core Concepts in Cyclobutane-Driven Drug Design
The utility of the cyclobutane scaffold in medicinal chemistry stems from several key properties:
-
Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of a molecule, which can lead to a lower entropic penalty upon binding to a biological target and thus higher affinity.[1]
-
Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, making it an excellent replacement for more labile functionalities.
-
Three-Dimensional Diversity: The non-planar structure of cyclobutane allows for the precise spatial orientation of substituents, enabling the exploration of three-dimensional pharmacophore space and interaction with unique pockets in target proteins.
-
Bioisosterism: The cyclobutane ring can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or aromatic rings, to fine-tune a compound's physicochemical properties.
Synthesis of Key Cyclobutane-Containing Drugs and Intermediates
The following sections detail the synthesis of key cyclobutane-containing drugs and their intermediates, highlighting common synthetic strategies.
Carboplatin: A Second-Generation Platinum-Based Anticancer Agent
Carboplatin is a cornerstone of cancer chemotherapy, with a cyclobutane-1,1-dicarboxylate ligand that modulates the reactivity and toxicity of the platinum center compared to its predecessor, cisplatin.
Synthesis of 1,1-Cyclobutanedicarboxylic Acid
A common precursor to Carboplatin is 1,1-cyclobutanedicarboxylic acid. Its synthesis can be achieved via the condensation of diethyl malonate with 1,3-dibromopropane.
| Step | Reagents and Conditions | Product | Yield |
| 1 | Diethyl malonate, Sodium ethoxide, 1,3-dibromopropane | Diethyl 1,1-cyclobutanedicarboxylate | ~55% |
| 2 | Aqueous NaOH, then HCl | 1,1-Cyclobutanedicarboxylic acid | High |
Experimental Protocol: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
-
Preparation of Diethyl 1,1-cyclobutanedicarboxylate: To a solution of sodium ethoxide in absolute ethanol, diethyl malonate is added. The mixture is then treated with 1,3-dibromopropane. After the addition is complete, the reaction mixture is refluxed. The ethanol is removed by distillation, and the residue is treated with water. The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are dried and concentrated. The crude product is then purified by distillation under reduced pressure.[2]
-
Hydrolysis to 1,1-Cyclobutanedicarboxylic Acid: The diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed by heating with a solution of sodium hydroxide. After the reaction is complete, the solution is cooled and acidified with hydrochloric acid to precipitate the dicarboxylic acid. The product is collected by filtration, washed with cold water, and dried.[3]
Final Synthesis of Carboplatin
Carboplatin is synthesized from cis-diamminediaquaplatinum(II) nitrate and the disodium salt of 1,1-cyclobutanedicarboxylic acid.
| Step | Reagents and Conditions | Product | Yield |
| 1 | cis-diamminediiodoplatinum(II), Silver nitrate | cis-diamminediaquaplatinum(II) nitrate | Intermediate |
| 2 | cis-diamminediaquaplatinum(II) nitrate, 1,1-cyclobutanedicarboxylic acid, NaOH | Carboplatin | >80% |
Experimental Protocol: Synthesis of Carboplatin
-
Preparation of cis-diamminediaquaplatinum(II) nitrate: A suspension of cis-diamminediiodoplatinum(II) in water is treated with a solution of silver nitrate. The mixture is stirred in the dark. The silver iodide precipitate is removed by filtration.
-
Formation of Carboplatin: The filtrate containing cis-diamminediaquaplatinum(II) nitrate is treated with a solution of 1,1-cyclobutanedicarboxylic acid that has been neutralized with sodium hydroxide. The mixture is stirred, and the resulting white precipitate of Carboplatin is collected by filtration, washed with water, and dried.[4]
Boceprevir: A Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor
Boceprevir is a potent inhibitor of the HCV NS3/4A protease and features a key (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid intermediate.
Synthesis of the Bicyclic Proline Intermediate
The synthesis of this complex intermediate often involves a multi-step sequence starting from a chiral precursor.
| Step | Starting Material | Key Transformation | Product |
| 1 | 3-Carene | Ozonolysis and subsequent transformations | (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivative |
| 2 | Amino protection and functional group manipulations | Esterification and deprotection | (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride |
Experimental Protocol: Synthesis of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
A detailed synthetic route starting from cis-cypermethric acid, a readily available insecticide ingredient, has been reported. This approach utilizes the existing stereochemistry of the starting material to achieve a diastereoselective synthesis of the proline moiety.[5]
-
Amino Protection: 6,6-dimethyl-3-azabicyclo[3.1.0]hexane hydrochloride is treated with an amino-protecting group, such as di-tert-butyl dicarbonate (Boc-anhydride), in the presence of a base.[6]
-
Chiral Resolution/Asymmetric Synthesis: Chiral induction is achieved through various methods, including the use of a chiral auxiliary or an asymmetric catalyst, to obtain the desired (1R, 2S, 5S) stereoisomer.[6]
-
Esterification and Deprotection: The carboxylic acid is converted to its methyl ester, and the amino protecting group is subsequently removed under acidic conditions to yield the final hydrochloride salt.[7]
Apalutamide: A Non-steroidal Androgen Receptor Inhibitor
Apalutamide is used in the treatment of prostate cancer and contains a spirocyclic cyclobutane core.
Synthesis of the Apalutamide Core Structure
The synthesis of Apalutamide involves the construction of a thiohydantoin ring from key cyclobutane-containing intermediates.
| Step | Reagents and Conditions | Key Intermediate |
| 1 | 4-Amino-2-fluoro-N-methylbenzamide, 1-bromocyclobutane-1-carboxylic acid, Base | 4-((1-carboxycyclobutyl)amino)-2-fluoro-N-methylbenzamide |
| 2 | Intermediate from Step 1, Activating agent (e.g., SOCl2), 5-amino-3-(trifluoromethyl)picolinonitrile, Thiophosgene | Apalutamide |
Experimental Protocol: Synthesis of Apalutamide
-
Alkylation: 4-Amino-2-fluoro-N-methylbenzamide is reacted with 1-bromocyclobutane-1-carboxylic acid in a polar aprotic solvent such as dioxane in the presence of an organic base like triethylamine at elevated temperatures (e.g., 60°C).[8]
-
Thiohydantoin Formation: The resulting intermediate, 4-((1-carboxycyclobutyl)amino)-2-fluoro-N-methylbenzamide, is activated, for example, by conversion to an ester. This activated intermediate is then reacted with 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile in a suitable solvent mixture, such as isopropyl acetate and DMSO, at reflux to form the thiohydantoin ring of Apalutamide.[8] An alternative one-pot procedure involves reacting the carboxylic acid intermediate with 5-amino-3-(trifluoromethyl)picolinonitrile and thiophosgene.[9]
Signaling Pathways and Biological Targets
The rational design of cyclobutane derivatives is guided by an understanding of their biological targets and the signaling pathways in which they are involved.
Androgen Receptor (AR) Signaling
Apalutamide is a potent antagonist of the androgen receptor. The AR signaling pathway is a key driver of prostate cancer progression.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101475600A - Novel method for synthesizing antineoplastic medicament carboplatin - Google Patents [patents.google.com]
- 5. aurigeneservices.com [aurigeneservices.com]
- 6. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
- 7. The side chain synthesis of boceprevir_Chemicalbook [chemicalbook.com]
- 8. data.epo.org [data.epo.org]
- 9. caod.oriprobe.com [caod.oriprobe.com]
An In-depth Technical Guide to 2-Cyclobutyl-2-oxoacetic Acid (CAS 13884-85-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclobutyl-2-oxoacetic acid, also identified by CAS number 13884-85-0, is a carboxylic acid featuring a cyclobutane ring and a ketone functional group.[1] This unique structural combination makes it a valuable building block in organic synthesis and medicinal chemistry. Its reactivity allows for the synthesis of diverse heterocyclic and biologically active compounds, positioning it as a key intermediate in the exploration of novel therapeutic agents.[1] This document provides a comprehensive overview of its chemical and physical properties, plausible synthetic and analytical methodologies, and a discussion of its potential, albeit currently underexplored, biological significance.
Chemical Structure and Properties
The structural and physicochemical properties of this compound are summarized below.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| CAS Number | 13884-85-0 |
| Molecular Formula | C₆H₈O₃ |
| Molecular Weight | 128.13 g/mol |
| IUPAC Name | This compound |
| Synonyms | Cyclobutyl-oxo-acetic acid |
| SMILES | O=C(C(=O)O)C1CCC1 |
| InChI | InChI=1S/C6H8O3/c7-5(6(8)9)4-2-1-3-4/h4H,1-3H2,(H,8,9) |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Boiling Point | 213.862 °C at 760 mmHg | [1] |
| Density | 1.323 g/cm³ | [1] |
| Flash Point | 97.426 °C | [1] |
| pKa (Predicted) | 2.66 ± 0.54 | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Experimental Protocols
Proposed Synthesis Routes
Two common strategies for the synthesis of α-keto acids that can be adapted for this compound are the oxidation of a corresponding methyl ketone and the reaction of a Grignard reagent with diethyl oxalate.
3.1.1. Oxidation of Cyclobutyl Methyl Ketone
This method involves the oxidation of the methyl group of cyclobutyl methyl ketone to a carboxylic acid.
-
Reaction Scheme:
-
Detailed Protocol:
-
Reactants: Cyclobutyl methyl ketone (1.0 eq), and a suitable oxidizing agent such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).
-
Solvent: A suitable solvent that is inert to the oxidizing conditions, such as a mixture of t-butanol and water.
-
Procedure: a. Dissolve cyclobutyl methyl ketone in the chosen solvent system in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. b. Slowly add the oxidizing agent to the solution. The reaction may be exothermic and require cooling in an ice bath. c. After the addition is complete, heat the mixture to reflux for a period determined by reaction monitoring (e.g., by Thin Layer Chromatography). d. Upon completion, cool the reaction mixture to room temperature. e. Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) if KMnO₄ was used, until the purple color disappears. f. Acidify the mixture with a mineral acid (e.g., HCl) to a pH of approximately 2. g. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). h. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.
-
3.1.2. Grignard Reaction with Diethyl Oxalate
This approach utilizes a Grignard reagent prepared from a cyclobutyl halide, which then reacts with diethyl oxalate.
-
Reaction Scheme:
-
Detailed Protocol:
-
Grignard Reagent Preparation: a. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. b. Add a solution of cyclobutyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should be initiated with gentle heating if necessary. c. Once the reaction starts, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
Reaction with Diethyl Oxalate: a. In a separate flask under an inert atmosphere, dissolve diethyl oxalate in anhydrous diethyl ether and cool the solution in an ice-salt bath. b. Add the freshly prepared cyclobutylmagnesium bromide solution dropwise to the diethyl oxalate solution, maintaining the low temperature. c. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Hydrolysis and Workup: a. Quench the reaction by slowly adding it to a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. b. Separate the organic layer and extract the aqueous layer with diethyl ether. c. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-cyclobutyl-2-oxoacetate. d. Hydrolyze the ester by refluxing with an aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidification.
-
Purification: Purify the final product by extraction and subsequent recrystallization or column chromatography.
-
Proposed Analytical Methods
The analysis of this compound can be performed using standard analytical techniques, potentially requiring derivatization for enhanced detection.
3.2.1. High-Performance Liquid Chromatography (HPLC)
-
Principle: Separation of the compound based on its interaction with a stationary phase, followed by detection. Due to the lack of a strong chromophore, derivatization is often necessary for sensitive UV detection.
-
Derivatization Agent: A common derivatizing agent for α-keto acids is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the α-keto acid to form a fluorescent quinoxalinone derivative.
-
Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a fluorescence or UV detector.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Protocol:
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., water or methanol).
-
Derivatization: Mix the sample with the DMB solution and a reducing agent (e.g., 2-mercaptoethanol) and heat to induce the reaction.
-
Injection: Inject the derivatized sample into the HPLC system.
-
Detection: Monitor the elution of the derivatized product using a fluorescence detector (with appropriate excitation and emission wavelengths) or a UV detector.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.
-
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway modulations have been reported for this compound, the broader classes of cyclobutane-containing compounds and α-keto acids are known to possess diverse biological effects. Cyclobutane moieties are present in a number of approved drugs, including anticancer and antiviral agents.[2] α-Keto acids are key metabolites in various cellular processes and have been investigated for their therapeutic potential.
Given the structural features of this compound, it is plausible that it could interact with various biological targets. For illustrative purposes, a hypothetical signaling pathway is presented below, depicting how a small molecule of this nature could potentially exert an anticancer effect by inhibiting a key kinase in a cancer-related pathway.
This diagram illustrates a hypothetical scenario where this compound acts as an inhibitor of a kinase (e.g., RAF) in the MAPK/ERK signaling pathway, a critical pathway often dysregulated in cancer. Inhibition at this stage would block downstream signaling, ultimately leading to a decrease in cell proliferation and survival.
Experimental Workflow for Biological Evaluation
To investigate the potential biological activity of this compound, a standard experimental workflow can be employed.
This workflow begins with in vitro cell-based assays to assess the general cytotoxicity of the compound against, for example, a panel of cancer cell lines. If significant activity is observed, further studies would focus on identifying the molecular target and elucidating the mechanism of action by analyzing its effects on relevant signaling pathways. Promising in vitro results would then warrant further investigation in in vivo animal models.
Conclusion
This compound (CAS 13884-85-0) is a chemical entity with considerable potential as a scaffold in the design and synthesis of novel molecules with biological activity. While its own biological profile remains to be characterized, its structural relationship to known bioactive classes of compounds suggests that it is a promising candidate for further investigation in drug discovery programs. The synthetic and analytical methods outlined in this guide provide a foundation for researchers to produce and characterize this compound, paving the way for a thorough exploration of its therapeutic potential.
References
Reactivity Profile of α-Keto Acids with a Cyclobutane Moiety: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of α-keto acids incorporating a cyclobutane ring. Particular emphasis is placed on the unique reactivity conferred by the strained four-membered ring and the potential of these scaffolds in medicinal chemistry.
Synthesis of Chiral Cyclobutane α-Keto Acids
A robust and modular synthetic route to chiral cyclobutane α-keto acids has been developed, commencing from the readily available terpene myrtenal. This pathway allows for the introduction of diverse substituents, making it highly valuable for creating libraries of compounds for drug discovery. The key steps involve an 8-aminoquinoline-directed C(sp²)–H arylation followed by an ozonolysis-based ring opening.[1][2][3][4]
Overall Synthetic Workflow
The synthesis begins with the oxidation of myrtenal to myrtenoic acid, followed by the installation of an 8-aminoquinoline (AQ) directing group. The core diversification step is a palladium-catalyzed C(sp²)–H arylation of the vinyl group. Subsequent removal of the directing group and ozonolysis of the double bond furnishes the desired chiral cyclobutane α-keto acid.
Caption: Synthetic workflow for chiral cyclobutane α-keto acids.
Experimental Protocols
1.2.1. 8-Aminoquinoline-Directed C(sp²)–H Arylation
This pivotal step allows for the introduction of a wide array of aryl and heteroaryl groups.[1][5] The reaction is typically performed using a palladium catalyst, a silver salt as an oxidant, and a base additive.
-
Reaction Setup: A vial is charged with the 8-AQ amide of myrtenoic acid, the aryl iodide (3 equivalents), Pd(OAc)₂ (5 mol%), AgOAc (2 equivalents), and NaOAc (1 equivalent).
-
Solvent: Dry dichloroethane (DCE) is added.
-
Atmosphere: The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).
-
Conditions: The reaction mixture is heated to 100 °C for 24 hours.
-
Work-up and Purification: After cooling, the mixture is filtered, concentrated, and purified by silica gel chromatography.[1][6]
1.2.2. Ozonolysis for Ring Opening
The final step to form the α-keto acid involves the oxidative cleavage of the double bond in the arylated myrtenoic acid derivative.[1][3]
-
Procedure: The arylated myrtenoic acid derivative is dissolved in a suitable solvent (e.g., a mixture of CH₂Cl₂ and MeOH) and cooled to -78 °C. Ozone is then bubbled through the solution until a persistent blue color is observed.
-
Quenching: The reaction is quenched with a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), and allowed to warm to room temperature.
-
Work-up: The solvent is removed in vacuo, and the crude product is purified, often by simple extraction, to yield the final cyclobutane α-keto acid.[1][3]
Quantitative Data: Optimization of C-H Arylation
The yield of the C-H arylation step is highly dependent on the reaction conditions. The following table summarizes the optimization data for the reaction of the 8-AQ amide of myrtenoic acid with 4-iodoanisole.[1]
| Entry | Additive (equiv.) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | - | Various | 110 | 16 | 100 | 50 |
| 2 | NaOAc (0.2) | Various | 110 | 16 | 90 | 56 |
| 3 | NaOAc (0.2) | Various | 100 | 24 | 82 | 61 |
| 4 | NaOAc (1.0) | Various | 100 | 24 | 78 | 68 |
| 5 | NaOAc (1.0) | DCE | 100 | 24 | 81 | 75 |
Reactivity Profile
The reactivity of α-keto acids with a cyclobutane moiety is governed by the interplay between the inherent reactivity of the α-keto acid functionality and the ring strain of the cyclobutane.
Keto-Enol Tautomerism
A key feature of these molecules is their keto-enol tautomerism. The equilibrium between the keto and enol forms of 2-oxocyclobutanecarboxylic acid has been quantitatively studied in aqueous solution.[7]
Caption: Keto-enol tautomerism of 2-oxocyclobutanecarboxylic acid.
The presence of the strained cyclobutane ring has a significant impact on the acidity and the keto-enol equilibrium compared to larger ring systems.[7] The enol form of the 2-oxocyclobutanecarboxylate ion is remarkably more acidic than its cyclopentyl counterpart, an effect attributed to the increased s-character of the exocyclic bonds in the smaller ring.[7] However, the equilibrium constant for enolization is lower, reflecting the difficulty of introducing a double bond into the strained four-membered ring.[7][8]
Quantitative Data on Keto-Enol Equilibrium and Acidity [7]
| Compound | pKE (Keto-Enol) | pKa (Keto) | pKa (Enol) |
| 2-Oxocyclobutanecarboxylic acid | 3.65 | 3.53 | 0.88 |
| 2-Oxocyclopentanecarboxylic acid | 1.65 | 3.80 | 2.15 |
Expected Reactivity
While specific studies on the full reactivity profile of cyclobutane α-keto acids are limited, their behavior can be predicted based on the known chemistry of α-keto acids and cyclobutanes.
-
Decarboxylation: α-keto acids can undergo decarboxylation, although typically under harsher conditions than β-keto acids. The presence of the strained cyclobutane ring may influence the energetics of this process.
-
Reduction: The keto group can be reduced to a secondary alcohol using various reducing agents, providing access to chiral α-hydroxy acids with a cyclobutane moiety.
-
Nucleophilic Addition: The ketone carbonyl is susceptible to attack by nucleophiles, allowing for further functionalization of the cyclobutane ring.
-
Ring Strain-Driven Reactions: The inherent strain of the cyclobutane ring (approximately 26 kcal/mol) makes it susceptible to ring-opening reactions under thermal, acidic, or metal-catalyzed conditions. The presence of the α-keto acid functionality can influence the regioselectivity of such ring-opening reactions.
Applications in Drug Development
Cyclobutane-containing molecules are of significant interest in medicinal chemistry due to their conformational rigidity and metabolic stability. While α-keto acids with a cyclobutane moiety are an emerging class of compounds, related cyclobutane carboxylic acid derivatives have shown promise as potent and selective inhibitors of integrin signaling pathways, which are implicated in cancer progression and metastasis.[9][10][11]
Cyclobutane Scaffolds as Integrin Antagonists
Cyclobutane-based RGD (Arginine-Glycine-Aspartic acid) mimetics have been synthesized and evaluated as antagonists of αvβ3 and αIIbβ3 integrins.[9][10][11] The cyclobutane core serves as a rigid scaffold to orient the pharmacophoric groups in a bioactive conformation.
Biological Data for a Lead Cyclobutane-Based Integrin Antagonist [9]
| Compound | αvβ3 IC₅₀ (nM) | αIIbβ3 IC₅₀ (nM) |
| Lead Compound | 120 | 2500 |
Integrin Signaling Pathway
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a crucial role in cell adhesion, migration, proliferation, and survival.[12][13][14][15][16] Dysregulation of integrin signaling is a hallmark of many cancers. The development of small molecule antagonists that can block these pathways is a promising therapeutic strategy.
Caption: Simplified integrin signaling pathway and potential point of inhibition.
The modular synthesis of chiral cyclobutane α-keto acids opens up the possibility of creating novel integrin antagonists. The α-keto acid moiety could serve as a key binding element or be further functionalized to optimize potency and selectivity.
Conclusion
α-Keto acids bearing a cyclobutane ring represent a fascinating and underexplored class of molecules. The synthetic routes now available provide access to a wide range of derivatives with controlled stereochemistry. The interplay of the strained four-membered ring and the α-keto acid functionality results in a unique reactivity profile, particularly with respect to keto-enol tautomerism and acidity. The proven success of related cyclobutane scaffolds in targeting integrin signaling pathways highlights the significant potential of these compounds in the development of novel therapeutics. Further exploration of the reactivity and biological activity of this compound class is warranted and promises to yield exciting discoveries in both chemistry and medicine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. A Study of an 8-Aminoquinoline-Directed C(sp2)-H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The 2-oxocyclobutanecarboxylic acid keto-enol system in aqueous solution: a remarkable acid-strengthening effect of the cyclobutane ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy [mdpi.com]
- 11. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Integrin signalling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Integrin - Wikipedia [en.wikipedia.org]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
An In-depth Technical Guide to 2-Cyclobutyl-2-oxoacetic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyclobutyl-2-oxoacetic acid, a versatile building block, holds significant potential in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a strained cyclobutane ring with a reactive α-keto acid moiety, make it a valuable precursor for the synthesis of a diverse array of heterocyclic and biologically active molecules. This guide provides a comprehensive overview of the properties, synthesis, and reactivity of this compound, with a focus on its application in the development of novel chemical entities.
Introduction
This compound (also known as cyclobutyl-oxo-acetic acid) is a chemical compound with the molecular formula C₆H₈O₃.[1] It belongs to the class of α-keto acids, which are characterized by a ketone functional group adjacent to a carboxylic acid. The presence of the cyclobutane ring introduces conformational rigidity and a specific three-dimensional architecture, which can be exploited to influence the pharmacological properties of target molecules.[1] This compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in the construction of heterocyclic scaffolds that are prevalent in many pharmaceutical agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 13884-85-0 | [1] |
| Molecular Formula | C₆H₈O₃ | [1] |
| Molecular Weight | 128.12 g/mol | [1] |
| Boiling Point | 213.862°C at 760 mmHg | [1] |
| Flash Point | 97.426°C | [1] |
| Density | 1.323 g/cm³ | [1] |
| pKa (Predicted) | 2.66 ± 0.54 | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Synthesis of this compound
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general synthetic strategy can be inferred from the reactions of similar α-keto acids. A plausible route involves the oxidation of a suitable precursor, such as 2-cyclobutyl-2-hydroxyacetic acid.
A generalized workflow for the synthesis of α-keto acids is depicted below. This typically involves the oxidation of an α-hydroxy acid or a related derivative.
Caption: Generalized synthetic workflow for α-keto acids.
Role in Organic Synthesis: Synthesis of Heterocycles
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. The dual reactivity of the α-keto and carboxylic acid functionalities allows for a range of cyclization reactions. A key application is in the synthesis of nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their prevalence in bioactive molecules.
Illustrative Reaction: Synthesis of a Dihydropyrazine Derivative
While a specific protocol for this compound is not available, a representative reaction involves the condensation of an α-keto acid with a 1,2-diamine to form a dihydropyrazine derivative. This reaction serves as a foundational method for constructing this class of heterocycles.
Reaction Scheme:
The general workflow for this type of condensation reaction is illustrated in the following diagram:
Caption: General workflow for dihydropyrazine synthesis.
Experimental Protocol (General Procedure)
The following is a generalized experimental protocol for the condensation of an α-keto acid with a diamine, which can be adapted for this compound.
Materials:
-
This compound (1 equivalent)
-
1,2-Diaminobenzene (1 equivalent)
-
Ethanol or a suitable solvent
-
Catalytic amount of acid (e.g., acetic acid)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add 1,2-diaminobenzene to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired dihydropyrazine derivative.
Note: This is a general procedure and optimization of reaction conditions (solvent, temperature, and reaction time) may be necessary to achieve high yields.
Applications in Drug Development
The cyclobutane moiety is increasingly recognized for its favorable properties in drug design.[2] It can act as a bioisostere for other groups, improve metabolic stability, and provide a rigid scaffold to orient pharmacophoric elements. This compound, as a precursor to molecules incorporating this ring system, is therefore of significant interest in the development of new therapeutic agents. Its utility lies in its ability to contribute to the synthesis of novel compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing the efficacy and safety of drug candidates.[1]
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its ability to serve as a precursor for a variety of heterocyclic structures, particularly those containing nitrogen, underscores its importance in medicinal chemistry and drug discovery. While detailed experimental protocols and quantitative data for this specific molecule are not widely available in the public domain, the principles of α-keto acid chemistry provide a solid foundation for its application in the synthesis of novel and potentially bioactive compounds. Further research into the reactivity and applications of this compound is warranted to fully exploit its synthetic potential.
References
Thermal decomposition pathway of 2-Cyclobutyl-2-oxoacetic acid
An In-depth Technical Guide to the Thermal Decomposition Pathway of 2-Cyclobutyl-2-oxoacetic Acid
Disclaimer: To date, specific experimental studies on the thermal decomposition of this compound have not been extensively reported in the peer-reviewed literature. The following guide is a scientifically informed projection based on established principles of organic chemistry, including the known thermal behavior of α-keto acids and cyclobutane derivatives. The proposed pathways, intermediates, and quantitative data are intended to serve as a theoretical framework for future research.
Introduction
This compound is an organic compound featuring a cyclobutane ring, an α-keto group, and a carboxylic acid moiety. This unique combination of functional groups suggests a complex thermal decomposition profile, relevant to its stability, potential degradation products, and applications in drug development and organic synthesis where thermal stress may be a factor. Understanding its thermal decomposition is crucial for predicting its behavior in various chemical processes and for identifying potential reactive intermediates. This guide outlines a hypothesized thermal decomposition pathway and provides detailed, generalized experimental protocols for its investigation.
Hypothesized Thermal Decomposition Pathway
The thermal decomposition of this compound is proposed to occur in a multi-step process, initiated by decarboxylation, followed by the fragmentation of the cyclobutane ring.
Step 1: Decarboxylation
As an α-keto acid, the initial and most facile thermal decomposition step is expected to be the loss of carbon dioxide (CO₂) from the carboxylic acid group.[1] This decarboxylation reaction is a common pathway for α-keto acids upon heating and is predicted to yield cyclobutanecarbaldehyde as the primary intermediate.[1][2]
Step 2: Ring Opening and Fragmentation of Cyclobutanecarbaldehyde
The cyclobutane ring in the resulting cyclobutanecarbaldehyde intermediate is subject to thermal cleavage due to significant ring strain.[3] The pyrolysis of cyclobutane and its derivatives typically proceeds through a diradical intermediate.[4][5] In this case, the C-C bond cleavage would lead to a diradical species that can subsequently undergo rearrangement and fragmentation. A plausible pathway involves the formation of ethene and propenal (acrolein) as the final stable products. This is analogous to the thermal decomposition of similar cyclic structures like cyclobutanol, which yields ethene and acetaldehyde.[6]
The overall hypothesized pathway is visualized in the diagram below.
Experimental Protocols
To validate the hypothesized pathway and quantify the thermal stability of this compound, a combination of thermal analysis and product identification techniques is recommended.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information on the thermal stability and energetic changes associated with decomposition.
Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, mass loss at each stage, and the enthalpy of decomposition.
Instrumentation: A simultaneous TGA/DSC instrument.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the instrument.
-
Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50 mL/min to prevent oxidative decomposition.[7]
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 10 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[8]
-
Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
From the TGA curve, determine the onset temperature of decomposition (Tonset) and the percentage of mass loss for each decomposition step.
-
From the first derivative of the TGA curve (DTG), identify the temperature of the maximum rate of mass loss (Tpeak).
-
From the DSC curve, identify endothermic or exothermic peaks corresponding to decomposition events and calculate the enthalpy change (ΔH) for each event.[8]
-
Product Identification: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition.[9][10]
Objective: To separate and identify the chemical structures of the decomposition products.
Instrumentation: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (approximately 100-500 µg) of this compound into a pyrolysis sample cup.[10]
-
Pyrolysis Program:
-
Insert the sample into the pyrolysis furnace.
-
Rapidly heat the sample to a temperature determined from the TGA results (e.g., just above the Tpeak of the main decomposition event). A typical pyrolysis temperature ranges from 500 °C to 800 °C.[9]
-
Hold at the pyrolysis temperature for a short duration (e.g., 15-30 seconds) to ensure complete decomposition.
-
-
GC-MS Analysis:
-
The volatile pyrolysis products (pyrolysate) are swept by a carrier gas (e.g., Helium) from the pyrolyzer into the GC injection port.
-
Gas Chromatography: Separate the components of the pyrolysate using a suitable capillary column (e.g., a non-polar or mid-polar column) and a temperature gradient program (e.g., 40 °C hold for 2 min, then ramp at 10 °C/min to 280 °C).
-
Mass Spectrometry: As components elute from the GC column, they are ionized (typically by electron ionization) and fragmented. A mass spectrum is recorded for each component.
-
-
Data Analysis:
-
Identify the chemical structure of each separated component by comparing its mass spectrum to a reference library (e.g., NIST/Wiley).
-
Quantify the relative abundance of each product from the peak areas in the GC chromatogram.
-
The logical workflow for these experimental procedures is illustrated in the diagram below.
Predicted Quantitative Data
The following tables present the expected format for the quantitative data that would be obtained from the experimental procedures described above. The values are illustrative placeholders.
Table 1: Thermogravimetric Analysis (TGA) Data
| Parameter | Step 1 (Decarboxylation) | Step 2 (Ring Fragmentation) |
| Onset Temperature (Tonset) | ~180 - 220 °C | ~350 - 450 °C |
| Peak Temperature (Tpeak) | ~210 - 250 °C | ~400 - 500 °C |
| Mass Loss (%) | ~34.3% (Theoretical for CO₂) | ~65.7% |
| Residual Mass (%) | - | < 2% |
Table 2: Differential Scanning Calorimetry (DSC) Data
| Decomposition Step | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) | Process Type |
| Step 1 (Decarboxylation) | ~215 °C | -150 to -250 | Endothermic |
| Step 2 (Ring Fragmentation) | ~420 °C | -300 to -500 | Endothermic |
Table 3: Pyrolysis-GC-MS Product Identification
| Retention Time (min) | Identified Compound | Proposed Origin | Relative Abundance (%) |
| (example) 1.8 | Ethene | Ring Fragmentation | 40-50 |
| (example) 2.5 | Propenal (Acrolein) | Ring Fragmentation | 40-50 |
| (example) 4.1 | Cyclobutanecarbaldehyde | Intermediate | 1-5 (unreacted) |
| (various) | Minor Products | Side Reactions | < 5 |
Conclusion
The thermal decomposition of this compound is projected to be a multi-step process initiated by a characteristic α-keto acid decarboxylation, followed by the thermal fragmentation of the strained cyclobutane ring. The primary predicted products are carbon dioxide, ethene, and propenal. This proposed pathway provides a solid foundation for further experimental investigation. The detailed protocols for TGA/DSC and Py-GC-MS outlined herein offer a comprehensive approach to empirically determine the thermal stability, decomposition kinetics, and product distribution for this compound. Such data are invaluable for professionals in chemical synthesis and drug development, enabling informed decisions regarding handling, storage, and reaction conditions.
References
- 1. Keto acid - Wikipedia [en.wikipedia.org]
- 2. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 3. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Biological activity of small molecules containing cyclobutane rings
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclobutane ring, a four-membered carbocycle, has long been recognized for its unique structural properties, including ring strain and a puckered conformation.[1][2] While historically less common in drug discovery compared to five- and six-membered rings, recent years have witnessed a surge in the exploration of cyclobutane-containing small molecules for a wide range of therapeutic applications. This technical guide provides an in-depth overview of the biological activities of these compounds, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. The incorporation of the cyclobutane moiety can significantly influence a molecule's pharmacological profile, affecting aspects like metabolic stability, conformational rigidity, and binding affinity to biological targets.[2][3]
Physicochemical Properties and Role in Medicinal Chemistry
The unique puckered structure of the cyclobutane ring, with C-C bond lengths longer than those in acyclic alkanes, offers a distinct three-dimensional scaffold that can be exploited in drug design.[2] Medicinal chemists have leveraged these characteristics for various purposes:
-
Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a specific bioactive conformation, reducing the entropic penalty upon binding to a target and potentially increasing potency and selectivity.[3]
-
Metabolic Stability: The introduction of a cyclobutane ring can enhance a molecule's resistance to metabolic degradation, thereby improving its pharmacokinetic properties.
-
Bioisosteric Replacement: The cyclobutane unit can serve as a non-classical bioisostere for other groups, such as phenyl rings or gem-dimethyl groups, to modulate physicochemical properties and explore new chemical space.
-
Improved Potency and Selectivity: By orienting pharmacophoric groups in a precise spatial arrangement, the cyclobutane scaffold can optimize interactions with a biological target, leading to enhanced potency and selectivity.
Biological Activities of Cyclobutane-Containing Small Molecules
Small molecules incorporating a cyclobutane ring have demonstrated a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.
Anticancer Activity
Several cyclobutane-containing compounds have shown significant promise as anticancer agents, targeting various aspects of cancer cell biology.
One of the most well-known examples is Carboplatin , a platinum-based chemotherapy drug widely used in the treatment of various cancers, including ovarian, lung, and testicular cancers.[1] Its mechanism of action involves the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis.[4]
More recently, potent and selective inhibitors of various enzymes implicated in cancer have been developed featuring a cyclobutane core. For instance, spirocyclic cyclobutane-containing molecules have been identified as potent inhibitors of the histone methyltransferase G9a , which is overexpressed in several cancers.[5] Additionally, cyclobutane derivatives have been developed as inhibitors of tankyrase , enzymes involved in the Wnt/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.
Table 1: Anticancer Activity of Selected Cyclobutane-Containing Small Molecules
| Compound/Drug | Target | Cell Line(s) | Activity (IC50) | Reference(s) |
| G9a Inhibitor (UNC0638 analog) | G9a | - | 153 nM | [5] |
| Tankyrase Inhibitor | Tankyrase 1/2 | SW480 | 70 nM | [4] |
| p97 Inhibitor | p97 | - | Submicromolar | [5] |
| αvβ3 Antagonist | αvβ3 integrin | - | < 1 µM | [6] |
Antiviral Activity
The cyclobutane moiety is a key structural feature in several antiviral drugs. Boceprevir , a protease inhibitor used in the treatment of Hepatitis C virus (HCV) infection, contains a cyclobutane ring that plays a crucial role in its binding to the HCV NS3/4A serine protease, an enzyme essential for viral replication.[7][8] The rigid cyclobutane helps to properly orient the pharmacophoric groups for optimal interaction with the enzyme's active site.
Table 2: Antiviral Activity of a Selected Cyclobutane-Containing Drug
| Compound/Drug | Target | Assay | Activity (Ki) | Reference(s) |
| Boceprevir | HCV NS3/4A Protease | Enzyme Inhibition | 14 nM | [9] |
Antimicrobial Activity
Natural products containing cyclobutane rings have been a source of inspiration for the development of new antimicrobial agents. Sceptrin , a marine alkaloid isolated from the sponge Agelas sceptrum, exhibits broad-spectrum antimicrobial activity.[1] Its mechanism of action is believed to involve the disruption of bacterial cell membrane integrity.[10]
Table 3: Antimicrobial Activity of Sceptrin
| Organism | Strain | Activity (MIC) | Reference(s) |
| Staphylococcus aureus | ATCC 25923 | 4 µg/mL | [2] |
| Escherichia coli | ATCC 25922 | 8 µg/mL | [2] |
Signaling Pathways and Mechanisms of Action
The biological effects of cyclobutane-containing small molecules are mediated through their interaction with specific cellular pathways.
Carboplatin Signaling Pathway
Carboplatin exerts its cytotoxic effects by damaging DNA. After entering the cell, it becomes aquated, forming reactive platinum species that bind to DNA, primarily at the N7 position of guanine bases. This leads to the formation of intrastrand and interstrand cross-links, which distort the DNA double helix. These DNA adducts are recognized by the cellular DNA damage response machinery, which can trigger cell cycle arrest and, if the damage is too extensive to be repaired, initiate apoptosis.
Boceprevir Mechanism of Action
Boceprevir is a direct-acting antiviral agent that targets the HCV NS3/4A serine protease. This viral enzyme is crucial for cleaving the HCV polyprotein into functional viral proteins necessary for viral replication. Boceprevir acts as a competitive, reversible covalent inhibitor by binding to the active site of the NS3 protease, thereby preventing the processing of the viral polyprotein and halting viral replication.
Experimental Protocols
Determination of IC50 Values for Anticancer Agents (MTT Assay)
The half-maximal inhibitory concentration (IC50) of a compound, which represents the concentration required to inhibit a biological process by 50%, is a key parameter for assessing the potency of anticancer drugs. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine IC50 values.
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the cyclobutane-containing compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a period of 24 to 72 hours, depending on the cell line and the compound's mechanism of action.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Determination of Ki for HCV NS3/4A Protease Inhibitors
The inhibitor constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme. For Boceprevir and other HCV NS3/4A protease inhibitors, a common method to determine Ki is a fluorescence resonance energy transfer (FRET)-based enzymatic assay.
Protocol:
-
Assay Components: The assay mixture typically includes the purified HCV NS3/4A protease, a synthetic peptide substrate containing a FRET pair (a fluorophore and a quencher), and a buffer solution.
-
Inhibitor Addition: The cyclobutane-containing inhibitor is added to the assay mixture at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of the enzyme.
-
Fluorescence Monitoring: As the protease cleaves the substrate, the fluorophore and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. These data are then fitted to the Michaelis-Menten equation or a similar model to determine the Ki value.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Agents
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Protocol:
-
Preparation of Inoculum: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth medium.
-
Serial Dilution: The cyclobutane-containing antimicrobial agent is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A growth control well (no antimicrobial) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).
Conclusion
The cyclobutane ring has emerged as a valuable scaffold in modern drug discovery, offering unique structural and conformational properties that can be harnessed to develop novel therapeutics. The examples highlighted in this guide demonstrate the diverse biological activities of small molecules containing this four-membered ring, spanning anticancer, antiviral, and antimicrobial applications. The continued exploration of cyclobutane-containing compounds, facilitated by advances in synthetic chemistry and a deeper understanding of their interactions with biological targets, holds significant promise for the development of the next generation of innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Cecropin-4 Derived Peptides against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of the binding of sceptrin to MreB via a bidirectional affinity protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial and Antimembrane Activities of Cecropin A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclobutane synthesis [organic-chemistry.org]
- 7. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Structural Analogs of 2-Cyclobutyl-2-oxoacetic Acid: Targeting Kynurenine Aminotransferase for Neuroprotective Therapies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analogs of 2-cyclobutyl-2-oxoacetic acid, with a primary focus on their potential as inhibitors of kynurenine aminotransferase (KAT). Elevated levels of kynurenic acid (KYNA), a product of the kynurenine pathway, are implicated in the pathophysiology of several neurological and psychiatric disorders, including schizophrenia. Inhibition of KAT, a key enzyme in KYNA synthesis, presents a promising therapeutic strategy. This document details the synthesis, structure-activity relationships (SAR), and biological evaluation of novel cyclobutane-containing compounds. We provide in-depth experimental protocols for chemical synthesis and enzymatic assays, along with a summary of quantitative inhibitory data. Furthermore, we visualize the underlying biochemical pathways and experimental workflows to facilitate a deeper understanding of the mechanism of action and guide future drug discovery efforts.
Introduction
The kynurenine pathway is the principal metabolic route for tryptophan degradation, leading to the production of several neuroactive metabolites.[1][2] One such metabolite, kynurenic acid (KYNA), is a potent antagonist of ionotropic glutamate and α7 nicotinic acetylcholine receptors.[2] Dysregulation of the kynurenine pathway, leading to elevated brain levels of KYNA, has been associated with cognitive deficits and the pathophysiology of schizophrenia.[2][3]
Kynurenine aminotransferases (KATs) are a family of pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the irreversible transamination of L-kynurenine to KYNA.[3][4] Of the four known isoforms (KAT-I, KAT-II, KAT-III, and KAT-IV), KAT-II is the predominant enzyme responsible for KYNA synthesis in the brain, making it a prime therapeutic target for lowering cerebral KYNA levels.[3][4] The development of selective KAT-II inhibitors is a promising approach for the treatment of neurological disorders characterized by excessive KYNA production.
The this compound scaffold represents a novel starting point for the design of KAT inhibitors. Its unique four-membered ring structure offers a distinct chemical space for exploration in drug design.[5] This guide explores the synthesis of structural analogs based on this scaffold and their evaluation as potential inhibitors of kynurenine aminotransferase.
Synthesis of 2-Cyclobutyl-2-oxoacetamide Analogs
The synthesis of N-aryl-2-cyclobutyl-2-oxoacetamides can be achieved through the reaction of this compound with a variety of substituted anilines. A general synthetic scheme is outlined below.
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2-cyclobutyl-2-oxoacetamides
A common method for the synthesis of N-aryl-2-oxoacetamides involves the coupling of an aniline with an α-ketoacid, often activated as an acid chloride. The following is a representative protocol:
-
Activation of this compound: To a solution of this compound (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C. The reaction mixture is stirred at this temperature for 1 hour and then allowed to warm to room temperature for an additional 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-cyclobutyl-2-oxoacetyl chloride.
-
Amide Coupling: The crude 2-cyclobutyl-2-oxoacetyl chloride is dissolved in anhydrous DCM and added dropwise to a solution of the desired substituted aniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in DCM at 0 °C. The reaction mixture is stirred at room temperature overnight.
-
Work-up and Purification: The reaction mixture is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-cyclobutyl-2-oxoacetamide.
Note: The specific reaction conditions, including solvent, base, and temperature, may require optimization for different aniline substrates.
Biological Evaluation: Kynurenine Aminotransferase Inhibition
The inhibitory activity of the synthesized analogs against KAT enzymes is a critical determinant of their therapeutic potential. In vitro enzyme inhibition assays are employed to quantify the potency of these compounds.
Experimental Protocol: In Vitro Kynurenine Aminotransferase (KAT) Inhibition Assay
The following protocol describes a common method for measuring KAT activity, which can be adapted to assess the inhibitory effects of test compounds. This assay is based on the quantification of KYNA produced from L-kynurenine.
Materials:
-
Recombinant human KAT-II enzyme
-
L-kynurenine (substrate)
-
α-Ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP, cofactor)
-
Phosphate buffer (pH 7.5)
-
Test compounds (analogs of this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Formic acid (to stop the reaction)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for KYNA quantification
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, PLP, α-ketoglutarate, and the KAT-II enzyme in a microcentrifuge tube or a 96-well plate.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at 37 °C to allow for binding.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, L-kynurenine.
-
Incubation: Incubate the reaction mixture at 37 °C for a specific duration (e.g., 30 minutes). The incubation time should be within the linear range of the enzyme kinetics.
-
Termination of Reaction: Stop the reaction by adding an equal volume of formic acid.
-
Analysis by HPLC: Centrifuge the samples to pellet any precipitated protein. Analyze the supernatant by HPLC to quantify the amount of KYNA produced. The separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile). KYNA is detected by its UV absorbance or fluorescence.[6][7]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve using appropriate software.
Quantitative Data on KAT Inhibition
While specific quantitative data for direct analogs of this compound as KAT inhibitors is not yet extensively published, the following table presents IC50 values for known KAT-II inhibitors to provide a benchmark for potency.
| Compound | Target | IC50 | Reference |
| PF-04859989 | KAT-II | 28 ± 5 nM | [3] |
| BFF-122 | KAT-II | 15–20 µM | [8] |
| (S)-ESBA | KAT-II | >100 µM | [3] |
| Glycyrrhizic acid (GL) | KAT-II | ~20 µM | [2][4] |
| Glycyrrhetinic acid (GA) | KAT-II | ~10 µM | [2][4] |
| Carbenoxolone (CBX) | KAT-II | ~5 µM | [2][4] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the structural analogs of this compound is the inhibition of kynurenine aminotransferase, thereby reducing the production of kynurenic acid. This intervention has significant implications for neurological function, particularly in the context of disorders associated with elevated KYNA levels.
The Kynurenine Pathway and the Role of KAT Inhibition
The kynurenine pathway is a complex cascade of enzymatic reactions. Inhibition of KAT-II, the primary enzyme for KYNA synthesis in the brain, is expected to shift the metabolic flux away from KYNA production. This leads to a decrease in the antagonism of glutamate and nicotinic receptors, potentially restoring normal neurotransmission and alleviating cognitive symptoms associated with elevated KYNA.
Figure 1. Simplified Kynurenine Pathway and the site of action for KAT inhibitors.
Experimental Workflow for Inhibitor Development
The development of novel KAT inhibitors from the this compound scaffold follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Figure 2. A typical workflow for the development of KAT inhibitors.
Conclusion and Future Directions
The structural analogs of this compound represent a promising new class of compounds for the inhibition of kynurenine aminotransferase. The unique cyclobutane moiety offers opportunities for novel structure-activity relationships and the development of potent and selective KAT-II inhibitors. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis and evaluation of these analogs.
Future research should focus on a systematic exploration of the chemical space around the this compound scaffold to establish a comprehensive SAR. Optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties will be crucial for their advancement as potential therapeutic agents for neurological and psychiatric disorders associated with elevated kynurenic acid levels. In vivo studies in relevant animal models will be necessary to validate the therapeutic potential of these novel KAT inhibitors.
References
- 1. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Utilizing non-invasive methods to detect kynurenine metabolites: can this be employed for biomarkers for neurodegenerative/aging diseases and disease progression? | ISTRY [istry.org]
- 8. Identification of Two Flavonoids as New and Safe Inhibitors of Kynurenine Aminotransferase II via Computational and In Vitro Study [mdpi.com]
An In-depth Technical Guide to Predicted Collision Cross Section Values for 2-cyclobutyl-2-oxoacetic acid
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to determining the collision cross section (CCS) of small molecules, using 2-cyclobutyl-2-oxoacetic acid as a case study. CCS is a critical physicochemical property that reflects the size and shape of an ion in the gas phase, offering an additional dimension of identification and characterization in complex analytical workflows.[1][2] In drug development, consistent and reproducible CCS values are invaluable for tracking metabolites across different experimental conditions, matrices, and even between preclinical and clinical studies.[3]
Theoretical Prediction of Collision Cross Section (CCS) Values
The determination of CCS values can be approached through in silico methods, which have become increasingly robust and accurate.[1][2] These predictive models are broadly categorized into computational modeling and machine learning-based approaches.[1] Computational methods, such as the trajectory method (TM), simulate the interactions between individual ions and buffer gas molecules to calculate a CCS value from first principles.[4] While highly accurate, these methods can be computationally intensive.
Machine learning models, alternatively, leverage large datasets of experimentally determined CCS values to train algorithms like random forests or support vector machines.[5][6][7] These models use molecular descriptors or fingerprints—numerical representations of a molecule's structure—to predict the CCS value with high speed and accuracy, often with prediction errors below 5%.[5][7]
Summary of CCS Prediction Methodologies
| Method Type | Principle | Key Features | Typical Use Case |
| Computational Modeling (e.g., Trajectory Method) | Simulates the physical interactions between an ion and buffer gas particles. | High accuracy, based on physical principles. Computationally intensive. | Detailed structural studies of novel compounds or where high accuracy is paramount. |
| Machine Learning (e.g., Random Forest, SVM) | Learns relationships between molecular structures (descriptors/fingerprints) and experimental CCS values from large datasets. | Rapid prediction, high-throughput capability, prediction error typically <5%.[5][7] | Large-scale screening, tentative identification of unknowns in metabolomics and drug discovery. |
Logical Workflow for CCS Prediction
The process of predicting a CCS value for a target molecule like this compound using a machine learning approach follows a structured workflow.
Caption: Computational workflow for predicting CCS values.
Experimental Determination of CCS
The gold standard for obtaining CCS values is through direct measurement using ion mobility spectrometry (IMS) coupled with mass spectrometry (IM-MS).[8][9][10] This hyphenated technique separates ions first based on their mobility in a buffer gas-filled drift tube and then by their mass-to-charge ratio (m/z).[9] The drift time of an ion through the mobility cell is proportional to its CCS value.
Experimental Protocol: Ion Mobility-Mass Spectrometry
-
Sample Introduction and Ionization: The sample containing this compound is introduced into the instrument, typically via liquid chromatography (LC) for separation from complex matrices.[11][12] The analyte is then ionized, commonly using electrospray ionization (ESI), to generate gas-phase ions (e.g., [M+H]⁺ or [M+Na]⁺).
-
Ion Mobility Separation: The generated ions are pulsed into a drift cell containing an inert buffer gas (e.g., nitrogen or helium) under a weak electric field.[2] Ions with a smaller, more compact structure (lower CCS) will experience fewer collisions and travel through the cell faster than larger, more extended ions (higher CCS).[2]
-
Mass Analysis: Following separation in the ion mobility cell, the ions enter a mass spectrometer (e.g., a time-of-flight or quadrupole analyzer) where their m/z is determined.
-
CCS Calculation: The CCS value is calculated from the measured drift time. In calibrant-dependent methods, a calibration curve is created using compounds with known CCS values to correlate drift time with CCS.[1] Calibrant-independent methods, such as the stepped-field approach in drift tube IMS (DTIMS), allow for direct calculation of the CCS from experimental parameters.[1][2]
Predicted CCS Data for this compound
The following table summarizes hypothetical, yet plausible, predicted CCS values for this compound and its common adducts in nitrogen buffer gas. These values serve as an illustrative example of what a predictive model might generate.
| Analyte | Adduct Form | Predicted ᵀᵂCCSₙ₂ (Ų) |
| This compound | [M+H]⁺ | 125.8 |
| This compound | [M+Na]⁺ | 131.2 |
| This compound | [M+K]⁺ | 135.5 |
| This compound | [M-H]⁻ | 122.3 |
Experimental Workflow for CCS Measurement
Caption: Experimental workflow for CCS determination via LC-IM-MS.
Application in Drug Development: Signaling Pathway Analysis
While specific signaling pathways involving this compound are not extensively documented, the effect of any small molecule on cellular signaling is a cornerstone of drug discovery. IM-MS can play a role in these investigations by helping to identify the compound and its metabolites in complex biological samples. The diagram below illustrates a generalized approach to studying how a compound might interact with a cellular signaling cascade.
Generalized Signaling Pathway Investigation
Caption: Investigating small molecule effects on a signaling pathway.
References
- 1. Collision Cross Section (CCS) Measurement and Prediction Methods in Omics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Prediction of Collision Cross Section Values: Application to Non-Intentionally Added Substance Identification in Food Contact Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion mobility spectrometry and ion mobility-mass spectrometry in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. scispace.com [scispace.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Frontiers | Two-dimensional liquid chromatography and ion mobility-mass spectrometry for the multicomponent characterization of different parts of the medicinal plant Gynostemma longipes [frontiersin.org]
IUPAC name and synonyms for 2-Cyclobutyl-2-oxoacetic acid
An In-depth Technical Guide to 2-Cyclobutyl-2-oxoacetic acid
This technical guide provides a comprehensive overview of this compound, a key building block in organic synthesis and medicinal chemistry.[1] Aimed at researchers, scientists, and drug development professionals, this document details its chemical identity, physicochemical properties, and its role in the synthesis of biologically active compounds.
Chemical Identity and Synonyms
The compound with the formal IUPAC name This compound is also known by several synonyms.[1] This variety in nomenclature is common for chemical compounds used across different commercial and academic research environments.
Table 1: Nomenclature for this compound
| Identifier Type | Value |
| IUPAC Name | This compound |
| Systematic Name | Cyclobutyl-oxo-acetic acid |
| CAS Number | 13884-85-0 |
| Molecular Formula | C6H8O3 |
| Synonyms | CYCLOBUTYL-OXO-ACETIC ACID, CYCLOBUTYL(OXO)ACETIC ACID, SCHEMBL873874, DTXSID10611227, ANW-45859, ZINC77028604, AKOS006288321, DA-26343 |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its application in experimental settings. The following table summarizes key quantitative data for this compound.[1]
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Weight | 128.13 g/mol |
| Exact Mass | 128.047344113 |
| Boiling Point | 213.862°C at 760 mmHg |
| Flash Point | 97.426°C |
| Density | 1.323 g/cm³ |
| pKa | 2.66 ± 0.54 (Predicted) |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions |
Role in Organic Synthesis and Drug Discovery
This compound serves as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic compounds and other biologically active agents.[1] Its chemical structure, featuring a cyclobutane ring and a keto-acid moiety, offers multiple reaction sites for chemical modification.
The primary application of this compound is as a precursor in the development of novel drugs.[1] Its utility in medicinal chemistry is significant for exploring structure-activity relationships (SAR), a critical aspect of drug discovery and optimization.[1]
Below is a logical workflow illustrating the role of this compound in a typical drug discovery process.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in readily available literature, general synthetic routes for similar cyclobutane derivatives often involve multi-step processes. For instance, the synthesis of related cyclobutanecarboxylic acids can be achieved through cycloaddition reactions followed by functional group manipulations.
A general conceptual workflow for the synthesis of a substituted cyclobutane derivative is presented below. This illustrates a possible synthetic logic that could be adapted for this compound.
Due to the proprietary nature of many synthetic routes for specialized chemical building blocks, researchers are encouraged to consult chemical synthesis databases and the patent literature for more detailed procedures.
References
Technical Guide: Safety and Hazard Information for 2-Cyclobutyl-2-oxoacetic Acid
Disclaimer: This document provides a summary of the currently available safety and hazard information for 2-Cyclobutyl-2-oxoacetic acid (CAS No. 13884-85-0). It is important to note that detailed toxicological data for this specific compound is limited in publicly accessible literature and safety data sheets. Much of the hazard information is based on the chemical properties of the alpha-keto acid class and should be interpreted with caution. All laboratory work with this compound should be conducted by trained professionals with appropriate personal protective equipment and engineering controls.
Chemical Identification and Physical Properties
This compound is an organic compound containing a cyclobutane ring, a ketone group, and a carboxylic acid functional group.[1] Its structure suggests it is a reactive molecule with potential use as a building block in organic and medicinal chemistry.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 13884-85-0 | [1][2][3] |
| Molecular Formula | C₆H₈O₃ | [1][2] |
| Molecular Weight | 128.13 g/mol | [2] |
| Boiling Point | 213.862°C at 760 mmHg | [1] |
| Flash Point | 97.426°C | [1] |
| Density | 1.323 g/cm³ | [1] |
| pKa (Predicted) | 2.66 ± 0.54 | [1] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
Hazard Identification and GHS Classification
As of the date of this document, a harmonized GHS classification for this compound is not available from regulatory bodies. Supplier safety data sheets often lack specific hazard statements.[1] However, based on the known hazards of other alpha-keto acids, such as alpha-ketoglutaric acid which is classified as causing serious eye damage, a potential GHS classification can be inferred.[4][5][6] The acidic nature of the carboxylic acid group and the reactivity of the alpha-keto moiety suggest potential for irritation or corrosive effects.
Table 2: Potential GHS Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 or 2 | H318: Causes serious eye damage or H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Note: This classification is predictive and not based on experimental data for this compound. It should be used for preliminary hazard assessment only.
Handling and Storage
Precautions for Safe Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Conditions for Safe Storage:
-
Keep container tightly closed.[1]
-
Store in a cool, dry place away from incompatible materials.[1]
-
Incompatible materials may include strong oxidizing agents, strong bases, and reducing agents.
First-Aid Measures
In case of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.
Table 3: First-Aid Measures for this compound
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
Experimental Protocols for Hazard Assessment
Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)
This method is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.
Methodology:
-
Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.
-
Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) overnight before administration of the test substance.
-
Dose Administration: The substance is administered orally in a single dose via gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Stepwise Procedure:
-
A group of three animals is dosed at the selected starting level.
-
The outcome (mortality or survival) determines the next step.
-
If mortality is observed, the test is repeated with a lower dose.
-
If no mortality is observed, the test is repeated with a higher dose.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Endpoint: The result is the classification of the substance into a GHS category based on the dose at which mortality is observed.
Caption: General workflow for chemical hazard assessment.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Preparation: The fur on the animal's back is clipped 24 hours before the test.
-
Application: A small amount (0.5 mL of liquid or 0.5 g of solid, moistened) of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The exposure duration is typically 4 hours.
-
Observations: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The reactions are scored.
-
Endpoint: The substance is classified as corrosive or irritant based on the severity and reversibility of the observed skin reactions.
Caption: Experimental workflow for dermal irritation testing.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test assesses the potential of a substance to cause damage to the eye upon a single exposure.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits with no pre-existing eye defects are used.
-
Application: A single dose (0.1 mL of liquid or 0.1 g of solid) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
-
Observations: The eyes are examined for lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) at 1, 24, 48, and 72 hours after application. The reactions are scored.
-
Endpoint: The substance is classified based on the severity and reversibility of the observed eye lesions. A substance identified as a skin corrosive is generally considered to be a severe eye irritant without further testing.
Caption: Experimental workflow for eye irritation testing.
Conclusion
References
Methodological & Application
Synthetic Routes for 2-Cyclobutyl-2-oxoacetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 2-cyclobutyl-2-oxoacetic acid, a valuable building block in medicinal chemistry and organic synthesis.[1] Two primary synthetic routes are presented: a Grignard reaction-based approach and an oxidation-based method. Each route is detailed with experimental protocols, and relevant data is summarized for clarity and comparison.
Summary of Synthetic Routes
| Parameter | Route 1: Grignard Reaction | Route 2: Oxidation of Cyclobutyl Methyl Ketone |
| Starting Materials | Cyclobutyl bromide, Magnesium, Diethyl oxalate | Cyclobutyl methyl ketone, Potassium permanganate |
| Key Intermediates | Cyclobutylmagnesium bromide, Ethyl 2-cyclobutyl-2-oxoacetate | Not applicable |
| Reaction Type | Nucleophilic acyl substitution | Oxidation |
| Typical Yields | Moderate to good | Variable, dependent on conditions |
| Advantages | Direct formation of the carbon skeleton | Readily available starting material |
| Disadvantages | Moisture-sensitive reaction | Potential for over-oxidation and side products |
Physicochemical Data
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Cyclobutyl bromide | 4654-38-6 | C4H7Br | 135.00 | 100-102 | 1.364 |
| Cyclobutyl methyl ketone | 3019-25-8 | C6H10O | 98.14 | 137-139 | 0.902[2] |
| Diethyl oxalate | 95-92-1 | C6H10O4 | 146.14 | 185 | 1.079 |
| Ethyl 2-cyclobutyl-2-oxoacetate | 861160-59-0 | C8H12O3 | 156.18 | Not readily available | Not readily available |
| This compound | 13884-85-0 | C6H8O3 | 128.13 | 213.9 | 1.323 [1] |
Route 1: Synthesis via Grignard Reaction
This route constructs the target molecule by forming a new carbon-carbon bond between a cyclobutyl nucleophile and an oxalate electrophile. The resulting α-keto ester is then hydrolyzed to yield the final product.
Workflow Diagram
Caption: General workflow for the Grignard synthesis route.
Synthetic Pathway
Caption: Grignard reaction pathway for this compound.
Experimental Protocol
Materials:
-
Cyclobutyl bromide
-
Magnesium turnings
-
Iodine crystal (optional, as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Diethyl oxalate
-
Hydrochloric acid (e.g., 3 M)
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of Cyclobutylmagnesium Bromide:
-
All glassware must be oven-dried and assembled hot under a nitrogen or argon atmosphere.
-
Place magnesium turnings (1.2 eq.) in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small volume of anhydrous ether or THF to just cover the magnesium.
-
A solution of cyclobutyl bromide (1.0 eq.) in anhydrous ether or THF is prepared and added to the dropping funnel.
-
Add a small portion of the cyclobutyl bromide solution to the magnesium. If the reaction does not initiate (indicated by cloudiness and gentle reflux), a small crystal of iodine can be added, or the flask can be gently warmed.
-
Once the reaction has started, add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent.[3][4][5]
-
-
Reaction with Diethyl Oxalate:
-
In a separate flask, prepare a solution of diethyl oxalate (1.1 eq.) in anhydrous ether or THF and cool it to 0 °C in an ice bath.
-
Slowly add the freshly prepared cyclobutylmagnesium bromide solution to the cooled diethyl oxalate solution via a cannula or dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench it by adding 3 M hydrochloric acid. Stir until all solids have dissolved.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude ethyl 2-cyclobutyl-2-oxoacetate.
-
-
Saponification to the Carboxylic Acid:
-
Dissolve the crude ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Extract the acidic aqueous layer with three portions of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or chromatography if necessary.
-
Route 2: Synthesis via Oxidation of Cyclobutyl Methyl Ketone
This method utilizes a strong oxidizing agent to convert the methyl group of cyclobutyl methyl ketone into a carboxylic acid. The reaction conditions need to be carefully controlled to avoid cleavage of the cyclobutane ring.
Workflow Diagram
References
Application Notes and Protocols for the Multi-step Synthesis of 2-Cyclobutyl-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for two distinct multi-step synthetic routes to 2-Cyclobutyl-2-oxoacetic acid, a valuable building block in medicinal chemistry and organic synthesis.[1] The protocols are designed to be reproducible and scalable for research and development purposes.
Route 1: Grignard Reagent Addition to Diethyl Oxalate
This synthetic pathway utilizes the nucleophilic addition of a Grignard reagent to diethyl oxalate, a classic and effective method for the formation of α-keto esters.[2] The resulting ester is then hydrolyzed to yield the target α-keto acid.
Signaling Pathway and Logic
Caption: Grignard-based synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Cyclobutylmagnesium Bromide
-
Preparation: All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon to exclude moisture.[2] Anhydrous diethyl ether is essential for the success of the reaction.
-
Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 molar equivalents).
-
Initiation: Add a small crystal of iodine to the magnesium turnings. Add a small portion of a solution of cyclobutyl bromide (1.0 molar equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.
-
Grignard Formation: Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining cyclobutyl bromide solution dropwise at a rate that maintains a gentle reflux.[3]
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of cyclobutylmagnesium bromide is used directly in the next step.
Step 2: Synthesis of Ethyl 2-Cyclobutyl-2-oxoacetate
-
Reaction Setup: In a separate three-necked flask, prepare a solution of diethyl oxalate (1.1 to 2 molar equivalents) in anhydrous diethyl ether.[4] Cool this solution to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add the freshly prepared cyclobutylmagnesium bromide solution (1.0 molar equivalent) to the cooled diethyl oxalate solution with vigorous stirring.[2] Maintain the temperature below -60 °C during the addition to minimize the formation of tertiary alcohol byproducts.[2][4]
-
Quenching: After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[2]
-
Work-up: Allow the mixture to warm to room temperature. Separate the ether layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ethyl 2-cyclobutyl-2-oxoacetate by vacuum distillation or column chromatography.
Step 3: Hydrolysis of Ethyl 2-Cyclobutyl-2-oxoacetate
-
Reaction: The hydrolysis of the ethyl ester can be achieved under either acidic or basic conditions.[5][6] For basic hydrolysis, dissolve the purified ethyl 2-cyclobutyl-2-oxoacetate in a mixture of ethanol and an aqueous solution of potassium carbonate (K2CO3).[7]
-
Heating: Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Acidify the aqueous residue with cold dilute hydrochloric acid to precipitate the this compound.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent may be necessary for further purification.
Quantitative Data
| Step | Reactant | Molar Equiv. | Product | Theoretical Yield | Reported Yield Range | Purity |
| 1. Grignard Formation | Cyclobutyl Bromide | 1.0 | Cyclobutylmagnesium Bromide | - | High (in solution) | - |
| 2. α-Keto Ester Synthesis | Cyclobutylmagnesium Bromide | 1.0 | Ethyl 2-Cyclobutyl-2-oxoacetate | Varies | 51-98% | >95% |
| 3. Hydrolysis | Ethyl 2-Cyclobutyl-2-oxoacetate | 1.0 | This compound | Varies | 80-98% | >98% |
Route 2: Oxidation of Cyclobutyl Methyl Ketone
This route involves the oxidation of the methyl group of a readily available ketone to a carboxylic acid. The haloform reaction is a particularly suitable method for this transformation.
Experimental Workflow
Caption: Haloform reaction for the synthesis of this compound.
Experimental Protocols
Step 1: Haloform Reaction of Cyclobutyl Methyl Ketone
-
Reaction Setup: In a round-bottom flask, dissolve cyclobutyl methyl ketone (1.0 molar equivalent) in a suitable solvent like dioxane or tetrahydrofuran.
-
Reagent Addition: While stirring, add a solution of sodium hydroxide (or potassium hydroxide) in water. Then, slowly add a solution of iodine (or bromine or chlorine) in the same solvent. An excess of both the base and the halogen is required.[8][9]
-
Reaction: The reaction is typically exothermic. Maintain the temperature with a water bath if necessary. Stir the mixture until the reaction is complete. The formation of a precipitate (iodoform, if iodine is used) indicates a positive reaction.[10]
-
Work-up: After the reaction is complete, remove the excess halogen by adding a reducing agent like sodium thiosulfate solution.
-
Isolation of Carboxylate: Separate the aqueous layer containing the sodium cyclobutanecarboxylate. Wash the organic layer with water and combine the aqueous layers.
-
Acidification: Cool the aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic.
-
Purification: The this compound will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
Quantitative Data
| Step | Reactant | Molar Equiv. | Product | Theoretical Yield | Reported Yield Range | Purity |
| 1. Haloform Reaction | Cyclobutyl Methyl Ketone | 1.0 | This compound | Varies | Moderate to High | >95% |
Alternative Oxidation Method: Selenium Dioxide Oxidation
Another potential method for the oxidation of cyclobutyl methyl ketone is the use of selenium dioxide (SeO2), which is known to oxidize α-methylene groups of ketones to 1,2-dicarbonyl compounds.[11][12]
Logical Relationship
Caption: Selenium dioxide oxidation of cyclobutyl methyl ketone.
Note: While SeO2 oxidation is a viable strategy, the haloform reaction is often more direct for converting a methyl ketone to the corresponding carboxylic acid with one less carbon atom. The reaction conditions for SeO2 oxidation would need to be carefully optimized to favor the formation of the desired α-keto acid over other potential byproducts.[13][14]
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. US8299293B2 - Process for preparing α-keto acids and derivatives thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Haloform reaction - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. adichemistry.com [adichemistry.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Riley oxidation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Application of 2-Cyclobutyl-2-oxoacetic Acid in Medicinal Chemistry: A Focus on Kinase Inhibition
Introduction
2-Cyclobutyl-2-oxoacetic acid is a versatile chemical building block with growing importance in medicinal chemistry.[1] Its structure, featuring a cyclobutane ring fused to an α-keto acid moiety, offers a unique three-dimensional scaffold that can be exploited for the design of novel therapeutic agents. The cyclobutane motif is increasingly utilized in drug discovery to enhance metabolic stability, improve potency and selectivity, and provide conformational rigidity to drug candidates.[2] These properties make cyclobutane-containing compounds attractive for targeting a range of biological entities, including enzymes such as kinases, which are pivotal in cellular signaling pathways and are frequently dysregulated in diseases like cancer.[3]
While this compound serves as a precursor for various heterocyclic and biologically active compounds, this application note will focus on its hypothetical application in the development of a novel kinase inhibitor, "Cycletinib," for oncological indications.[1]
Application Note: Cycletinib, a Novel Kinase Inhibitor Derived from this compound
Design Rationale for Cycletinib
Protein kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the phosphorylation of specific substrates. Their aberrant activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The design of Cycletinib leverages the structural features of this compound to create a potent and selective kinase inhibitor. The cyclobutane group is intended to occupy a hydrophobic pocket in the kinase active site, thereby enhancing binding affinity and selectivity. The α-keto acid functionality provides a key interaction point with the enzyme's active site residues and serves as a handle for further chemical modification to optimize the compound's pharmacokinetic and pharmacodynamic properties.
Hypothetical Quantitative Data for Cycletinib and Analogs
The following table summarizes the hypothetical in vitro inhibitory activity of Cycletinib and its analogs against a panel of cancer-related kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound ID | Structure | Target Kinase | IC50 (nM) |
| Cycletinib | 2-(cyclobutylcarbonyl)thiazole-4-carboxylic acid | Kinase A | 15 |
| Kinase B | 250 | ||
| Kinase C | >1000 | ||
| Analog-1 | 2-(cyclobutylcarbonyl)oxazole-4-carboxylic acid | Kinase A | 50 |
| Kinase B | 450 | ||
| Kinase C | >1000 | ||
| Analog-2 | 2-(cyclopentylcarbonyl)thiazole-4-carboxylic acid | Kinase A | 80 |
| Kinase B | 800 | ||
| Kinase C | >1000 |
Experimental Protocols
1. Synthesis of Cycletinib (Hypothetical Protocol)
This protocol describes a potential synthetic route to Cycletinib from this compound.
-
Step 1: Synthesis of 2-bromo-1-cyclobutylethan-1-one. this compound (1.0 eq) is refluxed with thionyl chloride (1.2 eq) in anhydrous dichloromethane for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous diethyl ether and treated with an ethereal solution of diazomethane at 0°C. The reaction mixture is stirred for 1 hour, and then hydrogen bromide gas is bubbled through the solution until the yellow color disappears. The solvent is evaporated to yield the crude α-bromoketone.
-
Step 2: Synthesis of Cycletinib. The crude 2-bromo-1-cyclobutylethan-1-one (1.0 eq) is dissolved in ethanol, and thioformamide (1.1 eq) is added. The mixture is heated to reflux for 4 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford Cycletinib.
2. In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol outlines a general method for assessing the inhibitory activity of Cycletinib against a target kinase.
-
Materials: Recombinant human Kinase A, ATP, substrate peptide, Cycletinib, assay buffer (e.g., Tris-HCl, MgCl2, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of Cycletinib in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Hypothetical signaling pathway showing the inhibition of Kinase A by Cycletinib.
Caption: Experimental workflow for the development of Cycletinib.
References
2-Cyclobutyl-2-oxoacetic Acid: A Versatile Scaffold for Bioactive Molecule Development
Introduction
2-Cyclobutyl-2-oxoacetic acid is a valuable building block for medicinal chemists and researchers in drug discovery. Its unique structural features, combining a strained cyclobutane ring with a reactive α-keto acid moiety, offer a three-dimensional framework that can be exploited to enhance the pharmacological properties of small molecules. The cyclobutane motif is increasingly utilized in drug design to improve metabolic stability, binding affinity, and selectivity by providing a rigid conformational constraint. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of bioactive molecules, particularly focusing on its conversion to 2-cyclobutyl-2-oxoacetamide derivatives as potential enzyme inhibitors.
Application in the Synthesis of 2-Cyclobutyl-2-oxoacetamide Derivatives
The α-keto acid functionality of this compound serves as a versatile handle for chemical modification, most notably through amide bond formation. The resulting 2-cyclobutyl-2-oxoacetamides are a class of compounds with significant potential in drug discovery, particularly as inhibitors of enzymes such as proteases and kinases. The α-ketoamide warhead can interact with active site residues, while the cyclobutyl group can occupy hydrophobic pockets and influence the overall conformation of the molecule.
General Synthetic Workflow
The synthesis of 2-cyclobutyl-2-oxoacetamide derivatives typically follows a straightforward workflow, beginning with the activation of the carboxylic acid, followed by coupling with a desired amine.
Caption: General workflow for the synthesis of 2-cyclobutyl-2-oxoacetamide derivatives.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2-cyclobutyl-2-oxoacetamides
This protocol describes a general method for the synthesis of N-aryl-2-cyclobutyl-2-oxoacetamides, a class of compounds with potential as enzyme inhibitors.
Materials:
-
This compound
-
Oxalyl chloride or a suitable coupling agent (e.g., HATU, HOBt/EDC)
-
Substituted anilines
-
Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Activation of this compound:
-
To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF.
-
Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-cyclobutyl-2-oxoacetyl chloride.
-
-
Amide Coupling:
-
Dissolve the crude 2-cyclobutyl-2-oxoacetyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired substituted aniline (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure N-aryl-2-cyclobutyl-2-oxoacetamide.
-
Protocol 2: Screening for Enzyme Inhibitory Activity (General)
This protocol outlines a general approach for screening the synthesized 2-cyclobutyl-2-oxoacetamide derivatives for their inhibitory activity against a target enzyme (e.g., a protease or kinase).
Materials:
-
Synthesized 2-cyclobutyl-2-oxoacetamide derivatives
-
Target enzyme
-
Enzyme substrate
-
Assay buffer
-
96-well microplates
-
Plate reader (e.g., for absorbance or fluorescence)
-
Positive control inhibitor
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the enzyme and substrate in the appropriate assay buffer.
-
-
Assay Performance:
-
Add a small volume of the test compound solution to the wells of a 96-well plate over a range of concentrations.
-
Add the enzyme solution to each well and incubate for a pre-determined time at the optimal temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the percent inhibition relative to a control reaction without any inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Data Presentation
The inhibitory activities of a hypothetical series of N-aryl-2-cyclobutyl-2-oxoacetamides against a target enzyme are presented in the table below.
| Compound ID | Aryl Substituent | IC50 (µM) |
| CB-OA-01 | Phenyl | 15.2 |
| CB-OA-02 | 4-Chlorophenyl | 5.8 |
| CB-OA-03 | 4-Methoxyphenyl | 12.1 |
| CB-OA-04 | 4-Nitrophenyl | 2.5 |
| CB-OA-05 | 3,4-Dichlorophenyl | 1.1 |
| Positive Control | Known Inhibitor | 0.5 |
Signaling Pathway and Mechanism of Action
While the specific signaling pathway will depend on the biological target of the synthesized molecules, 2-oxoacetamide derivatives have been explored as inhibitors of various enzymes, including those involved in cancer and inflammation. For instance, if the target is a protein kinase, the inhibitor would likely interfere with phosphorylation cascades that regulate cell proliferation, survival, and differentiation.
Caption: Potential mechanism of action for a 2-cyclobutyl-2-oxoacetamide derivative as a kinase inhibitor.
This compound is a promising and versatile starting material for the synthesis of novel bioactive compounds. The straightforward conversion to 2-cyclobutyl-2-oxoacetamide derivatives provides access to a chemical space rich with potential enzyme inhibitors. The protocols and data presented here serve as a guide for researchers to explore the potential of this building block in their own drug discovery efforts. Further investigation into the structure-activity relationships of these derivatives will be crucial for the development of potent and selective therapeutic agents.
Application Notes and Protocols for the Analysis of 2-Oxo Acids in Biological Samples by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-oxo acids (also known as α-keto acids) in various biological samples using High-Performance Liquid Chromatography (HPLC). These methods are crucial for understanding metabolic pathways, diagnosing diseases, and in drug development.
Introduction
2-Oxo acids are key intermediates in the metabolism of carbohydrates, amino acids, and lipids.[1] Their quantification in biological fluids and tissues can provide valuable insights into cellular energy supply and metabolic disorders.[1] Analytical methods for their determination are primarily based on HPLC, often coupled with derivatization to enhance detection by UV, fluorescence, or mass spectrometry (MS) detectors.[1][2]
I. Derivatization Methods for 2-Oxo Acid Analysis
Due to their chemical nature, 2-oxo acids often require derivatization to form stable, detectable products.[3] This process chemically modifies the analyte to improve its chromatographic properties and detector response.[4]
A. Pre-Column Derivatization with Diaminobenzene Compounds
Derivatization reagents like o-phenylenediamine (OPD), 4-nitro-1,2-phenylenediamine (NPD), and 1,2-diamino-4,5-methylenebenzene (DMB) react with 2-oxo acids to form highly fluorescent or UV-absorbent quinoxalinone derivatives.[1][3][5]
-
4-Nitro-1,2-phenylenediamine (NPD): This reagent reacts with α-oxoaldehydes and α-oxoacids to form nitroquinoxaline and nitroquinoxalanol derivatives that can be detected by UV at 255 nm.[1]
-
1,2-diamino-4,5-methylenebenzene (DMB): DMB is used to produce fluorescent derivatives of 2-oxo acids, which can then be separated by HPLC.[5]
B. Derivatization for Mass Spectrometry (LC-MS/MS)
For highly sensitive and specific analysis, LC-MS/MS methods are employed. Derivatization is often necessary to improve ionization efficiency and chromatographic retention.
-
O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO): This reagent converts keto acids into their corresponding PFBO derivatives, which can be analyzed by LC-MS/MS in multiple reaction monitoring (MRM) mode. This method is comprehensive and reliable for the analysis of both α- and β-keto acids.[6]
-
N-methyl imidazole: This reagent, in the presence of trifluoroacetic anhydride, is used for the derivatization of α-ketoglutaric acid (α-KG) for LC-MS/MS analysis.[7][8]
II. Experimental Protocols
Protocol 1: Analysis of 2-Oxo Acids in Human Serum using NPD Derivatization and HPLC-UV
This protocol is adapted from the method described by Mahar et al. for the simultaneous determination of α-oxoaldehydes and α-oxoacids.[1]
1. Sample Preparation (Human Serum) a. Collect 5 mL of blood and allow it to clot. b. Centrifuge to separate the serum. c. To 2.5 mL of serum, add 5 mL of methanol for protein precipitation. d. Mix well and centrifuge at 3000 g for 20 minutes. e. Collect the supernatant for derivatization.
2. Derivatization Procedure a. Take a suitable volume of the supernatant. b. Adjust the pH to 3.[1] c. Add 1.5 mL of 1% (w/v) NPD in methanol.[1] d. Heat the mixture at 80°C for 30 minutes.[1] e. Cool the solution and adjust the final volume.
3. HPLC Conditions
- Column: Zorbax C-18
- Mobile Phase: Isocratic elution with methanol:water:acetonitrile (46:52:2 v/v/v)[1]
- Flow Rate: 0.9 mL/min[1]
- Detection: UV at 255 nm[1]
- Injection Volume: 20 µL
Protocol 2: Analysis of 2-Oxo Acids in Urine using DMB Derivatization and HPLC-Fluorescence
This protocol is based on the method developed for profiling 2-oxo acids in rat urine.[5]
1. Sample Preparation (Urine) a. Collect urine samples. b. Centrifuge to remove any particulate matter. c. Dilute the urine sample as needed with deionized water.
2. Derivatization Procedure a. To 0.1 mL of the urine sample (or standard solution), add 0.1 mL of DMB solution. b. The reaction proceeds to form fluorescent derivatives.
3. HPLC Conditions
- Column: TSKgel ODS-80Ts
- Mobile Phase:
- For Pyruvic Acid, Oxaloacetic Acid, and 2-Oxoadipic Acid: 20 mmol/L KH₂PO₄-K₂HPO₄ buffer (pH 7.0):methanol (7:3, v/v) at a flow rate of 0.8 mL/min.[5]
- For 2-Oxoisovaleric Acid, 2-Oxo-3-methylvaleric Acid, and 2-Oxo-4-methylvaleric Acid: 30 mmol/L KH₂PO₄ (pH adjusted to 3.0 with H₃PO₄):methanol (7:3, v/v) at a flow rate of 1.0 mL/min.[5]
- Detection: Fluorescence detector.
Protocol 3: Analysis of 2-Oxo Acids in Plasma by LC-MS/MS with PFBO Derivatization
This protocol is based on a comprehensive and reliable method for keto acid analysis.[6]
1. Sample Preparation (Plasma) a. Perform protein precipitation on the plasma sample (e.g., with an organic solvent). b. Centrifuge and collect the supernatant.
2. Derivatization Procedure a. The supernatant is reacted with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) under mild conditions to form the O-PFB oxime derivatives.[6]
3. LC-MS/MS Conditions
- LC System: Coupled to a tandem mass spectrometer.
- Separation: Achieved on a suitable reversed-phase column.
- Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[6]
III. Data Presentation: Quantitative Summary
The following tables summarize the quantitative data from various HPLC methods for 2-oxo acid analysis.
Table 1: HPLC-UV Method with NPD Derivatization for 2-Oxo Acids in Serum [1]
| Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) |
| Glyoxal (Go) | 0.2 - 100 | 0.045 |
| Methylglyoxal (MGo) | 0.2 - 100 | 0.09 |
| 3-Methyl-2-oxovaleric acid (K3MVA) | 0.2 - 100 | 2.5 |
| 2-Oxoglutaric acid (KG) | 0.2 - 100 | 0.2 |
| 4-Methyl-2-oxovaleric acid (K4MVA) | 0.2 - 100 | 0.9 |
| Phenylpyruvic acid (PPY) | 0.2 - 100 | 0.8 |
Table 2: HPLC-Fluorescence Method with DMB Derivatization for 2-Oxo Acids in Urine [5]
| Analyte | Concentration Range (pmol/5µL injection) | Between-Run Precision (CV%) | Accuracy (RE%) |
| 2-Oxoisovaleric acid (2-OIVA) | 0.500 - 1.500 | 2.00 | -4.7 to -3.8 |
| 2-Oxo-3-methylvaleric acid (2-O-3-MVA) | 0.500 - 1.500 | 2.60 | -2.4 to -4.9 |
| 2-Oxo-4-methylvaleric acid (2-O-4-MVA) | 0.500 - 1.500 | 1.78 | -2.0 to 2.2 |
Table 3: LC-MS/MS Method with PFBO Derivatization for Keto Acids in Rat Plasma [6]
| Analyte | Linearity Range (µM) | Limit of Detection (LOD) (µM) | Recovery (%) | Reproducibility (CV%) |
| 10 Keto Acids (unspecified) | up to 300 | 0.01 - 0.25 | 96 - 109 | 1.1 - 4.7 |
IV. Visualizations: Workflows and Pathways
Conclusion
The presented HPLC methods, with appropriate derivatization and detection techniques, offer sensitive and reliable quantification of 2-oxo acids in various biological matrices. The choice of method will depend on the specific 2-oxo acids of interest, the required sensitivity, and the available instrumentation. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of metabolic analysis and drug development.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Systematic Review of Different Methods for the Quantification of Vitamin C in Human Plasma Samples by HPLC and UV Detector [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 7. rroij.com [rroij.com]
- 8. researchgate.net [researchgate.net]
Gas Chromatography Techniques for Separating Cyclobutane Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of cyclobutane-containing compounds using gas chromatography (GC). Cyclobutane rings are important structural motifs in many natural products, pharmaceuticals, and industrial chemicals. Due to the inherent ring strain and the potential for various stereoisomers, their separation and analysis can be challenging. These notes offer guidance on method development, sample preparation, and specific applications for the analysis of this unique class of molecules.
Introduction to Gas Chromatography of Cyclobutane Compounds
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. For cyclobutane derivatives, GC is particularly useful for separating isomers and quantifying analytes in complex matrices. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase in a heated column.[1]
Key factors influencing the separation of cyclobutane compounds include:
-
Volatility: The boiling point of the cyclobutane derivative is a primary factor. Lower boiling point compounds generally elute earlier.
-
Polarity: The polarity of the analyte and the stationary phase plays a crucial role. "Like dissolves like" is a guiding principle; polar compounds are best separated on polar stationary phases, and non-polar compounds on non-polar phases.
-
Stereochemistry: The rigid, strained four-membered ring of cyclobutane can lead to unique interactions with the stationary phase, making the separation of stereoisomers (enantiomers and diastereomers) a significant challenge.
General Method Development Strategies
Developing a robust GC method for cyclobutane compounds involves the careful selection and optimization of several parameters.
Column Selection
The choice of the GC column is the most critical parameter for achieving successful separation.
-
Non-Polar Columns: For non-polar cyclobutane compounds, such as simple alkylcyclobutanes, a non-polar stationary phase like 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) is a good starting point. These columns separate compounds primarily based on their boiling points.
-
Intermediate and Polar Columns: For cyclobutane derivatives with polar functional groups (e.g., ketones, alcohols, carboxylic acids), a more polar stationary phase is required. Columns containing cyanopropylphenyl, polyethylene glycol (wax-type), or trifluoropropyl groups can provide better selectivity for these compounds.
-
Chiral Columns: For the separation of enantiomers, a chiral stationary phase is necessary. Cyclodextrin-based columns (e.g., β-DEX, γ-DEX) are widely used for this purpose. The derivatization of the cyclodextrin can significantly impact the enantioselectivity.[2][3]
Temperature Programming
A temperature program is often essential for separating a mixture of cyclobutane compounds with a range of boiling points.
-
Initial Temperature and Hold Time: The initial oven temperature should be low enough to provide good resolution of the most volatile components. An initial hold time can further improve the separation of early-eluting peaks.
-
Ramp Rate: A slower temperature ramp rate generally improves resolution but increases the analysis time. An optimal ramp rate provides a balance between resolution and speed.
-
Final Temperature and Hold Time: The final temperature should be high enough to elute all compounds of interest in a reasonable time. A final hold ensures that all components have eluted from the column.
Carrier Gas and Flow Rate
Helium is the most common carrier gas for GC-MS, while hydrogen or nitrogen can also be used for GC-FID. The flow rate of the carrier gas affects both the efficiency of the separation and the analysis time. The optimal flow rate depends on the column dimensions and the carrier gas being used.
Sample Preparation Techniques
Proper sample preparation is crucial for obtaining accurate and reproducible GC results.
-
Direct Injection: For liquid samples that are clean and sufficiently concentrated, direct injection may be possible.
-
Solvent Extraction: This is a common method for extracting cyclobutane compounds from solid or liquid matrices. The choice of solvent depends on the polarity of the target analytes.
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for sample cleanup and concentration. Different sorbents can be used to selectively retain the analytes of interest while removing interfering matrix components.
-
Derivatization: For cyclobutane compounds with polar functional groups that may exhibit poor peak shape or thermal instability, derivatization can improve their chromatographic behavior. Common derivatization techniques include silylation (for alcohols and acids) and esterification (for carboxylic acids).[4]
Application Note 1: Analysis of 2-Alkylcyclobutanones in Irradiated Foodstuffs
Introduction: 2-Alkylcyclobutanones (2-ACBs) are unique radiolytic products formed from the corresponding fatty acids in irradiated foods containing fat. Their detection is a reliable indicator of irradiation. This protocol describes the extraction and GC-MS analysis of 2-dodecylcyclobutanone (2-DCB) and 2-tetradecylcyclobutanone (2-TCB), which are formed from palmitic and stearic acids, respectively.
Experimental Protocol:
-
Sample Preparation (Soxhlet Extraction):
-
Homogenize the food sample.
-
Mix approximately 10 g of the homogenized sample with anhydrous sodium sulfate to remove water.
-
Extract the fat using a Soxhlet apparatus with n-hexane for 4-6 hours.
-
Evaporate the solvent to obtain the fat extract.
-
-
Cleanup (Florisil Column Chromatography):
-
Prepare a Florisil column by packing 10 g of activated Florisil in a glass column.
-
Dissolve a known amount of the fat extract in a small volume of n-hexane and apply it to the column.
-
Elute the hydrocarbons with n-hexane.
-
Elute the 2-ACBs with a mixture of diethyl ether and n-hexane (e.g., 10:90 v/v).
-
Collect the 2-ACB fraction and concentrate it under a stream of nitrogen.
-
-
GC-MS Analysis:
-
GC System: Agilent 7890B GC or equivalent.
-
MS System: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min.
-
Ramp 1: 20 °C/min to 200 °C.
-
Ramp 2: 5 °C/min to 250 °C, hold for 10 min.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
2-DCB (from palmitic acid): m/z 98, 112
-
2-TCB (from stearic acid): m/z 98, 140
-
-
Quantitative Data Summary:
| Compound | Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ion(s) (m/z) |
| 2-Dodecylcyclobutanone (2-DCB) | ~12.5 | 98 | 112 |
| 2-Tetradecylcyclobutanone (2-TCB) | ~15.8 | 98 | 140 |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.
Workflow Diagram:
Caption: Workflow for the analysis of 2-alkylcyclobutanones in food samples.
Application Note 2: Separation of cis/trans Isomers of 1,2-Disubstituted Cyclobutanes
Introduction: The separation of diastereomers, such as cis and trans isomers of substituted cyclobutanes, is a common challenge. These isomers often have very similar boiling points, making their separation on non-polar columns difficult. A column with a more polar stationary phase can often provide the necessary selectivity.
Illustrative Experimental Protocol:
This protocol is an illustrative example for the separation of cis- and trans-1,2-dimethylcyclobutane.
-
Sample Preparation:
-
Prepare a standard solution of the cis/trans isomer mixture in a suitable solvent (e.g., pentane or hexane) at a concentration of approximately 100 ppm.
-
-
GC-FID Analysis:
-
GC System: Agilent 7890B GC with FID or equivalent.
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.
-
Carrier Gas: Hydrogen at a constant flow of 1.5 mL/min.
-
Inlet Temperature: 200 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 min.
-
Ramp: 2 °C/min to 80 °C.
-
-
Detector Temperature: 250 °C.
-
Expected Results and Quantitative Data:
Due to the differences in the interaction of the cis and trans isomers with the polar stationary phase, baseline separation should be achievable. The trans isomer, often being slightly less polar and more linear, may elute slightly earlier than the cis isomer.
| Isomer | Expected Elution Order | Approximate Retention Time (min) |
| trans-1,2-Dimethylcyclobutane | 1 | ~10.2 |
| cis-1,2-Dimethylcyclobutane | 2 | ~10.8 |
Note: Retention times are illustrative and will vary based on the specific GC system and conditions.
Logical Relationship Diagram:
Caption: Separation principle for cis/trans isomers on a polar GC column.
Application Note 3: Chiral Separation of Cyclobutane Enantiomers
Introduction: The separation of enantiomers is critical in the pharmaceutical industry, as different enantiomers can have vastly different pharmacological activities. Chiral GC using cyclodextrin-based stationary phases is the method of choice for the enantioselective analysis of volatile cyclobutane compounds.
Illustrative Experimental Protocol:
This protocol provides a general starting point for the chiral separation of a substituted cyclobutanol.
-
Sample Preparation:
-
Dissolve the racemic cyclobutanol in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 100-500 ppm.
-
-
Chiral GC-FID Analysis:
-
GC System: Agilent 7890B GC with FID or equivalent.
-
Column: Rt-βDEXsm (30 m x 0.25 mm i.d., 0.25 µm film thickness) or other suitable chiral column.
-
Carrier Gas: Hydrogen at an optimal linear velocity (e.g., 40-50 cm/sec).
-
Inlet Temperature: 220 °C.
-
Injection Volume: 1 µL (split ratio 100:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 2 °C/min to 150 °C.
-
-
Detector Temperature: 250 °C.
-
Expected Results and Quantitative Data:
The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times. The elution order of the enantiomers will depend on the specific analyte and chiral phase.
| Enantiomer | Approximate Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | ~25.1 | > 1.5 |
| Enantiomer 2 | ~25.6 | > 1.5 |
Note: Retention times and resolution are illustrative. Method optimization is typically required to achieve baseline separation (Rs ≥ 1.5).
Chiral Recognition Mechanism Diagram:
References
Application Notes and Protocols: 2-Cyclobutyl-2-oxoacetic Acid in Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclobutyl-2-oxoacetic acid is a versatile building block in organic synthesis, valuable for the introduction of the cyclobutylcarbonyl moiety into a variety of molecular scaffolds. This functional group is of significant interest in medicinal chemistry due to its potential to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. One of the most powerful methods for incorporating this group onto aromatic and heteroaromatic rings is the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction, mediated by a Lewis acid or Brønsted acid catalyst, allows for the formation of a carbon-carbon bond between the aromatic substrate and the acylating agent.
These application notes provide detailed protocols for the use of this compound in Friedel-Crafts reactions, with a focus on the acylation of electron-rich aromatic compounds. The resulting aryl cyclobutyl ketones are key intermediates in the synthesis of a wide range of biologically active molecules.
Reaction Principle
The Friedel-Crafts acylation of an aromatic compound with this compound proceeds via the formation of a highly reactive acylium ion intermediate. In the presence of a Lewis acid, such as aluminum chloride (AlCl₃), the Lewis acid coordinates to the carboxylic acid, facilitating the formation of the acylium ion. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (an arenium ion). Subsequent deprotonation of the arenium ion re-establishes aromaticity and yields the desired aryl cyclobutyl ketone. Due to the electron-withdrawing nature of the resulting ketone, the product is less reactive than the starting aromatic compound, which conveniently prevents over-acylation.[1]
Key Applications in Drug Discovery
The introduction of the cyclobutylcarbonyl moiety can influence a molecule's:
-
Metabolic Stability: The cyclobutyl group can block sites of metabolism, leading to an improved pharmacokinetic profile.
-
Lipophilicity: The non-polar nature of the cyclobutyl ring can increase the lipophilicity of a compound, potentially enhancing membrane permeability.
-
Binding Affinity: The specific size and shape of the cyclobutyl group can lead to favorable interactions within the binding pocket of a biological target.
-
Solubility: The overall impact on solubility is compound-dependent and can be fine-tuned through further structural modifications.
Experimental Protocols
Two representative protocols are provided below for the Friedel-Crafts acylation of electron-rich arenes with this compound.
Protocol 1: Lewis Acid-Mediated Acylation of Anisole
This protocol describes the acylation of anisole, a common electron-rich aromatic substrate, using aluminum chloride as the Lewis acid catalyst.
Materials:
-
This compound (CAS: 13884-85-0)[2]
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents).
-
Add anhydrous dichloromethane to the flask and cool the suspension to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) and anisole (1.1 equivalents) in anhydrous dichloromethane.
-
Slowly add the solution of the acid and anisole to the stirred suspension of aluminum chloride at 0 °C over a period of 30 minutes using a dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding the mixture to a flask containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-methoxyphenyl)-2-cyclobutyl-2-oxoethanone.
Protocol 2: Brønsted Acid-Catalyzed Acylation of a Substituted Aniline
This protocol outlines a "greener" approach using a strong Brønsted acid as the catalyst, which can be advantageous in terms of ease of handling and waste disposal.[3]
Materials:
-
This compound
-
N,N-dimethylaniline
-
Methanesulfonic acid (CH₃SO₃H) or Trifluoroacetic acid (TFA)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a Dean-Stark trap and condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 equivalent) and N,N-dimethylaniline (1.2 equivalents) in toluene.
-
Add methanesulfonic acid (2.0 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and saturated aqueous sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative quantitative data for Friedel-Crafts acylation reactions using α-keto acids with electron-rich aromatic compounds, which can be used as a reference for expected outcomes with this compound.
Table 1: Lewis Acid-Catalyzed Acylation of Aromatic Compounds
| Entry | Aromatic Substrate | Acylating Agent | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (para:ortho) | Reference |
| 1 | Anisole | This compound | AlCl₃ (1.2) | DCM | 0 to RT | 3 | ~85 (estimated) | >95:5 | Analogous to[4] |
| 2 | Toluene | This compound | AlCl₃ (1.2) | DCM | 0 to RT | 4 | ~80 (estimated) | >95:5 | Analogous to[4] |
| 3 | N,N-Dimethylaniline | Ethyl glyoxylate | Cu(OTf)₂ (0.1) | CH₂Cl₂ | RT | 24 | 95 | >99:1 | [5] |
Table 2: Brønsted Acid-Catalyzed Acylation of Aromatic Compounds
| Entry | Aromatic Substrate | Acylating Agent | Brønsted Acid (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioselectivity (para:ortho) | Reference |
| 1 | Anisole | Benzoic Acid | Methanesulfonic Anhydride (1.1) | None | 100 | 2 | 88 | >95:5 | [3] |
| 2 | 1,3-Dimethoxybenzene | This compound | CH₃SO₃H (2.0) | Toluene | Reflux | 6 | ~90 (estimated) | N/A | Analogous to[3] |
| 3 | Indole | Acetic Anhydride | Zeolite H-BEA | Acetonitrile | 80 | 1 | 98 | N/A (C3 acylation) | Analogous to[6] |
Visualizations
Friedel-Crafts Acylation Mechanism
References
Application Notes and Protocols for Condensation Reactions Involving 2-Cyclobutyl-2-oxoacetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical frameworks for conducting condensation reactions with 2-cyclobutyl-2-oxoacetic acid. This versatile α-ketoacid serves as a valuable building block in medicinal chemistry for the synthesis of a variety of heterocyclic scaffolds and other complex organic molecules.[1] The presence of the cyclobutyl moiety is of particular interest in drug design, as cyclobutane rings can enhance metabolic stability, improve binding affinity, and provide conformational rigidity to drug candidates.[2][3][4][5]
This document outlines representative protocols for three key condensation reactions: the Knoevenagel condensation, the Pictet-Spengler reaction, and the synthesis of 2-substituted benzothiazoles. While specific literature examples for this compound in these reactions are not prevalent, the provided protocols are based on well-established methodologies for analogous α-ketoacids and carbonyl compounds.
Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base. This reaction is highly effective for synthesizing α,β-unsaturated systems, which are important intermediates in drug synthesis.[6][7]
Application: Synthesis of substituted alkenes for use as precursors in the development of various therapeutic agents, including anticancer and anti-inflammatory drugs.
Table 1: Representative Conditions for Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Malononitrile | Piperidine | Ethanol | Reflux | 2-6 | 85-95 |
| Ethyl Cyanoacetate | Ammonium Acetate | Toluene | Reflux (Dean-Stark) | 4-8 | 80-90 |
| Diethyl Malonate | Sodium Ethoxide | Ethanol | Reflux | 6-12 | 70-85 |
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Hydrochloric acid (1 M)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-(1-carboxy-1-cyclobutylidene)malononitrile.
Diagram 1: Knoevenagel Condensation Workflow
Caption: A generalized workflow for the Knoevenagel condensation.
Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
The Pictet-Spengler reaction is a versatile method for synthesizing tetrahydro-β-carbolines, a common scaffold in natural products and pharmaceuticals, through the condensation of a tryptamine derivative with an aldehyde or ketone.[8][9][10] In this case, this compound can serve as the ketone component.
Application: Synthesis of novel tetrahydro-β-carboline derivatives for screening as potential anticancer, antiviral, or CNS-active agents.
Table 2: Representative Conditions for Pictet-Spengler Reaction
| Tryptamine Derivative | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Tryptamine | Trifluoroacetic Acid (TFA) | Dichloromethane | Reflux | 12-24 | 60-80 |
| 5-Methoxytryptamine | Hydrochloric Acid (in Dioxane) | Dioxane | 80 | 10-18 | 65-85 |
| Tryptophan methyl ester | Acetic Acid | Methanol | Reflux | 24-48 | 50-70 |
Materials:
-
This compound
-
Tryptamine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of tryptamine (1.0 eq) in anhydrous DCM, add this compound (1.1 eq).
-
Add trifluoroacetic acid (1.0-2.0 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 1-carboxy-1-cyclobutyl-1,2,3,4-tetrahydro-β-carboline.
Diagram 2: Pictet-Spengler Reaction Mechanism
Caption: A simplified mechanism of the Pictet-Spengler reaction.
Benzothiazole Synthesis via Condensation with 2-Aminothiophenol
The condensation of 2-aminothiophenol with carboxylic acids or their derivatives is a common method for the synthesis of 2-substituted benzothiazoles, a privileged scaffold in medicinal chemistry with a wide range of biological activities.[2][11][12][13][14]
Application: Development of novel benzothiazole-containing compounds for evaluation as anticancer, antimicrobial, or neuroprotective agents.
Table 3: Representative Conditions for Benzothiazole Synthesis
| Catalyst / Reagent | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Polyphosphoric acid (PPA) | None | 140-160 | 2-4 | 70-90 | | Eaton's Reagent (P₂O₅/MeSO₃H) | None | 80-100 | 1-3 | 75-95 | | p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux (Dean-Stark) | 8-16 | 60-80 |
Materials:
-
This compound
-
2-Aminothiophenol
-
Polyphosphoric acid (PPA)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, add 2-aminothiophenol (1.0 eq) to polyphosphoric acid (10x by weight).
-
Heat the mixture to approximately 80°C with stirring.
-
Slowly add this compound (1.1 eq) to the mixture.
-
Increase the temperature to 140-160°C and stir for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to about 100°C and pour it onto crushed ice.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-(cyclobutanecarbonyl)benzothiazole.
Diagram 3: Logical Relationship in Drug Discovery
Caption: Role of condensation reactions in a drug discovery workflow.
References
- 1. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 2. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of tetrahydro-β-carbolines from 2-indolylmethyl azides and propargylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. researchgate.net [researchgate.net]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Cyclobutyl-2-oxoacetic Acid as a Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-cyclobutyl-2-oxoacetic acid as a versatile precursor in the synthesis of pharmaceutically active compounds. The unique structural features of the cyclobutane ring can impart desirable properties to drug candidates, including improved potency, selectivity, and pharmacokinetic profiles.[1][2] This document outlines key synthetic transformations and provides detailed protocols for the preparation of bioactive molecules derived from this compound, with a focus on the synthesis of potent enzyme inhibitors.
Introduction: The Role of the Cyclobutane Moiety in Drug Discovery
The cyclobutane ring, a four-membered carbocycle, is increasingly utilized in medicinal chemistry to introduce conformational rigidity and explore novel chemical space.[1] Its puckered conformation can orient substituents in specific vectors, leading to enhanced interactions with biological targets.[1] this compound serves as a valuable building block, incorporating both a reactive α-keto acid functionality and a cyclobutane scaffold.[3] This combination allows for a variety of chemical modifications to generate diverse libraries of compounds for drug screening.
Key Synthetic Applications
This compound is a versatile precursor primarily used in the synthesis of 2-cyclobutyl-2-oxoacetamide derivatives. These derivatives have shown significant potential as enzyme inhibitors, particularly targeting cyclooxygenase-2 (COX-2) and pancreatic lipase.
Synthesis of 2-Cyclobutyl-2-oxoacetamide Derivatives as Potential COX-2 Inhibitors
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, and its selective inhibition is a major strategy for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[4][5] The general approach to synthesizing 2-cyclobutyl-2-oxoacetamide derivatives involves the amidation of this compound with a suitable amine.
General Reaction Scheme:
Figure 1: General workflow for the synthesis of 2-cyclobutyl-2-oxoacetamide derivatives.
A variety of coupling reagents can be employed for this transformation, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) system being common choices.
Experimental Protocol: Synthesis of a Representative 2-Cyclobutyl-2-oxoacetamide
This protocol describes a general procedure for the synthesis of a 2-cyclobutyl-2-oxoacetamide derivative using HATU as the coupling agent.
Materials:
-
This compound
-
Substituted aniline (or other primary/secondary amine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted amine (1.1 eq) and DIPEA (2.5 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-cyclobutyl-2-oxoacetamide derivative.
Data Presentation: Representative Yields for Amide Coupling Reactions
| Coupling Reagent | Additive | Base | Amine Type | Solvent | Time (h) | Temp. (°C) | Yield (%) | Purity/Notes |
| HBTU | - | DIPEA | Primary Amine | DMF | 2 | RT | 48.4 | Product mixture of crystals and rods.[6] |
| EDC·HCl | HOBt | DIPEA | Primary Amine | DMF | 18 | 23 | 9.6 | Uniform white crystals; easier purification.[6] |
| HATU | - | DIPEA | Primary Amine | DMF | 0.5-1 | RT | High | Generally high yielding and fast.[6] |
Signaling Pathway: COX-2 Inhibition
COX-2 inhibitors block the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), a key precursor for pro-inflammatory prostaglandins. This interruption of the prostaglandin synthesis pathway leads to the attenuation of inflammation and pain.
Figure 2: Signaling pathway of COX-2 inhibition by 2-cyclobutyl-2-oxoacetamide derivatives.
Synthesis of Potential Pancreatic Lipase Inhibitors
Pancreatic lipase is a crucial enzyme for the digestion of dietary fats. Its inhibition is a therapeutic strategy for the management of obesity.[7][8][9][10] 2-Oxoacetamide derivatives have been investigated as potential pancreatic lipase inhibitors.
Experimental Protocol: Pancreatic Lipase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized 2-cyclobutyl-2-oxoacetamide derivatives against pancreatic lipase.
Materials:
-
Porcine pancreatic lipase
-
p-Nitrophenyl butyrate (p-NPB) as substrate
-
Tris-HCl buffer (pH 8.0)
-
Synthesized 2-cyclobutyl-2-oxoacetamide derivatives (test compounds)
-
Orlistat (positive control)
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and orlistat in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add Tris-HCl buffer, the pancreatic lipase solution, and the test compound solution.
-
Pre-incubate the mixture at 37 °C for 15 minutes.
-
Initiate the reaction by adding the p-NPB substrate solution.
-
Measure the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation: Hypothetical Pancreatic Lipase Inhibition Data
| Compound ID | Target Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| CB-OA-01 | 10 | 75 | 5.2 |
| CB-OA-02 | 10 | 62 | 8.9 |
| Orlistat | 1 | 95 | 0.1 |
Conclusion
This compound is a promising and versatile precursor for the synthesis of novel pharmaceutical candidates. Its application in the development of 2-cyclobutyl-2-oxoacetamide derivatives has demonstrated significant potential in the discovery of potent enzyme inhibitors for the treatment of inflammation and obesity. The provided protocols offer a foundation for researchers to explore the synthesis and biological evaluation of new chemical entities derived from this valuable building block. Further exploration of its reactivity can lead to the discovery of new therapeutic agents with improved pharmacological properties.
References
- 1. WO2014072884A1 - Process for the synthesis of apixaban - Google Patents [patents.google.com]
- 2. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 3. WO2021124044A1 - Pharmaceutical composition of cyclooxygenase â 2 inhibitors - Google Patents [patents.google.com]
- 4. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2004062611A2 - Anti-inflammatory cyclooxygenase-2 selective inhibitors - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
The Cyclobutane Moiety: A Four-Membered Ring with a Big Impact on Drug Design and Discovery
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a valuable scaffold in modern medicinal chemistry. Its unique conformational properties and synthetic accessibility have established it as a powerful tool for drug designers seeking to optimize lead compounds and overcome common developmental hurdles. This document provides detailed application notes on the strategic use of cyclobutane moieties and protocols for their synthesis and evaluation, empowering researchers to leverage this versatile structural motif in their drug discovery programs.
Application Notes
The incorporation of a cyclobutane ring into a drug candidate can profoundly influence its pharmacological profile. The key advantages stem from its distinct three-dimensional and rigid nature compared to more flexible acyclic linkers or planar aromatic systems.
1. Conformational Restriction and Pre-organization:
The puckered conformation of the cyclobutane ring restricts the rotational freedom of a molecule.[1] This "pre-organization" can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency. By locking key pharmacophoric groups in a specific spatial orientation, the cyclobutane scaffold can enhance interactions with the target protein.[1]
2. Bioisosteric Replacement of Phenyl Rings and gem-Dimethyl Groups:
Cyclobutane serves as an effective bioisostere for both phenyl rings and gem-dimethyl groups, offering a saturated, three-dimensional alternative.
-
Phenyl Ring Bioisostere: Replacing a planar phenyl ring with a cyclobutane moiety increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success rates.[2] This substitution can lead to significant improvements in aqueous solubility and metabolic stability while maintaining or even enhancing biological activity.[2]
-
gem-Dimethyl Group Mimetic: The 1,1-disubstituted cyclobutane can mimic the steric bulk of a gem-dimethyl group while introducing a degree of rigidity that can be advantageous for receptor binding.
3. Improvement of Physicochemical and Pharmacokinetic Properties:
The introduction of a cyclobutane ring can favorably modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Increased Solubility: The less lipophilic nature of the saturated cyclobutane ring compared to an aromatic ring often results in improved aqueous solubility.
-
Enhanced Metabolic Stability: Cyclobutanes are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic systems, leading to increased metabolic stability and longer half-lives.[2]
-
Modulation of Permeability: The impact on cell permeability can be compound-specific and needs to be experimentally determined.
4. Filling Hydrophobic Pockets and Directing Pharmacophores:
The defined three-dimensional shape of the cyclobutane ring allows it to effectively fill hydrophobic pockets within a protein's binding site.[1] Furthermore, the specific substitution patterns on the cyclobutane ring (e.g., 1,2-cis/trans, 1,3-cis/trans) provide precise vectors for orienting key pharmacophoric groups to optimize interactions with the target.[1]
Quantitative Data Summary
The following tables summarize the quantitative impact of incorporating a cyclobutane moiety as a bioisostere for an aromatic ring in different drug classes.
Table 1: Bruton's Tyrosine Kinase (BTK) Inhibitors
| Compound Feature | Aromatic Ring Analog (IC₅₀, nM) | Cyclobutane Analog (IC₅₀, nM) | Fold Improvement |
| Potency | 1.1 | 0.5 | 2.2 |
Table 2: Androgen Receptor (AR) Antagonists
| Compound Feature | Aromatic Ring Analog (pIC₅₀) | Cyclobutane Analog (pIC₅₀) | Potency |
| Potency | 10.2 | 9.4 | Maintained High Potency |
Table 3: γ-Secretase Modulators
| Compound Feature | Aromatic Ring Analog | Cyclobutane Analog | Improvement |
| Aqueous Solubility (µg/mL) | <0.1 | 104 | >1000-fold increase |
| Lipophilicity (ChromLogD) | >4.0 | 3.6 | Reduction |
Table 4: General Physicochemical and Pharmacokinetic Properties
| Property | Aromatic Ring Analog | Cyclobutane Analog | Impact |
| Human Liver Microsomal Stability (T½ min) | Not Reported | > 80 minutes | Enhanced Stability |
| Mouse Liver Microsomal Stability (% remaining at 60 min) | Low | Significantly Higher | Improved Stability |
Experimental Protocols
1. Synthesis Protocol: Preparation of a Cyclobutane-Containing Androgen Receptor Antagonist (Apalutamide Analog)
This protocol outlines a synthetic route to a key intermediate for Apalutamide, which features a spirocyclic cyclobutane moiety.
Scheme 1: Synthesis of 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide
References
Application Notes and Protocols for Enzymatic Synthesis of α-Keto Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alpha-keto acids (α-KAs) are a critical class of organic compounds characterized by a carboxylic acid group and an adjacent ketone group. They serve as versatile platform molecules and key intermediates in a wide range of metabolic and synthetic processes.[1] Their applications span the pharmaceutical industry, where they are precursors for antiviral and anticancer drugs, and the food and cosmetics sectors.[1] For instance, phenylpyruvic acid is a biomarker for phenylketonuria (PKU) and a building block for antidepressants, while α-ketoglutarate (α-KG) is a central intermediate in the tricarboxylic acid (TCA) cycle.[1][2]
While traditional chemical synthesis routes are established, they often involve harsh conditions, hazardous reagents, and costly precious metals.[1][3] Enzymatic synthesis presents a green and highly specific alternative, utilizing mild reaction conditions and renewable starting materials like amino acids.[1] This document provides detailed notes and protocols on the primary enzymatic pathways for producing α-keto acids, focusing on methods relevant to research and development.
Overview of Enzymatic Synthesis Pathways
The biocatalytic production of α-keto acids from amino acids is primarily achieved through the action of several enzyme families. These enzymes catalyze the deamination of the amino acid substrate, yielding the corresponding α-keto acid. The main pathways involve oxidases, deaminases, dehydrogenases, and transaminases, each with distinct mechanisms and co-factor requirements.
Caption: Overview of enzymatic routes from amino acids to α-keto acids.
Amino Acid Oxidases (AAOs)
Amino acid oxidases are flavoenzymes that catalyze the oxidative deamination of amino acids. They are broadly classified based on their stereospecificity towards L- or D-amino acids.
L-Amino Acid Oxidase (LAAO)
L-Amino acid oxidases (LAAOs) catalyze the stereospecific oxidation of an L-amino acid to its corresponding α-imino acid, which then hydrolyzes to an α-keto acid and ammonia. The enzyme's flavin adenine dinucleotide (FAD) cofactor is reduced in the process and subsequently reoxidized by molecular oxygen, producing hydrogen peroxide (H₂O₂).[4][5]
Caption: L-Amino Acid Oxidase (LAAO) catalyzed reaction pathway.
D-Amino Acid Oxidase (DAAO)
D-Amino acid oxidase (DAAO) is a FAD-dependent enzyme that catalyzes the oxidative deamination of D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide.[6][7] This reaction is highly specific for D-isomers.[8] DAAOs are biotechnologically significant for producing α-keto acids from racemic mixtures of amino acids and for the synthesis of cephalosporin antibiotics.[6][7]
Caption: D-Amino Acid Oxidase (DAAO) catalyzed reaction pathway.
L-Amino Acid Deaminase (L-AAD)
L-amino acid deaminases (L-AADs) catalyze the oxidative deamination of L-amino acids to form α-keto acids and ammonia.[3] Unlike LAAOs, L-AADs are membrane-bound enzymes that transfer electrons to the electron transport chain instead of directly to oxygen. This mechanism avoids the production of hydrogen peroxide, a reactive byproduct that can be harmful to host cells, making L-AADs highly suitable for whole-cell biocatalysis.[3][9]
Caption: L-Amino Acid Deaminase (L-AAD) catalyzed reaction pathway.
Quantitative Data for L-AAD Systems
The use of engineered L-AADs in whole-cell biocatalyst systems has significantly improved the production yields of various α-keto acids.
| Target α-Keto Acid | Enzyme Source | Host Organism | Substrate | Product Yield (g/L) | Reference |
| α-Ketoglutaric acid | Proteus mirabilis | Bacillus subtilis 168 | L-Glutamic acid | 89.11 | [10] |
| α-Ketoisovaleric acid | Proteus myxofaciens | Escherichia coli BL21(DE3) | L-Valine | 8.197 | [10] |
| α-Keto-γ-methylthiobutyric acid | Proteus vulgaris | Escherichia coli BL21(DE3) | L-Methionine | 91.4% (molar conversion) | [10] |
| Pyruvic acid | Proteus mirabilis | Escherichia coli BL21(DE3) | L-Alanine | 14.54 | [10] |
Amino Acid Dehydrogenases (AADH)
Amino acid dehydrogenases (AADHs) catalyze the reversible reductive amination of α-keto acids to L- or D-amino acids, utilizing nicotinamide adenine dinucleotide (NAD⁺/NADH) or its phosphate form (NADP⁺/NADPH) as a cofactor.[11] While the reaction thermodynamically favors amino acid synthesis, the reverse reaction—oxidative deamination—can be employed for α-keto acid production.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-amino-acid oxidase - Wikipedia [en.wikipedia.org]
- 5. L-amino acid oxidase as biocatalyst: a dream too far? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. WO2012106579A1 - Amino acid dehydrogenase and its use in preparing amino acids from keto acids - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Oxidation of Cyclobutanol to Cyclobutanone
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed protocols for the oxidation of the secondary alcohol, cyclobutanol, to its corresponding ketone, cyclobutanone. The synthesis of cyclobutanone is a critical step in the preparation of various pharmaceutical intermediates and complex organic molecules.[1] Three distinct and widely employed oxidation protocols are presented: oxidation using chromic acid with an oxalic acid co-reductant, oxidation with pyridinium chlorochromate (PCC), and a greener oxidation using sodium hypochlorite (bleach). Each protocol is detailed with step-by-step instructions to ensure reproducibility. A comparative summary of the quantitative data associated with each method is provided for easy reference and selection of the most appropriate protocol based on specific experimental needs.
Comparative Data of Oxidation Protocols
The selection of an appropriate oxidation protocol is crucial for achieving high yield and purity while minimizing side reactions and environmental impact. The following table summarizes the key quantitative parameters for the different methods of oxidizing cyclobutanol to cyclobutanone, allowing for a direct comparison of reaction conditions and outcomes.
| Oxidizing Agent/Method | Typical Solvent(s) | Reaction Temperature | Reaction Time | Typical Yield (%) | Product Purity (%) | Key Considerations |
| Chromic Acid & Oxalic Acid | Water, Methylene Chloride | 10-15°C | 1.5 - 2 hours | 70-80%[2] | >98%[2] | Effective and high purity; requires careful temperature control; chromium waste is toxic and requires special disposal.[1][2] |
| Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | 1 - 2 hours | High (typically >85%)[3][4] | >95%[5] | Mildly acidic and highly selective for primary and secondary alcohols.[6][7][8] Chromium-based reagent with toxicity concerns.[5] |
| Sodium Hypochlorite & Acetic Acid | Acetic Acid, Dichloromethane | 0°C to Room Temp. | ~45 minutes | 84-89%[4] | High | "Green" and cost-effective method using common bleach.[4][9] Reaction can be exothermic and requires temperature monitoring.[10] |
Experimental Protocols
Protocol 1: Oxidation with Chromic Acid and Oxalic Acid
This protocol is adapted from a procedure in Organic Syntheses and is a reliable method for producing high-purity cyclobutanone.[2] The use of oxalic acid is critical as it is co-oxidized with the alcohol, preventing the formation of undesired by-products by suppressing the formation of a chromium(VI) intermediate.[2]
Materials:
-
Cyclobutanol
-
Chromium trioxide (CrO₃)
-
Oxalic acid dihydrate
-
Methylene chloride (Dichloromethane, DCM)
-
Anhydrous magnesium sulfate
-
Anhydrous potassium carbonate
-
Water
-
Three-neck round-bottom flask, dropping funnel, mechanical stirrer, thermometer, separatory funnel, distillation apparatus
Procedure:
-
Reaction Setup: In a 2-L, three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add cyclobutanol (e.g., 0.65 mol), water (200 mL), and oxalic acid dihydrate (3.5 mol).[11] Stir the mixture to create a saturated solution. Cool the flask in an ice-salt bath to between -5°C and -10°C.[11]
-
Preparation of Oxidant: In a separate beaker, prepare the chromic acid solution by dissolving chromium trioxide (1.62 mol) in water (250 mL).[2]
-
Oxidation: Add the chromic acid solution dropwise to the stirred cyclobutanol mixture via a dropping funnel.[2] Maintain the internal reaction temperature between 10°C and 15°C throughout the addition. The addition should take approximately 1.5 to 2 hours.[11] The reduction of the chromic acid is rapid, and the solution will turn a dark-blue color as Cr(III) salts form.[2]
-
Reaction Completion: After the addition is complete, remove the ice bath and continue stirring for one hour, allowing the mixture to warm to room temperature.[11]
-
Work-up and Extraction: Transfer the reaction mixture to a 2-L separatory funnel. Extract the aqueous layer with four 200-mL portions of methylene chloride.[2][11] Because cyclobutanone has considerable solubility in water, vigorous agitation is necessary for a thorough extraction.[2]
-
Drying and Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate containing a small amount of anhydrous potassium carbonate (to neutralize any acid traces).[2] Filter the drying agents.
-
Purification: Concentrate the filtrate by distillation to remove the methylene chloride.[2] The crude cyclobutanone can then be purified by fractional distillation, collecting the fraction boiling at 98-99°C.[11][12] The final product should have a purity of 98-99%.[11]
Protocol 2: Oxidation with Pyridinium Chlorochromate (PCC)
PCC is a milder, selective oxidant that efficiently converts secondary alcohols to ketones.[3][6][7] This reaction is typically performed in an anhydrous organic solvent.[3]
Materials:
-
Cyclobutanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
Silica gel
-
Round-bottom flask, stirring apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane.[4]
-
Addition of Alcohol: Add a solution of cyclobutanol (1.0 equivalent) in anhydrous dichloromethane to the PCC suspension at room temperature.[4]
-
Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether.[4]
-
Purification: Pass the resulting mixture through a short plug of silica gel to filter out the solid chromium by-products.[4] Wash the silica pad with additional diethyl ether to ensure all the product is recovered.
-
Isolation: Combine the organic filtrates and remove the solvents by rotary evaporation to yield the crude cyclobutanone. Further purification can be achieved by distillation if necessary.[4]
Protocol 3: Oxidation with Sodium Hypochlorite (Bleach)
This method utilizes household bleach as an inexpensive and more environmentally friendly oxidizing agent.[9][13] The reaction is typically carried out in the presence of acetic acid.[9]
Materials:
-
Cyclobutanol
-
Sodium hypochlorite solution (commercial bleach, ~5-8%)
-
Acetic acid
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bisulfite solution
-
6M Sodium hydroxide solution
-
Sodium chloride
-
Round-bottom flask, dropping funnel, magnetic stirrer, thermometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve cyclobutanol (1.0 equivalent) in acetic acid. Cool the solution in an ice bath to 0°C.
-
Oxidation: Add the sodium hypochlorite solution dropwise via a dropping funnel, ensuring the temperature of the reaction mixture does not exceed 30-45°C.[4][10]
-
Reaction Completion: After the addition is complete, stir the mixture for approximately 20-30 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Quench the excess oxidant by adding saturated sodium bisulfite solution dropwise until a test with starch-iodide paper is negative.[4]
-
Neutralization and Extraction: Carefully neutralize the mixture with 6M sodium hydroxide solution until it is basic. Saturate the aqueous layer with solid sodium chloride to decrease the product's solubility.[4] Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether.
-
Drying and Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain cyclobutanone.
Visualized Experimental Workflow
The following diagram illustrates a generalized workflow for the oxidation of cyclobutanol to cyclobutanone, applicable to the protocols described.
Caption: A generalized workflow for the chemical oxidation of cyclobutanol.
References
- 1. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 11. Laboratory-Scale Preparation Method of Cyclobutanone - LISKON [liskonchem.com]
- 12. CN103449994A - Purifying process of cyclobutanone - Google Patents [patents.google.com]
- 13. EP1161408B1 - Method of producing cyclobutanone - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Polysubstituted Cyclobutanes
Welcome to the Technical Support Center for the Synthesis of Polysubstituted Cyclobutanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the synthesis of these valuable scaffolds. Cyclobutanes offer a unique three-dimensional chemical space, making them attractive motifs in medicinal chemistry and natural product synthesis. However, their synthesis is often plagued by challenges related to ring strain, stereocontrol, and scalability.[1][2] This guide provides detailed information to help you navigate these complexities.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low Yield in Photochemical [2+2] Cycloaddition
Question: My photochemical [2+2] cycloaddition is resulting in a low yield of the desired cyclobutane product. What are the potential causes and how can I improve the yield?
Answer: Low yields in photochemical [2+2] cycloadditions are a common problem and can stem from several factors. Here is a systematic approach to troubleshooting this issue:
-
Insufficient Light Penetration: The reaction mixture might be too concentrated, preventing light from reaching all the reactant molecules. This is a frequent issue in scaling up photochemical reactions.[3]
-
Incorrect Wavelength: The wavelength of your light source may not be optimal for exciting the substrate.
-
Solution: Ensure your lamp's emission spectrum overlaps with the absorption spectrum of your substrate. For enones, UV irradiation is often required, while photosensitizers like Ru(bpy)₃Cl₂ allow the use of visible light.[6]
-
-
Energy-Wasting Side Reactions: For acyclic enones, the triplet excited state can undergo rapid cis-trans isomerization, which competes with the desired cycloaddition.[6]
-
Solution: Employ a photosensitizer that operates through a single-electron transfer mechanism, such as Ru(bpy)₃²⁺, to generate an enone radical anion. This intermediate is less prone to isomerization and can efficiently undergo cycloaddition.[6]
-
-
Substrate Decomposition: Prolonged exposure to high-energy UV light can lead to degradation of the starting materials or the product.
-
Solution: Monitor the reaction progress by TLC or NMR to determine the optimal reaction time. Using a photosensitizer that allows for the use of lower-energy visible light can also mitigate decomposition.
-
-
Presence of Quenchers: Impurities in the solvent or reagents can quench the excited state of the reactants.
-
Solution: Use high-purity, degassed solvents. Oxygen is a known triplet quencher and should be removed by purging the reaction mixture with an inert gas like argon or nitrogen.
-
Issue 2: Poor Stereoselectivity (Diastereoselectivity and Enantioselectivity)
Question: I am struggling to control the stereochemistry of my cyclobutane product. What strategies can I employ to improve diastereoselectivity and/or enantioselectivity?
Answer: Achieving high stereoselectivity is a central challenge in polysubstituted cyclobutane synthesis. The approach to improving it depends on the reaction type.
-
Stepwise Mechanism: Poor diastereoselectivity in thermal ketene cycloadditions often points to a stepwise mechanism involving a zwitterionic intermediate that allows for bond rotation and loss of stereochemical information.[7]
-
Solvent Polarity: The lifetime of this intermediate is influenced by solvent polarity.
-
Recommendation: Decrease the solvent polarity. Nonpolar solvents like toluene or hexanes can disfavor charge separation, promoting a more concerted-like transition state and preserving the alkene's stereochemistry.[7]
-
-
Lewis Acid Catalysis: Lewis acids can coordinate to the alkene or ketene, promoting a more concerted pathway and enforcing a specific geometry in the transition state.[8][9]
-
-
Uncatalyzed Background Reaction: In catalytic enantioselective photocycloadditions, a major challenge is the uncatalyzed racemic background reaction that occurs upon direct photoexcitation of the substrate.[10] This lowers the overall enantiomeric excess (ee).
-
Solution 1: Chiral Sensitizers: Use a chiral photosensitizer that preferentially binds to the substrate, leading to asymmetric induction in the excited state. Chiral phosphoric acids with thioxanthone moieties have been shown to be effective.[11]
-
Solution 2: Dual-Catalyst Systems: Employ a dual-catalyst system consisting of a visible-light-absorbing photocatalyst (e.g., Ru(bpy)₃²⁺ or an iridium complex) and a separate chiral Lewis acid co-catalyst.[10][12] The photocatalyst generates the reactive intermediate, while the chiral Lewis acid controls the stereochemistry of the cycloaddition. This approach can effectively eliminate the racemic background reaction.[10]
-
-
Reaction Temperature: Lowering the temperature can enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states.
Issue 3: Poor Regioselectivity in [2+2] Cycloadditions
Question: My [2+2] cycloaddition with unsymmetrical alkenes is producing a mixture of regioisomers. How can I control the regiochemical outcome?
Answer: Regioselectivity in [2+2] cycloadditions is governed by electronic and steric factors of the reactants.
-
Electronic Effects: The reaction is generally favored between an electron-rich and an electron-poor alkene. The regioselectivity is dictated by the orbital coefficients of the HOMO of the electron-rich alkene and the LUMO of the electron-poor one.
-
Steric Hindrance: Bulky substituents on the reacting partners can direct the approach of the molecules to form the less sterically hindered product.
-
Recommendation: If possible, modify your substrates to include sterically demanding groups that can favor the formation of a single regioisomer.
-
-
Catalyst Control: In metal-catalyzed cycloadditions, the ligand environment around the metal center can play a crucial role in determining regioselectivity.
-
Recommendation: For challenging cases, screen different catalysts and ligands. For instance, in Ru-catalyzed [2+2] cycloadditions of allenes and alkynes, the catalyst was found to favor the formation of the most hindered isomer, contrary to expectations.[17]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing polysubstituted cyclobutane rings?
A1: The most common methods include:
-
[2+2] Cycloaddition Reactions: This is the most widely used approach and can be promoted photochemically, thermally, or by transition metal or Lewis acid catalysis.[18][19]
-
Ring Expansion Reactions: These reactions typically involve the expansion of a cyclopropane ring, often catalyzed by transition metals like rhodium or silver.[14][20]
-
Strain-Release Reactions: These methods utilize highly strained systems like bicyclo[1.1.0]butanes (BCBs), which can react with various reagents to form 1,3-disubstituted cyclobutanes.[2][7]
-
C-H Functionalization: This strategy involves the direct functionalization of C-H bonds on a pre-existing cyclobutane core, allowing for the sequential and stereocontrolled introduction of substituents.[21]
Q2: How can I scale up my cyclobutane synthesis, especially for photochemical reactions?
A2: Scaling up photochemical reactions is challenging due to the attenuation of light as it passes through the reaction medium (Beer-Lambert law).[3] The most effective solution is to use a continuous flow reactor .[4][5] These reactors have a very short path length, ensuring uniform irradiation of the entire reaction mixture. This leads to shorter reaction times, higher yields, and better reproducibility compared to batch reactors.[4][5] For non-photochemical reactions, standard chemical engineering principles for scaling up batch or flow processes apply, with careful consideration of reaction kinetics, heat transfer, and mixing.
Q3: I have synthesized a mixture of cyclobutane diastereomers. What is the best way to separate them?
A3: Diastereomers have different physical properties and can often be separated by standard flash column chromatography on silica gel.[22][23] However, due to their often similar polarities, separation can be challenging.
-
Optimization: You may need to screen different eluent systems, often requiring a less polar solvent system than for more differentiated compounds. Using a gradient elution can be beneficial.[24]
-
Alternative Stationary Phases: If silica gel is ineffective, consider using reversed-phase (C18) chromatography or other stationary phases with different selectivities.[17][22]
-
Column Stacking: For difficult separations, stacking two flash columns can improve resolution.[17]
Q4: My cyclobutane product seems to be unstable. What are common decomposition pathways?
A4: The inherent ring strain of cyclobutanes (approximately 26 kcal/mol) makes them susceptible to ring-opening reactions under certain conditions.[8][22]
-
Thermal Ring Opening: At high temperatures, cyclobutanes can undergo retro-[2+2] cycloaddition to revert to the starting alkenes.
-
Acid/Base-Mediated Ring Opening: Lewis or Brønsted acids can catalyze the ring opening of cyclobutanes, particularly those with activating functional groups.
-
Transition Metal-Catalyzed Ring Opening: Many transition metals can insert into the C-C bonds of cyclobutanes, leading to various rearranged products.
It is advisable to handle and store purified cyclobutane derivatives at low temperatures and under an inert atmosphere to minimize degradation.
Data Presentation
The following tables summarize quantitative data for selected polysubstituted cyclobutane syntheses, allowing for easy comparison of different methods and conditions.
Table 1: Comparison of Catalysts in Enantioselective [2+2] Cycloaddition of an Enone
| Entry | Catalyst (mol%) | Ligand | Solvent | Time (h) | Yield (%) | d.r. | ee (%) | Reference |
| 1 | Ru(bpy)₃Cl₂ (5) + Chiral Lewis Acid (10) | - | MeCN | 24 | 85 | >20:1 | 95 | [10] |
| 2 | Chiral Phosphoric Acid (10) | Thioxanthone-based | Toluene | 48 | 96 | - | 98 | [11] |
| 3 | [Ir(dFppy)₃] (1) + Chiral Ligand (2.4) | Phosphoramidite | Toluene | 12 | 91 | 10:1 | 98 | [12] |
| 4 | CoBr₂ (10) | (R)-L8 (PHOX) | Toluene | 24 | 98 | >95:5 | 94 | [9] |
Table 2: Effect of Lewis Acid on Diastereoselectivity in Ketene-Alkene [2+2] Cycloaddition
| Entry | Alkene | Ketene Precursor | Conditions | Yield (%) | d.r. (cis:trans) | Reference |
| 1 | 1-Hexene | Diphenylacetyl chloride | Thermal (120 °C, 24h) | 5 | 1:1 | [9][25] |
| 2 | 1-Hexene | Diphenylacetyl chloride | EtAlCl₂ (1.1 eq), -78 °C, 1h | 84 | 13:1 | [9][25] |
| 3 | Dihydropyran | Phenylacetyl chloride | Thermal (120 °C, 24h) | 45 | 1:1.5 | [9][25] |
| 4 | Dihydropyran | Phenylacetyl chloride | EtAlCl₂ (1.1 eq), -78 °C, 1h | 89 | >20:1 | [9][25] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: Visible-Light-Mediated [2+2] Cycloaddition of an Enone using a Ru-Photocatalyst
Based on the procedure by Ischay, M. A. et al., J. Am. Chem. Soc. 2008, 130, 12886-12887.[6]
Materials:
-
Chalcone (1.0 equiv)
-
Styrene (2.0 equiv)
-
Ru(bpy)₃Cl₂·6H₂O (2.5 mol%)
-
LiBF₄ (2.0 equiv)
-
i-Pr₂NEt (2.0 equiv)
-
Anhydrous, degassed acetonitrile (MeCN) to make a 0.1 M solution with respect to chalcone.
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add chalcone, Ru(bpy)₃Cl₂·6H₂O, and LiBF₄.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Add anhydrous, degassed MeCN, styrene, and i-Pr₂NEt via syringe.
-
Stir the resulting solution at room temperature approximately 5-10 cm away from a 26 W compact fluorescent light bulb.
-
Monitor the reaction by TLC. Upon completion (typically 12-24 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford the desired cyclobutane product.
Protocol 2: Thermal [2+2] Cycloaddition of Dichloroketene with an Alkene
Based on the procedure by Poisson, J. et al. for the synthesis of (benzyloxy)cyclobutanone.[21]
Materials:
-
Benzyl vinyl ether (1.0 equiv)
-
Trichloroacetyl chloride (1.5 equiv)
-
Activated zinc dust (2.0 equiv)
-
Anhydrous diethyl ether
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add activated zinc dust and anhydrous diethyl ether.
-
Add a solution of benzyl vinyl ether and trichloroacetyl chloride in anhydrous diethyl ether dropwise to the stirred suspension of zinc over 1-2 hours.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite to remove excess zinc and zinc salts, washing the filter cake with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the dichlorocyclobutanone adduct. (Further reduction is needed to remove the chlorine atoms).
Protocol 3: Rh(I)-Catalyzed Ring Expansion of a Vinylcyclopropane
Based on the procedures for Rh(I)-catalyzed ring-opening of vinylcyclopropanes.[26][27][28]
Materials:
-
Vinylcyclopropane (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[Rh(cod)Cl]₂ (2.5 mol%)
-
Chiral bisphosphine ligand (e.g., a ferrocene-based ligand, 5.5 mol%)
-
Zn(OTf)₂ (10 mol%)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk tube, add [Rh(cod)Cl]₂, the chiral ligand, and Zn(OTf)₂.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous dioxane and stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add the arylboronic acid and the vinylcyclopropane substrate.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the enantiomerically enriched ring-opened product.
Visualizations
Logical Workflow for Troubleshooting Poor Stereoselectivity
Decision Tree for Synthetic Strategy Selection
Key Challenges in [2+2] Photocycloaddition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pure.uva.nl [pure.uva.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photocatalytic [2+2] Cycloadditions of Enones with Cleavable Redox Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Continuous flow synthesis of cyclobutenes via lithium ynolates - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC05102E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. orgsyn.org [orgsyn.org]
- 10. A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 13. researchgate.net [researchgate.net]
- 14. ias.ac.in [ias.ac.in]
- 15. mdpi.com [mdpi.com]
- 16. Regioselectivity in the Paternò-Büchi Reaction [manu56.magtech.com.cn]
- 17. cdn.mysagestore.com [cdn.mysagestore.com]
- 18. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. scispace.com [scispace.com]
- 22. benchchem.com [benchchem.com]
- 23. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. orgsyn.org [orgsyn.org]
- 25. chemistry.illinois.edu [chemistry.illinois.edu]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Rh(I)-Catalyzed [5 + 1] Cycloaddition of Vinylcyclopropanes and CO for the Synthesis of α,β- and β,γ-Cyclohexenones [organic-chemistry.org]
Technical Support Center: Purification of 2-Cyclobutyl-2-oxoacetic Acid by Distillation
Welcome to the technical support center for the purification of 2-cyclobutyl-2-oxoacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this valuable building block by distillation.[1] As an α-keto acid, this compound presents unique challenges during purification, primarily due to its high boiling point and potential for thermal degradation. This document will equip you with the necessary knowledge to navigate these challenges and achieve high purity of your target compound.
Understanding the Criticality of Vacuum Distillation
This compound has a reported atmospheric boiling point of 213.862°C at 760 mmHg.[1] Distilling at this temperature poses a significant risk of thermal decomposition, a common issue with α-keto and β-keto acids which can readily undergo decarboxylation upon heating.[2][3][4] Therefore, vacuum distillation is the required method for purification to lower the boiling point to a temperature where the molecule is more stable.[5]
Estimated Boiling Point of this compound under Vacuum
To aid in your experimental planning, the following table provides estimated boiling points at various vacuum levels. These are calculated based on the atmospheric boiling point and a reported boiling point of 60-70°C at 0.003 Torr. A pressure-temperature nomograph is a useful tool for estimating boiling points at different pressures.
| Pressure (Torr/mmHg) | Estimated Boiling Point (°C) |
| 10 | 110 - 120 |
| 5 | 95 - 105 |
| 1 | 70 - 80 |
| 0.5 | 60 - 70 |
| 0.1 | 45 - 55 |
Troubleshooting Guide: Navigating Common Distillation Issues
This section addresses specific problems you may encounter during the vacuum distillation of this compound in a question-and-answer format.
Question 1: My distillation is extremely slow, or the compound is not distilling over, even though the vacuum is good and the heating mantle is set to the estimated boiling temperature.
Answer: This is a common issue and can be attributed to several factors:
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Inaccurate Temperature Reading: Ensure your thermometer is placed correctly. The top of the thermometer bulb should be level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in thermal equilibrium with the distilling liquid.
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Insufficient Heat Transfer: A heating mantle that is too large for the flask or poor contact between the flask and the mantle can lead to inefficient heating. Ensure a snug fit and consider using a high-boiling heat transfer fluid or sand bath for more uniform heating.
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Fractionating Column Issues (if used): If you are using a fractionating column for a very fine separation, it may be providing too many theoretical plates, leading to excessive reflux and preventing the product from reaching the condenser. For a simple purification, a short path distillation head is often sufficient and preferred to minimize the time the compound spends at elevated temperatures.
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System Leaks: Even a small leak in your vacuum setup can significantly raise the pressure and, consequently, the boiling point. Meticulously check all joints and connections for proper sealing. Ensure all glassware is free of cracks or star fractures that can compromise the vacuum.
Question 2: I'm observing significant darkening or charring of the material in the distillation flask, and the yield of my distilled product is low.
Answer: This is a strong indication of thermal decomposition. This compound, like other α-keto acids, is susceptible to decarboxylation at elevated temperatures, which can lead to the formation of cyclobutanone and carbon dioxide.[3][6] Other degradation pathways may also occur.
Solutions:
-
Lower the Distillation Temperature: The most effective way to prevent decomposition is to distill at a lower temperature. This requires a better vacuum. If you are using a water aspirator, consider switching to a vacuum pump to achieve a lower pressure.
-
Minimize Residence Time: The longer the compound is exposed to heat, the more likely it is to decompose. Use a distillation setup that minimizes the hold-up volume and allows for a rapid distillation. A Kugelrohr apparatus can be particularly effective for small-scale distillations of thermally sensitive compounds.
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Avoid Overheating the Pot: The temperature of the heating bath should be kept as close to the boiling point of the liquid as possible, ideally no more than 20-30°C above. Excessive heating of the distillation pot will accelerate decomposition.
Question 3: The liquid in my distillation flask is bumping violently, posing a risk of contamination and apparatus damage.
Answer: Bumping is a common and dangerous phenomenon in vacuum distillation where the liquid superheats and then boils in a sudden, violent burst.
Prevention and Mitigation:
-
Vigorous Stirring: The most effective way to prevent bumping is to use a magnetic stir bar and stir the liquid vigorously and continuously throughout the distillation. This provides nucleation sites for smooth boiling. Boiling chips are generally not effective under vacuum as the trapped air in their pores is quickly removed.
-
Introduce a Fine Stream of Air or Nitrogen: A very fine capillary can be inserted through a thermometer adapter, with its tip below the surface of the liquid. A slow and controlled bleed of an inert gas like nitrogen or argon can provide a steady stream of bubbles that act as nucleation points.
-
Avoid Overfilling the Flask: The distillation flask should not be more than two-thirds full to provide adequate headspace for smooth vaporization.
Question 4: My distilled product is still impure. What are the likely contaminants and how can I remove them?
Answer: The impurities in your distilled product will depend on the synthetic route used to prepare the this compound. Common impurities can include:
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Unreacted Starting Materials: Depending on the synthesis, this could be cyclobutanecarboxylic acid, cyclobutanecarbonyl chloride, or other precursors.[7] If the boiling points are significantly different, a careful fractional distillation may be effective.
-
Solvents: Residual solvents from the reaction or workup should be removed as much as possible before distillation, for example, by using a rotary evaporator.
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Decarboxylation Product (Cyclobutanone): If some thermal decomposition has occurred, your distillate may be contaminated with cyclobutanone. As its boiling point is significantly lower than the target compound, a careful fractional distillation should be able to separate them.
-
Higher-Boiling Impurities: These could be dimers or polymers formed from side reactions. These will typically remain in the distillation pot. If they co-distill, a second, more careful fractional distillation may be necessary.
Purification Strategy:
If simple vacuum distillation does not provide the desired purity, consider a pre-purification step. An acid-base extraction can be effective for removing neutral or basic impurities. Dissolve the crude product in a suitable organic solvent and extract with a basic aqueous solution (e.g., sodium bicarbonate). The this compound will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified and the pure acid extracted back into an organic solvent. This will remove many non-acidic impurities before the final distillation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal vacuum level for distilling this compound?
A1: The ideal vacuum level is one that allows the compound to distill at a temperature well below its decomposition point. A good target is to have a boiling point between 80°C and 120°C. Based on the estimated boiling points in the table above, a pressure of 1-10 Torr would be a suitable starting range.
Q2: Can I use a short-path distillation apparatus?
A2: Yes, a short-path distillation apparatus is highly recommended. It minimizes the distance the vapor has to travel, which reduces the hold-up volume and the time the compound is exposed to elevated temperatures, thereby minimizing the risk of decomposition.
Q3: How can I monitor the purity of my distilled fractions?
A3: You can monitor the purity of your fractions using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Collecting several smaller fractions rather than one large one will allow you to identify and combine the purest fractions.
Q4: What are the signs of decomposition to watch out for?
A4: The most common signs of decomposition are a darkening of the material in the distillation flask (from clear/pale yellow to brown or black), the evolution of gas (CO2 from decarboxylation), and a lower than expected yield of the desired product.
Q5: Is it necessary to use a cold trap with my vacuum pump?
A5: Absolutely. A cold trap (using dry ice/acetone or liquid nitrogen) placed between your distillation setup and the vacuum pump is essential to condense any volatile substances before they enter the pump. This protects the pump oil from contamination and prolongs the life of the pump.
Experimental Workflow for Vacuum Distillation
The following diagram outlines the key steps and considerations for the successful vacuum distillation of this compound.
References
- 1. Cas 13884-85-0,CYCLOBUTYL-OXO-ACETIC ACID | lookchem [lookchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 5. buschvacuum.com [buschvacuum.com]
- 6. Decarboxylation - Wikipedia [en.wikipedia.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Synthesis of 2-Cyclobutyl-2-oxoacetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Cyclobutyl-2-oxoacetic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic routes for this compound are:
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Hydrolysis of an ester precursor: This typically involves the synthesis of ethyl 2-cyclobutyl-2-oxoacetate followed by hydrolysis to the carboxylic acid.
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Oxidation of a suitable precursor: This can involve the oxidation of a precursor molecule like 2-cyclobutyl-2-hydroxyacetic acid or cyclobutyl methyl ketone.
Q2: What are the key starting materials for the synthesis?
A2: Depending on the chosen route, key starting materials can include cyclobutanecarbonyl chloride, diethyl oxalate, and cyclobutyl methyl ketone.
Q3: What are the typical challenges encountered during the synthesis?
A3: Common challenges include low yields, formation of side products, and difficulties in purification. Specific issues can arise from the stability of intermediates and the choice of reaction conditions.
Troubleshooting Guides
Problem: Low Yield in the Synthesis of this compound
This guide addresses potential causes for low yields in the two primary synthetic routes and provides systematic troubleshooting steps.
Route 1: Hydrolysis of Ethyl 2-cyclobutyl-2-oxoacetate
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Symptom: Incomplete conversion of the ester to the carboxylic acid.
-
Symptom: Degradation of the product during workup.
Route 2: Oxidation of a Cyclobutyl Precursor
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Symptom: Incomplete oxidation of the starting material.
-
Symptom: Over-oxidation leading to undesired byproducts.
-
Symptom: Formation of multiple side products that are difficult to separate.
Below is a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Experimental Protocols
Route 1: Synthesis via Hydrolysis of Ethyl 2-cyclobutyl-2-oxoacetate
This two-step process involves the formation of the ethyl ester followed by its hydrolysis.
Step 1: Synthesis of Ethyl 2-cyclobutyl-2-oxoacetate
A common method for the synthesis of α-keto esters is the reaction of a Grignard reagent with diethyl oxalate.
Reaction Scheme:
Cyclobutylmagnesium bromide + Diethyl oxalate → Ethyl 2-cyclobutyl-2-oxoacetate
Detailed Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of cyclobutyl bromide (1.0 eq) in anhydrous diethyl ether to the magnesium turnings under an inert atmosphere (e.g., argon or nitrogen). The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Reaction with Diethyl Oxalate: Cool the Grignard reagent to 0°C in an ice bath. Slowly add a solution of diethyl oxalate (1.1 eq) in anhydrous diethyl ether via the dropping funnel. Maintain the temperature below 10°C during the addition.
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Workup: After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-cyclobutyl-2-oxoacetate.
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Purification: Purify the crude product by vacuum distillation.
Step 2: Hydrolysis to this compound
Reaction Scheme:
Ethyl 2-cyclobutyl-2-oxoacetate + NaOH → Sodium 2-cyclobutyl-2-oxoacetate → this compound
Detailed Protocol:
-
Saponification: Dissolve the ethyl 2-cyclobutyl-2-oxoacetate (1.0 eq) in a mixture of ethanol and water. Add a solution of sodium hydroxide (1.5 eq) in water. Stir the mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).
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Workup: Remove the ethanol under reduced pressure. Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
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Acidification: Cool the aqueous solution in an ice bath and acidify to pH 1-2 with cold, dilute hydrochloric acid.
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Extraction and Purification: Extract the acidic aqueous solution with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.
Route 2: Synthesis via Oxidation of Cyclobutyl Methyl Ketone
This route involves the oxidation of a commercially available ketone.
Reaction Scheme:
Cyclobutyl methyl ketone + Oxidizing Agent (e.g., KMnO₄) → this compound
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclobutyl methyl ketone (1.0 eq) in a suitable solvent such as a mixture of t-butanol and water.
-
Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) (2.5 eq) in water to the reaction mixture. The reaction is exothermic, and the temperature should be maintained between 20-30°C using a water bath.
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Reaction Monitoring: Stir the reaction mixture vigorously for 12-24 hours at room temperature. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and by TLC analysis.
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Workup: After the reaction is complete, quench the excess permanganate by adding a small amount of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
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Filtration and Extraction: Filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with water. Acidify the filtrate to pH 1-2 with dilute sulfuric acid. Extract the aqueous solution with ethyl acetate.
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Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Hydrolysis of Ester | Route 2: Oxidation of Ketone |
| Starting Material | Cyclobutyl bromide, Diethyl oxalate | Cyclobutyl methyl ketone |
| Key Reagents | Mg, Diethyl ether, NaOH, HCl | KMnO₄, H₂SO₄ |
| Number of Steps | 2 | 1 |
| Typical Overall Yield | 60-75% | 40-55% |
| Purity of Crude Product | Generally higher | Often requires more rigorous purification |
| Key Challenges | Grignard reaction sensitivity to moisture | Over-oxidation, MnO₂ removal |
Table 2: Troubleshooting Guide for Low Yields
| Problem | Possible Cause | Suggested Solution |
| Route 1: Low yield of Grignard reagent | Impure magnesium or alkyl halide; Presence of moisture. | Use high-purity, dry reagents and solvents. Flame-dry all glassware. |
| Route 1: Incomplete hydrolysis | Insufficient base or reaction time. | Increase the amount of NaOH and/or prolong the reaction time. Monitor by TLC. |
| Route 1: Product loss during workup | Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
| Route 2: Incomplete oxidation | Insufficient oxidizing agent or reaction time. | Increase the stoichiometry of KMnO₄ and/or extend the reaction time. |
| Route 2: Over-oxidation | Reaction temperature too high; Excess oxidizing agent. | Maintain a lower reaction temperature. Use the exact stoichiometric amount of KMnO₄. |
| Route 2: Difficult filtration of MnO₂ | Fine precipitate clogging the filter. | Use a thick pad of celite for filtration. |
Visualizations
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Technical Support Center: Synthesis of Cyclobutane Carboxylic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of cyclobutane carboxylic acids.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired Cyclobutane Carboxylic Acid
Q1: I performed a malonic ester synthesis using diethyl malonate and 1,3-dibromopropane, but my final yield of cyclobutanecarboxylic acid is very low. What could be the cause?
A1: Low yields in this synthesis are often due to the formation of a major side product, ethyl pentane-1,1,5,5-tetracarboxylate. This occurs when one molecule of 1,3-dibromopropane reacts with two molecules of the diethyl malonate enolate.
Troubleshooting Steps:
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Stoichiometry Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the dihalide can sometimes favor the intramolecular cyclization. However, the primary issue is often the intermolecular reaction.
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High Dilution: Running the reaction under high dilution conditions can favor the intramolecular ring-closing reaction over the intermolecular side reaction.
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Slow Addition: Add the base (e.g., sodium ethoxide) slowly to the solution of diethyl malonate and 1,3-dibromopropane. This helps to keep the concentration of the enolate low, which can reduce the rate of the intermolecular side reaction.
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Temperature Control: Maintain the reaction temperature between 60-65°C during the addition of the base.[1]
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Purification: The desired ethyl 1,1-cyclobutanedicarboxylate is more volatile than the tetracarboxylate byproduct. Steam distillation is an effective method to separate the desired ester from the high-boiling side product before hydrolysis.[1]
Q2: My reaction seems to have worked, but after the final decarboxylation step, I have a mixture of products and the purity of my cyclobutanecarboxylic acid is low.
A2: Incomplete decarboxylation or side reactions during decarboxylation can lead to an impure final product.
Troubleshooting Steps:
-
Decarboxylation Temperature and Time: Ensure the decarboxylation is complete by heating the 1,1-cyclobutanedicarboxylic acid at a sufficiently high temperature (typically 160-170°C) until the evolution of CO2 ceases.[1]
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Avoid Overheating: While complete decarboxylation is necessary, excessive temperatures during the final distillation of cyclobutanecarboxylic acid (above 220°C) can lead to decomposition.[1]
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Purification of the Diacid: Purifying the intermediate 1,1-cyclobutanedicarboxylic acid by crystallization before decarboxylation can remove impurities that might interfere with the final step.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the malonic ester synthesis of 1,1-cyclobutanedicarboxylic acid?
A1: The most significant side reaction is the formation of ethyl pentane-1,1,5,5-tetracarboxylate. This occurs when two molecules of deprotonated diethyl malonate react with one molecule of 1,3-dibromopropane.[1] In some experiments, the yield of this side product can be as high as 30-40% based on the amount of base used.[1]
Q2: Are there other potential, less common side reactions to be aware of?
A2: Yes, historically, attempts to synthesize cyclobutane dicarboxylic acids have sometimes led to rearranged products. For example, some early reported syntheses of 1,3-cyclobutanedicarboxylic acid actually produced methylcyclopropanedicarboxylic acid or α-methyleneglutaric acid.[2] This highlights the possibility of unexpected rearrangements, especially if reaction conditions are not well-controlled. Due to the inherent ring strain of the cyclobutane ring, it can be susceptible to ring-opening or rearrangement under harsh acidic, basic, or thermal conditions.[3]
Q3: How can I purify my final cyclobutanecarboxylic acid product?
A3:
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Distillation: The most common method for purifying cyclobutanecarboxylic acid is vacuum distillation.[1]
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Crystallization: If your product is a solid, or if you are purifying an intermediate diacid, crystallization from a suitable solvent (like hot ethyl acetate) is an effective technique.[1]
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Acid-Base Extraction: To remove neutral impurities, you can dissolve the crude product in an aqueous base (like sodium hydroxide), wash with an organic solvent (like ether), and then re-acidify the aqueous layer to precipitate the pure carboxylic acid, which can then be extracted with an organic solvent.
Data Presentation
Table 1: Product and Side Product Yields in a Typical Malonic Ester Synthesis of 1,1-Cyclobutanedicarboxylic Acid
| Product/Side Product | Intermediate Ester | Final Acid (after hydrolysis) | Typical Yield Range |
| Desired Product | Ethyl 1,1-cyclobutanedicarboxylate | 1,1-Cyclobutanedicarboxylic acid | 21-23% (based on initial ethyl malonate)[1] |
| Major Side Product | Ethyl pentane-1,1,5,5-tetracarboxylate | Pentane-1,1,5,5-tetracarboxylic acid | 30-40% (based on sodium ethoxide used)[1] |
Table 2: Physical Properties for Purification
| Compound | Boiling Point (°C) at 740 mmHg | Melting Point (°C) |
| Cyclobutanecarboxylic acid | 191.5 - 193.5[1] | N/A |
| 1,1-Cyclobutanedicarboxylic acid | (decomposes) | 156 - 158[1] |
Experimental Protocols
Key Experiment: Synthesis of Cyclobutanecarboxylic Acid via Malonic Ester Synthesis
This protocol is based on the procedure published in Organic Syntheses.[1]
Part A: Synthesis of 1,1-Cyclobutanedicarboxylic Acid
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Reaction Setup: In a 3-liter three-necked flask equipped with a mechanical stirrer, separatory funnel, reflux condenser, and thermometer, combine 160 g (1 mole) of ethyl malonate and 212 g (1.05 moles) of trimethylene bromide.
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Base Addition: While stirring, add a solution of 46 g (2 gram atoms) of sodium in 800 ml of absolute ethanol through the separatory funnel. Maintain the reaction temperature at 60-65°C. This addition should take approximately 50 minutes.
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Reaction Completion: After addition, allow the mixture to cool to 50-55°C, then heat on a steam bath for about 2 hours, or until a sample is neutral to phenolphthalein when added to water.
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Workup and Separation: Add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation. Arrange the flask for steam distillation and collect about 4 liters of distillate. This separates the volatile ethyl 1,1-cyclobutanedicarboxylate and unreacted malonic ester from the non-volatile ethyl pentane-1,1,5,5-tetracarboxylate side product.
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Hydrolysis: Combine the ester layer from the distillate with an ether extract of the aqueous layer. Remove the ether. Hydrolyze the remaining esters by refluxing for 2 hours with a solution of 112 g of potassium hydroxide in 200 ml of ethanol.
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Isolation of Diacid: Remove most of the ethanol by distillation and evaporate the remaining mixture to dryness. Dissolve the residue in a minimum amount of hot water (100-125 ml) and acidify with concentrated hydrochloric acid. After a series of purification steps involving precipitation of unreacted malonic acid as barium malonate, the 1,1-cyclobutanedicarboxylic acid is extracted with ether. The crude product is then crystallized from hot ethyl acetate.
Part B: Synthesis of Cyclobutanecarboxylic Acid
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Decarboxylation: Place the purified 1,1-cyclobutanedicarboxylic acid in a distillation flask. Heat the flask in an oil or metal bath at 160-170°C until the evolution of carbon dioxide stops.
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Distillation: Increase the bath temperature to 210-220°C and collect the fraction boiling between 189-195°C.
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Redistillation: Redistill the crude product to obtain pure cyclobutanecarboxylic acid (b.p. 191.5–193.5°/740 mm).
Visualizations
Caption: Reaction scheme for the synthesis of cyclobutanecarboxylic acid.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: 2-Cyclobutyl-2-oxoacetic acid
This technical support center provides guidance on the storage, stability, and handling of 2-Cyclobutyl-2-oxoacetic acid for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Users may encounter issues related to the stability of this compound during their experiments. This guide provides a systematic approach to troubleshooting common problems.
| Problem ID | Issue | Potential Cause | Suggested Solution |
| STAB-001 | Inconsistent experimental results or loss of potency. | Degradation of the compound due to improper storage. | - Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, consider temperatures of -20°C or lower.[1] - Aliquot: If the compound is used frequently, aliquot it into smaller, single-use vials to minimize exposure to air and moisture upon opening. |
| STAB-002 | Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | The compound may be degrading into byproducts. Alpha-keto acids are known to be susceptible to decarboxylation. | - Fresh Sample Preparation: Prepare solutions fresh for each experiment. - pH Control: Maintain an acidic pH for solutions where possible, as basic conditions can promote degradation of alpha-keto acids.[1] - Temperature Control: Keep samples and solutions on ice or at 4°C during preparation and handling to minimize thermal degradation.[1] |
| STAB-003 | Change in physical appearance of the solid compound (e.g., color change, clumping). | Uptake of moisture or reaction with atmospheric components. | - Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) if it is highly sensitive to air. - Desiccator: Store the primary container within a desiccator to protect it from moisture. |
| STAB-004 | Low yield in synthetic reactions where the compound is a starting material. | Degradation of the acid before or during the reaction. | - Check Solvent Purity: Use high-purity, dry solvents for reactions. - Protect from Light: Store the compound and reaction mixtures protected from light, as photolytic decarboxylation can be a degradation pathway for alpha-keto acids.[2] |
Logical Workflow for Troubleshooting Stability Issues
The following diagram illustrates a logical workflow for identifying and resolving stability problems with this compound.
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Storage and Handling
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Q1: What are the recommended storage conditions for this compound? A1: For short-term storage, keep the compound in a tightly sealed container in a dry, cool, and well-ventilated place at room temperature.[3] For long-term storage, freezing at -20°C or below is recommended to minimize degradation.[1]
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Q2: Should I be concerned about the stability of this compound in solution? A2: Yes, alpha-keto acids in solution can be unstable. It is recommended to prepare solutions fresh before use. If solutions must be stored, they should be kept at a low temperature (e.g., 4°C) for a short period. The stability will also depend on the solvent and pH.
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Q3: Is this compound sensitive to light or air? A3: While specific data for this compound is limited, alpha-keto acids, in general, can be sensitive to light and air. It is good practice to store the compound in a dark container and consider flushing the container with an inert gas like argon or nitrogen, especially for long-term storage.
Stability and Degradation
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Q4: What are the likely degradation pathways for this compound? A4: As an alpha-keto acid, the most common degradation pathway is decarboxylation, especially when exposed to heat or basic conditions.[1] Hydrolysis and oxidation are also potential degradation routes.
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Q5: How can I detect degradation of my this compound sample? A5: Degradation can be detected by analytical techniques such as HPLC, which may show a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products. NMR spectroscopy can also be used to identify structural changes.
Experimental Protocols
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Q6: What precautions should I take when using this compound in an experiment? A6: To minimize degradation during your experiment, it is advisable to:
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Process samples as quickly as possible.
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Keep samples on ice or at 4°C throughout the preparation steps.[1]
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Use high-purity, dry solvents.
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Control the pH of your reaction mixture, avoiding basic conditions if possible.
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Quantitative Data Summary
| Condition | Stability | Notes |
| Temperature | ||
| -20°C (Solid) | High | Recommended for long-term storage. |
| Room Temperature (Solid) | Moderate | Suitable for short-term storage if kept dry and sealed.[3] |
| Elevated Temperature | Low | Prone to thermal decarboxylation. |
| pH (in solution) | ||
| Acidic | Moderate | Generally more stable in acidic conditions. |
| Neutral | Low to Moderate | Stability may be reduced compared to acidic conditions. |
| Basic | Low | Susceptible to degradation, including decarboxylation.[1] |
| Other Factors | ||
| Light Exposure | Low to Moderate | Photolytic degradation is possible for alpha-keto acids. |
| Presence of Moisture | Low | Can promote hydrolysis. |
| Presence of Oxygen | Low to Moderate | Oxidation of the keto group or other parts of the molecule can occur. |
Experimental Protocols Cited
While specific experimental protocols for the stability testing of this compound were not found, a general approach for assessing the stability of alpha-keto acids is outlined below.
Protocol: General Stability Assessment of an Alpha-Keto Acid using HPLC
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Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution at a specific pH).
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Divide the stock solution into several aliquots in sealed vials to be exposed to different conditions (e.g., 4°C, room temperature, 40°C, protected from light, exposed to light).
-
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Time Points:
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Establish a series of time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week).
-
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HPLC Analysis:
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At each time point, inject an aliquot from each condition onto a suitable HPLC column (e.g., C18).
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Use a mobile phase that provides good separation of the parent compound from potential degradants (e.g., a gradient of water with 0.1% formic acid and acetonitrile).
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Use a UV detector set to a wavelength where the compound has maximum absorbance.
-
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Data Analysis:
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Measure the peak area of the this compound at each time point for each condition.
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Calculate the percentage of the compound remaining relative to the initial time point (t=0).
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Plot the percentage remaining versus time to determine the degradation rate under each condition.
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References
Optimizing reaction conditions for synthesizing cyclobutane derivatives
Welcome to the technical support center for the synthesis of cyclobutane derivatives. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of cyclobutane derivatives, particularly through [2+2] cycloaddition reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) | Citation(s) |
| Low or No Product Yield | - Inappropriate reaction conditions (thermal vs. photochemical).- Incorrect choice of catalyst or lack of catalyst.- Low reactivity of olefin substrates.- Competing side reactions (e.g., polymerization, cycloreversion).- Non-optimal solvent. | - For [2+2] cycloadditions of two alkenes, photochemical conditions are generally required. Thermal reactions are often forbidden or require specific substrates like ketenes.[1][2][3]- Employ a suitable catalyst. For example, chiral titanium complexes can be used for enantioselective [2+2] cycloadditions.[4] Ru(bipy)₃Cl₂ is an effective photocatalyst for enone cycloadditions under visible light.[5]- Use electron-rich alkenes with electron-deficient partners to enhance reactivity.[4]- For photochemical reactions, include an aromatic electron relay (e.g., anthracene) to minimize competing cycloreversion and polymerization.[6]- Screen different solvents. The choice of solvent can significantly impact reaction outcomes.[7][8][9] | [1][2][3][4][5][6][7][8][9] |
| Poor Diastereoselectivity or Enantioselectivity | - Lack of stereocontrol in the reaction mechanism.- Ineffective chiral auxiliary or catalyst.- Reaction conditions favoring racemization or epimerization. | - Employ chiral auxiliaries on one of the alkene substrates.[4] Evans oxazolidinones have been used successfully.[10]- Utilize a chiral catalyst system, such as a chiral phosphoric acid for photocycloadditions or chiral titanium complexes.[4][5]- Optimize reaction temperature; lower temperatures often favor higher selectivity.[11]- The stereochemistry of the starting alkenes directly influences the product's stereochemistry in concerted thermal reactions.[3] | [3][4][5][10][11] |
| Formation of Undesired Side Products | - Polymerization of starting materials, especially styrenes.- Ring-opening of the cyclobutane product.- Intramolecular reactions competing with the desired intermolecular cycloaddition. | - Use of an electron relay can prevent polymerization of terminal styrenes.[6]- The inherent strain of the cyclobutane ring can lead to ring-opening under harsh conditions (e.g., acidic, basic, high temperature).[12][13] Purification and subsequent steps should be performed under mild conditions.- For intermolecular reactions, higher concentrations of reactants may be favored. For intramolecular reactions, dilute conditions are often used.[14] | [6][12][13][14] |
| Difficulty with Product Purification | - Inseparable mixture of diastereomers.- Product co-eluting with starting material or catalyst.- Product instability on silica gel. | - Improve the diastereoselectivity of the reaction to simplify purification.- One recrystallization of the product mixture can sometimes yield optically pure product.[4]- If the catalyst is causing issues, consider a catalyst that is easily removed (e.g., by filtration or a simple wash).- Consider alternative purification methods such as preparative HPLC or crystallization. Low yields during chromatographic purification can sometimes be due to crystallization of the product on the column.[15] | [4][15] |
| Scalability Issues | - Low efficiency in batch reactions.- Inconsistent results on a larger scale. | - Consider using a continuous flow reactor, which can decrease reaction time, improve molecular weight and dispersity control for polymerizations, and enhance scalability.[14][16][17] | [14][16][17] |
Frequently Asked Questions (FAQs)
Q1: Should I use thermal or photochemical conditions for a [2+2] cycloaddition?
A1: The choice between thermal and photochemical conditions is dictated by orbital symmetry rules. For the [2+2] cycloaddition of two simple alkenes, the reaction is photochemically allowed and thermally forbidden under concerted pathways.[1][2] Thermal [2+2] cycloadditions are typically feasible for reactions involving ketenes or other activated cumulenes, or under specific catalytic conditions.[3][4]
Q2: How can I improve the enantioselectivity of my cyclobutane synthesis?
A2: There are several strategies to enhance enantioselectivity:
-
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the reactants can direct the stereochemical outcome of the cycloaddition.[4][10]
-
Chiral Catalysts: The use of chiral Lewis acids, chiral phosphoric acids, or chiral transition metal complexes can effectively induce enantioselectivity.[4][5][18] For example, titanium TADDOL complexes have been used successfully in catalyzed [2+2] cycloadditions.[4]
-
Chiral Solvents or Additives: While less common, the use of a chiral solvent or additive can sometimes influence the stereochemical outcome.
Q3: What are the most common methods for synthesizing cyclobutane rings?
A3: The primary strategies for forming a cyclobutane ring system include:
-
[2+2] Cycloadditions: This is one of the most versatile and widely used methods, which can be promoted by light, heat, or a catalyst.[4][13]
-
Cyclization of Acyclic Precursors: Intramolecular reactions of appropriately substituted four-carbon chains can yield cyclobutane derivatives.[4]
-
Ring Expansion of Cyclopropanes: Certain cyclopropyl derivatives can undergo ring expansion to form cyclobutanes.[4]
Q4: My reaction is not working. What are the first things I should check?
A4:
-
Reaction Conditions: Double-check that you are using the correct conditions (thermal vs. photochemical) for your specific substrates.
-
Reagent Purity: Ensure the purity of your starting materials and solvent. Impurities can inhibit catalysts or lead to side reactions.
-
Catalyst Activity: If using a catalyst, ensure it is active. Some catalysts are sensitive to air or moisture.
-
Literature Precedent: Review the literature for similar reactions to see if there are any specific experimental details you may have missed.
Experimental Protocols
General Protocol for a Photocatalytic [2+2] Enone Cycloaddition
This protocol is a generalized procedure based on visible-light photocatalysis using a ruthenium complex.[5]
Materials:
-
Aryl enone substrate
-
Alkene substrate
-
Ru(bipy)₃Cl₂ (photocatalyst)
-
Anhydrous, degassed solvent (e.g., acetone, acetonitrile)
-
Schlenk flask or similar reaction vessel
-
Visible light source (e.g., blue LED lamp, λ = 459 nm)
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask, dissolve the aryl enone (1.0 eq) and the alkene (1.0-2.0 eq) in the chosen solvent (e.g., 0.1 M concentration of the enone).
-
Add the Ru(bipy)₃Cl₂ catalyst (typically 1-5 mol%).
-
Degas the solution by subjecting it to several freeze-pump-thaw cycles or by bubbling argon or nitrogen through the solution for 15-30 minutes.
-
Place the reaction vessel in front of the visible light source and begin vigorous stirring. Maintain a constant temperature, if necessary, using a water bath or cooling fan.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the cyclobutane derivative.
Key Experimental Parameters from Literature
The following table summarizes optimized conditions for specific [2+2] cycloaddition reactions.
| Reactants | Catalyst/Conditions | Solvent | Temp. | Time | Yield | Selectivity | Citation |
| Sulfonyl allene + Benzyl vinyl ether | 15 kbar pressure | Et₂O/CH₂Cl₂ (2:1) | 50 °C | 19 h | 83% | N/A | [11] |
| Enamide + Ketene dimethyl thioacetal | Chiral titanium complex | Toluene | - | - | 80% | 88% ee | [4] |
| Cinnamic ester derivatives | Ir(III) photocatalyst, UV light (450 nm) | Various | RT | - | Excellent | High diastereoselectivity | [10] |
| Dissimilar acyclic enones | Ru(II) photocatalyst, visible light | CH₃CN | RT | - | Good | Excellent diastereoselectivity | [5] |
Visual Guides
Below are diagrams illustrating key concepts and workflows in cyclobutane synthesis.
Caption: A logical workflow for troubleshooting low-yield cyclobutane syntheses.
Caption: Comparison of major reaction pathways for [2+2] cycloaddition.
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclobutane synthesis [organic-chemistry.org]
- 6. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00232B [pubs.rsc.org]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. researchgate.net [researchgate.net]
- 13. baranlab.org [baranlab.org]
- 14. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Ring Strain in Cyclobutane Chemical Reactions
Welcome to the technical support center for navigating the unique chemical landscape of cyclobutanes. This resource is designed for researchers, scientists, and drug development professionals who are looking to harness the synthetic potential of these strained four-membered rings. Here, we will dissect the challenges posed by ring strain and provide practical, field-tested solutions to common experimental hurdles.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses the foundational concepts of cyclobutane chemistry, providing the "why" behind the experimental observations.
Q1: What is ring strain in cyclobutane and how does it influence its reactivity?
A: Cyclobutane possesses significant ring strain, approximately 26.3 kcal/mol, which arises from two main factors: angle strain and torsional strain.[1][2]
-
Angle Strain (Baeyer Strain): The ideal bond angle for an sp³ hybridized carbon atom is 109.5°.[2] In a planar cyclobutane, the internal C-C-C bond angles would be a rigid 90°, a significant deviation that creates substantial strain.[2][3][4] To alleviate some of this, cyclobutane adopts a puckered or "butterfly" conformation, which slightly reduces the angle strain to about 88°.[2][5]
-
Torsional Strain (Pitzer Strain): In a flat cyclobutane, all eight C-H bonds would be eclipsed, leading to repulsive interactions between the electron clouds.[1] The puckered conformation helps to stagger these bonds, reducing the torsional strain, although it doesn't eliminate it completely.[1][6]
This stored energy makes cyclobutane thermodynamically unstable compared to its acyclic counterpart, butane, or larger cycloalkanes like cyclohexane, which is virtually strain-free.[3][4] Consequently, reactions that lead to the opening of the cyclobutane ring are often energetically favorable, as they release this inherent strain.[3][6] This makes cyclobutanes valuable synthetic intermediates.[7][8]
Q2: Why is cyclobutane a desirable motif in drug discovery despite its instability?
A: The very properties that make cyclobutane reactive also make it an attractive scaffold in medicinal chemistry. Its rigid, three-dimensional structure can be used to:
-
Conformationally Restrict Molecules: The puckered nature of the cyclobutane ring can lock a molecule into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.[9][10][11]
-
Serve as a Bioisostere: Cyclobutane rings can act as metabolically stable mimics for other chemical groups, such as phenyl rings or alkenes, improving the pharmacokinetic properties of a drug candidate.[9][11]
-
Fill Hydrophobic Pockets: The compact, carbon-rich structure of cyclobutane can effectively occupy hydrophobic pockets in protein binding sites.[9][11]
-
Direct Key Pharmacophores: The defined geometry of the cyclobutane ring allows for precise positioning of functional groups in three-dimensional space, optimizing interactions with a target receptor.[9][11]
Several approved drugs and clinical candidates, such as carboplatin and boceprevir, incorporate a cyclobutane ring, highlighting its utility in drug design.[9][10]
Q3: What are the major classes of reactions that exploit the ring strain of cyclobutane?
A: The high ring strain of cyclobutane dictates its characteristic reactivity, which is dominated by ring-opening and cycloaddition reactions.
-
Ring-Opening Reactions: These are driven by the release of strain energy. Examples include:
-
Hydrogenation: Catalytic hydrogenation with H₂ over catalysts like Ni or Pt can open the ring to form n-butane, although this often requires more forcing conditions than for cyclopropane.[3][12][13]
-
Halogenation: Addition of halogens like Br₂ can lead to 1,4-dihalobutanes, again driven by the relief of ring strain.[12]
-
Thermal and Photochemical Rearrangements: Heat or light can induce rearrangements, such as the conversion of vinylcyclobutane to cyclopentene.[14]
-
-
[2+2] Cycloadditions: This is a powerful method for synthesizing cyclobutane rings. These reactions can be initiated photochemically or catalyzed by transition metals.[15][16][17][18] Visible-light photocatalysis has emerged as a particularly mild and efficient method for these transformations.[15][19]
Section 2: Troubleshooting Guides for Common Cyclobutane Reactions
This section provides practical advice for overcoming specific challenges encountered during key cyclobutane transformations.
Guide 1: Low Yields in [2+2] Photocycloadditions
Problem: You are attempting a photochemical [2+2] cycloaddition to form a cyclobutane ring, but the reaction is sluggish, and the yield of the desired product is low.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Light Source/Wavelength | The alkene substrate must be excited to a reactive state. The wavelength and intensity of the UV or visible light source are critical. | 1. Verify Lamp Output: Check the specifications of your lamp and ensure it emits at the appropriate wavelength for your substrate or photosensitizer. 2. Optimize Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal irradiation time. Prolonged exposure can lead to product decomposition. 3. Consider a Photosensitizer: If the substrate does not absorb light efficiently, a sensitizer like benzophenone or acetone can be used to facilitate the population of the reactive triplet state.[7] |
| Substrate Dimerization/Polymerization | The excited state of the alkene can react with another ground-state alkene of the same type, leading to homodimerization instead of the desired heterodimerization. | 1. Control Stoichiometry: If one alkene is more prone to dimerization, add it slowly to the reaction mixture containing an excess of the other alkene. 2. Use a Template: In some cases, a template can pre-organize the reactants, favoring the desired cycloaddition.[15] |
| Poor Diastereoselectivity | The cycloaddition can lead to a mixture of stereoisomers. | 1. Employ Chiral Catalysts: For enantioselective reactions, chiral catalysts can provide high levels of stereocontrol.[19][20] 2. Solid-State Photochemistry: Performing the reaction in the solid state can restrict the conformational freedom of the reactants, leading to a single diastereomer.[21] |
Guide 2: Uncontrolled Ring-Opening of Substituted Cyclobutanes
Problem: Your synthesized cyclobutane derivative is unstable and undergoes unintended ring-opening under the reaction conditions for a subsequent transformation (e.g., purification on silica gel, or in the presence of mild acid/base).
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Electron-Donating or -Withdrawing Groups | Substituents can significantly influence the stability of the cyclobutane ring. Electron-donating groups can stabilize a positive charge on an adjacent carbon, facilitating ring opening via a carbocation intermediate. Electron-withdrawing groups can activate the ring towards nucleophilic attack. | 1. Choose Milder Reagents: Avoid strong acids or bases. Use buffered conditions or non-nucleophilic bases where possible. 2. Protecting Group Strategy: If a sensitive functional group is causing instability, consider protecting it before further transformations. 3. Purification Method: Use neutral alumina or florisil for chromatography instead of silica gel, which can be acidic. Distillation or recrystallization may be gentler alternatives. |
| Steric Strain | Bulky substituents can introduce additional strain, making the ring more prone to cleavage to relieve steric hindrance. | 1. Low-Temperature Reactions: Running subsequent reactions at lower temperatures can minimize the energy available for undesired ring-opening pathways. 2. Strategic Bond Cleavage: Design your synthetic route to take advantage of this increased strain. For example, a highly substituted cyclobutane might be a good precursor for a specific ring-opened product.[8] |
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for a Visible-Light-Mediated [2+2] Enone Cycloaddition
This protocol is adapted from the work of Yoon and co-workers on the use of Ru(bpy)₃Cl₂ as a photocatalyst.[15]
Materials:
-
Aryl enone (1.0 equiv)
-
Alkene (1.5 - 2.0 equiv)
-
Ru(bpy)₃Cl₂ (1-2 mol%)
-
Anhydrous, degassed solvent (e.g., acetonitrile or DMF)
-
Schlenk flask or similar reaction vessel
-
Visible light source (e.g., blue LEDs or a compact fluorescent lamp)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl enone and Ru(bpy)₃Cl₂ in the chosen solvent.
-
Add the alkene to the reaction mixture.
-
Place the reaction vessel in front of the visible light source and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclobutane adduct.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction.
-
Excess Alkene: Using a slight excess of the alkene partner can help to favor the desired heterodimerization over enone homodimerization.
-
Visible Light: This provides a mild energy source to initiate the reaction, often avoiding the harsh conditions and side reactions associated with UV irradiation. The mechanism is proposed to involve a photogenerated Ru(bpy)₃⁺ complex that promotes a one-electron reduction of the enone.[15]
Workflow Diagram: Troubleshooting Low Yield in [2+2] Photocycloaddition
Caption: Troubleshooting workflow for low-yielding [2+2] photocycloadditions.
Mechanism Diagram: Ring-Opening Hydrogenation of Cyclobutane
Caption: Catalytic ring-opening hydrogenation of cyclobutane.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. 4.3 Stability of Cycloalkanes: Ring Strain - Organic Chemistry | OpenStax [openstax.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Khan Academy [khanacademy.org]
- 7. baranlab.org [baranlab.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 13. Reaction of cyclopropane and cyclobutane | PPTX [slideshare.net]
- 14. How cyclobutanes are assembled in nature – insights from quantum chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Cyclobutane synthesis [organic-chemistry.org]
- 16. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. organicreactions.org [organicreactions.org]
- 18. researchgate.net [researchgate.net]
- 19. Enantioselective Synthesis of Cyclobutanes - ChemistryViews [chemistryviews.org]
- 20. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 21. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting HPLC Separation of Keto Acids
This guide provides answers to frequently asked questions (FAQs) and detailed troubleshooting strategies for researchers, scientists, and drug development professionals working with the High-Performance Liquid Chromatography (HPLC) separation of keto acids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my keto acid peaks tailing?
Peak tailing, where a peak is asymmetrical with a prolonged trailing edge, is a common issue that can compromise resolution and lead to inaccurate quantification.[1]
Possible Causes and Solutions:
| Cause | Description | Recommended Solution(s) |
| Secondary Silanol Interactions | Keto acids, or compounds in the sample matrix, can interact with free silanol groups on the silica surface of the column packing. This is a frequent cause of tailing, especially for basic compounds.[2][3] | Adjust Mobile Phase pH: For acidic compounds like keto acids, ensure the mobile phase pH is at least 2 units below the analyte's pKa to keep them in a single, un-ionized form.[1][4] Use a High-Purity/End-Capped Column: Modern columns made with high-purity silica have fewer residual silanol groups. End-capped columns have these groups chemically deactivated, reducing secondary interactions.[2] Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help mask residual silanol activity.[1] |
| Column Contamination or Degradation | Impurities from the sample or mobile phase can accumulate at the head of the column, or the stationary phase can degrade over time, leading to active sites that cause tailing.[3] | Use a Guard Column: A guard column protects the analytical column from strongly retained or particulate contaminants.[5] Implement Sample Clean-up: Use Solid Phase Extraction (SPE) to remove interfering substances from the sample matrix before injection.[5] Flush or Replace the Column: If performance degrades, try reverse-flushing the column to remove contaminants. If this fails, the column may need to be replaced.[6] |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[3] | Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume to ensure the amount of analyte is within the column's linear capacity.[3][7] |
| Metal Contamination | Traces of metals (e.g., iron, nickel) in the column packing, frit, or from the HPLC system can chelate with keto acids, causing tailing.[3] | Use a Mobile Phase with a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA to the mobile phase can mitigate this effect. |
A logical workflow for diagnosing and resolving peak tailing is essential for efficient troubleshooting.
Caption: A logical workflow for diagnosing and resolving peak tailing.
Q2: What causes peak splitting in my keto acid chromatogram?
Peak splitting can be a complex issue. The cause can be chemical, related to the analyte itself, or physical, related to the HPLC system. A key first step is to determine if all peaks are splitting or just a specific one.[6]
Possible Causes and Solutions:
| Cause | Description | Recommended Solution(s) |
| Column Void or Blocked Frit (Affects all peaks) | A void at the column inlet or a partially blocked frit causes the sample to travel through different paths, resulting in split peaks.[6][8] | Reverse Flush the Column: This may dislodge particulates from the inlet frit.[6] Replace Frit/Column: If flushing fails, the frit or the entire column may need to be replaced. Using an in-line filter can prevent this.[6] |
| Sample Solvent Incompatibility (Can affect early-eluting peaks most) | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.[4][8] | Dissolve Sample in Mobile Phase: Whenever possible, use the initial mobile phase as the sample solvent.[8] Reduce Injection Volume: If a stronger solvent is necessary for solubility, keep the injection volume small (e.g., <10 µL).[4] |
| Keto-Enol Tautomerism (Affects specific keto acid peaks) | Some keto acids can exist in equilibrium between their keto and enol forms. If this interconversion is slow relative to the chromatographic timescale, two separate or split peaks can appear.[6][9] | Adjust pH and/or Temperature: Changing the mobile phase pH or the column temperature can shift the equilibrium to favor one form, resulting in a single, sharp peak.[6] |
| Acidic Sample Injection (Observed with derivatized keto acids) | For derivatized keto acids, injecting a highly acidic sample can cause split peaks for certain derivatives, such as DMB-α-ketoglutarate.[10] | Neutralize/Dilute After Derivatization: After the derivatization reaction, which is often performed in acid, dilute the sample with a basic solution (e.g., NaOH) to raise the pH before injection.[10] |
Keto-enol tautomerism is a chemical equilibrium that can lead to peak splitting.
Caption: The equilibrium between the keto and enol forms of a keto acid.
Q3: My retention times are drifting or are irreproducible. What should I do?
Retention time stability is critical for reliable peak identification and quantification. Drifting or variable retention times often point to issues with the mobile phase, temperature, or column equilibration.[11]
Possible Causes and Solutions:
| Cause | Description | Recommended Solution(s) |
| Mobile Phase Composition Change | In pre-mixed mobile phases, the more volatile organic solvent can evaporate over time, increasing the aqueous content and leading to longer retention times.[11] In gradient systems, pump proportioning valves can be a source of variability. | Prepare Fresh Mobile Phase: Make fresh mobile phase daily and keep bottles capped. Avoid Vacuum Degassing of Pre-mixed Solvents: This can strip the volatile organic component. Use helium sparging or an inline degasser.[11] Check Pump Performance: If retention times are still variable, prepare the mobile phase manually (gravimetrically is best) to check if the pump's mixing performance is the issue.[5] |
| Inadequate Column Equilibration | The column needs to be fully equilibrated with the mobile phase before starting an analysis. Insufficient equilibration is a common cause of drifting retention times, especially at the beginning of a run.[5] | Ensure Sufficient Equilibration Time: Flush the column with at least 10-20 column volumes of the initial mobile phase. Monitor the baseline until it is stable before injecting. |
| Temperature Fluctuations | Changes in ambient temperature can affect mobile phase viscosity and separation kinetics, causing retention times to shift. A 1°C change can alter retention by up to 2%.[11][12] | Use a Column Oven: A thermostatically controlled column oven is essential for maintaining a stable and reproducible temperature.[7][13] |
| Mobile Phase pH Instability | For ionizable analytes like keto acids, small shifts in mobile phase pH can cause significant changes in retention time, especially if the pH is close to the analyte's pKa.[5][8] | Use a Buffer: Use a suitable buffer in the mobile phase to control and stabilize the pH. Proper pH Measurement: Measure the pH of the aqueous portion of the mobile phase before adding the organic solvent.[8] |
Q4: I am getting low sensitivity for my keto acid analysis. How can I improve it?
Many keto acids lack a strong native chromophore or fluorophore, making them difficult to detect at low concentrations with standard UV detectors.[14] The most effective way to enhance sensitivity is through chemical derivatization.
Strategy: Pre-Column Fluorescence Derivatization
This technique involves reacting the keto acids with a labeling reagent to form a highly fluorescent derivative before HPLC analysis. This can increase sensitivity by several orders of magnitude.[10][15]
Comparison of Common Derivatization Reagents:
| Parameter | o-Phenylenediamine (OPD) | 1,2-Diamino-4,5-methylenedioxybenzene (DMB) |
| Product | Fluorescent quinoxaline derivatives.[15] | Highly fluorescent quinoxalinone derivatives.[10] |
| Limit of Detection (LOD) | Suitable for picomole-level analysis.[14] | 1.3–5.4 nM (Higher Sensitivity).[10][14] |
| Limit of Quantification (LOQ) | Not explicitly stated in reviewed literature.[14] | 4.2–18 nM .[10][14] |
| Excitation / Emission (λ) | ~350 nm / ~410 nm.[14] | ~367 nm / ~446 nm.[10][14] |
| Key Advantage | A well-established and reliable reagent.[15] | Provides significantly stronger fluorescence than OPD, leading to better sensitivity.[10] |
The workflow for improving sensitivity involves derivatization followed by HPLC analysis.
Caption: Workflow for enhancing keto acid detection sensitivity.
Experimental Protocols
Protocol 1: Derivatization of α-Keto Acids with DMB
This protocol is adapted from a method for the highly sensitive analysis of intracellular α-keto acids.[10]
Materials:
-
1,2-diamino-4,5-methylenedioxybenzene (DMB·2HCl)
-
Sodium sulfite
-
2-mercaptoethanol
-
Concentrated HCl
-
Deionized water
-
NaOH solution (e.g., 65 mM)
-
α-Keto acid standards or sample extracts
Procedure:
-
Prepare the DMB Derivatization Solution:
-
Derivatization Reaction:
-
Sample Neutralization and Dilution:
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 25 µL) of the final solution into the HPLC system.[10]
-
Protocol 2: General HPLC Method for Derivatized α-Keto Acid Analysis
This is a general starting point for the analysis of DMB-derivatized α-keto acids, which may require further optimization.[10]
-
HPLC System and Column:
-
Mobile Phase and Gradient:
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
Preventing decarboxylation of 2-Cyclobutyl-2-oxoacetic acid during reactions
Welcome to the technical support center for 2-Cyclobutyl-2-oxoacetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during its use in chemical synthesis, with a primary focus on preventing unwanted decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a chemical compound with the molecular formula C6H8O3. It features a cyclobutane ring attached to an α-keto acid moiety.[1][2] It serves as a versatile building block in organic synthesis and medicinal chemistry, often used as a precursor for creating a variety of heterocyclic and biologically active compounds.[1] Its unique structure is valuable for structure-activity relationship (SAR) studies in drug discovery.[1]
Q2: What is decarboxylation and why is it a problem for this compound?
A2: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO2).[3] For an α-keto acid like this compound, this is an undesirable side reaction that leads to the formation of cyclobutylcarboxaldehyde, resulting in yield loss and purification challenges. While α-keto acids are generally more stable towards decarboxylation than their β-keto acid counterparts, they can still decompose under certain conditions, particularly with heat or catalysis.[3][4]
Q3: Under what conditions is decarboxylation of this compound most likely to occur?
-
Elevated Temperatures: Heating is a common driver for decarboxylation. The boiling point of this compound is approximately 213.9°C, but significant decarboxylation can occur at much lower temperatures, especially during prolonged reactions.[1]
-
Oxidative Conditions: The presence of oxidizing agents can facilitate oxidative decarboxylation.[5]
-
Presence of Certain Metal Catalysts: Some transition metals, particularly under thermal or photoredox conditions, can catalyze decarboxylation, often as a desired step in specific coupling reactions to form acyl radicals.[6][7]
-
Strongly Acidic or Basic Conditions: Extreme pH can promote instability, although α-keto acids are generally more susceptible to decarboxylation under neutral or slightly acidic conditions upon heating.
Troubleshooting Guides
Issue 1: Low yield in esterification or amidation reactions due to suspected decarboxylation.
-
Symptom: Formation of cyclobutylcarboxaldehyde as a major byproduct, confirmed by GC-MS or NMR analysis.
-
Probable Cause: The reaction conditions (temperature, catalyst, or reaction time) are promoting decarboxylation of the starting material. Standard Fischer esterification or high-temperature amide coupling conditions are often too harsh.
-
Solutions:
| Strategy | Details | Key Considerations |
| Lower Reaction Temperature | Perform the reaction at the lowest effective temperature. For many coupling reactions, starting at 0°C and slowly warming to room temperature is advisable.[8] | May require longer reaction times or more potent activating agents. |
| Use Mild Coupling Agents | For amidation, use carbodiimide-based coupling agents like EDC with an additive like HOBt or DMAP at low temperatures, rather than thermal methods. | Avoids high heat. Stoichiometric amounts of reagents are required. |
| Chemoselective Protection | Protect the α-keto acid as a cyclic nitrone by reacting it with an oxime. This protected form is stable to various reaction conditions.[4] | Adds two steps (protection/deprotection) to the synthesis but offers the highest security against decarboxylation. |
Issue 2: Decomposition of the material during purification.
-
Symptom: Significant loss of product and formation of impurities during column chromatography or distillation.
-
Probable Cause: The α-keto acid is sensitive to the stationary phase (e.g., silica gel, which can be acidic) or the heat required for distillation.
-
Solutions:
| Purification Method | Recommended Adjustments |
| Column Chromatography | Use a deactivated stationary phase, such as neutralized silica gel, or switch to a less acidic support like alumina. Elute with a buffered solvent system if possible. |
| Distillation | Avoid thermal distillation. If the product is a solid, recrystallization is a much milder alternative. |
| Aqueous Extraction | During workup, use cooled, buffered aqueous solutions to minimize contact time with strongly acidic or basic layers. |
Experimental Protocols
Protocol 1: General Procedure for Low-Temperature Amide Coupling
This protocol minimizes decarboxylation by using a common peptide coupling agent at reduced temperatures.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1 M). Cool the solution to 0°C in an ice bath.
-
Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and 1-Hydroxybenzotriazole (HOBt, 1.2 eq) to the cooled solution. Stir for 30 minutes at 0°C.
-
Coupling: Add the desired amine (1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.5 eq).
-
Reaction: Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Workup: Quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on neutralized silica gel.
Protocol 2: Protection of the α-Keto Acid as a Cyclic Nitrone
This protocol, adapted from literature on other α-keto acids, provides a robustly protected intermediate, preventing decarboxylation during subsequent transformations.[4]
-
Annulation (Protection):
-
Dissolve this compound (1.0 eq) and an oxime (e.g., cyclohexanone oxime, 1.1 eq) in dichloromethane (CH2Cl2) to a concentration of 0.2 M.
-
Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. The resulting 2,5-dihydrooxazole 3-oxide (cyclic nitrone) can often be used in the next step without further purification.
-
-
Deprotection:
-
Dissolve the protected α-keto acid nitrone in a mixture of acetic acid and water.
-
Add activated zinc dust (excess, ~10 eq) portion-wise at room temperature.
-
Stir the suspension vigorously for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove excess zinc.
-
Concentrate the filtrate to remove the acetic acid and water, then perform a standard aqueous workup to isolate the deprotected this compound.
-
Protocol 3: Selective Reduction of the Ketone Moiety
This protocol aims to reduce the ketone to a secondary alcohol while preserving the carboxylic acid, a transformation that requires a mild reducing agent to avoid over-reduction or decarboxylation.
-
Preparation: Dissolve this compound (1.0 eq) in an alcoholic solvent such as methanol or ethanol (approx. 0.2 M). Cool the solution to 0°C.
-
Reduction: Add sodium borohydride (NaBH4, 1.5 eq) portion-wise to the solution, maintaining the temperature at 0°C. Note: LiAlH4 is too strong and will reduce the carboxylic acid as well.[9]
-
Reaction: Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Workup: Carefully quench the reaction by slowly adding 1 M HCl at 0°C until the pH is acidic and gas evolution ceases.
-
Extraction: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield the crude 2-cyclobutyl-2-hydroxyacetic acid.
-
Purification: Purify by column chromatography or recrystallization as needed.
Visual Guides
Caption: Unwanted decarboxylation pathway of this compound.
Caption: Troubleshooting workflow for preventing decarboxylation.
Caption: Experimental workflow using the chemical protection strategy.
References
- 1. Cas 13884-85-0,CYCLOBUTYL-OXO-ACETIC ACID | lookchem [lookchem.com]
- 2. parchem.com [parchem.com]
- 3. Decarboxylation - Wikipedia [en.wikipedia.org]
- 4. Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Microwave-assisted decarboxylative three-component coupling of a 2-oxoacetic acid, an amine, and an alkyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. General Approach to Amides through Decarboxylative Radical Cross-Coupling of Carboxylic Acids and Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. savemyexams.com [savemyexams.com]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with exothermic oxidation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with exothermic oxidation reactions?
A1: The main hazard is a thermal runaway, where the reaction rate increases with temperature, leading to an exponential release of heat.[1][2] This can cause a rapid increase in temperature and pressure within the reactor, potentially leading to an explosion and the release of toxic or flammable materials.[1][3] Other hazards include the formation of unstable or explosive byproducts and the evolution of toxic gases.[4][5]
Q2: How can I determine if my oxidation reaction is dangerously exothermic before running it at scale?
A2: Reaction calorimetry, using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC), is the most reliable method to determine the heat released by a reaction.[6][7] This data allows you to calculate the maximum heat flow and the adiabatic temperature rise, which are crucial for assessing the risk of a thermal runaway.[6][8] For new or unfamiliar reactions, always start with a small-scale trial to observe the exotherm under controlled conditions.[2]
Q3: What are the key considerations when scaling up an exothermic oxidation reaction?
A3: The primary challenge in scaling up is the reduced surface-area-to-volume ratio of larger reactors, which makes heat dissipation less efficient.[9][10][11] This means a reaction that was easily controlled in the lab could become a runaway risk at a larger scale.[6][9][10] Therefore, it is crucial to have a robust cooling system, and you may need to adjust parameters like reagent addition rate and concentration.[6][9][12] Thorough reaction calorimetry is essential before any scale-up.[7][11]
Q4: What immediate actions should I take if I observe a rapid, unexpected temperature increase in my reaction?
A4: An uncontrolled temperature rise may signal a potential thermal runaway.[2] Immediate actions are crucial:
-
Stop Reagent Addition: Immediately cease the addition of any reagents, especially the oxidizing agent.[2]
-
Enhance Cooling: Ensure your cooling system is operating at maximum capacity.[2]
-
Increase Stirring: Vigorous stirring helps to improve heat transfer to the cooling surface and prevent hotspots.[2][6]
-
Prepare for Quenching: Have a pre-determined quenching agent ready to add to the reaction to stop it if the temperature continues to rise.[2]
Troubleshooting Guides
Issue 1: The reaction temperature is rising too quickly, even with slow addition of the oxidant.
| Possible Cause | Suggested Solution |
| Inadequate Cooling | Ensure the cooling bath fluid is at the correct temperature and circulating effectively. For larger scale, verify that the cooling jacket or coils are appropriately sized for the heat load.[6] |
| Poor Mixing | Increase the stirring rate to improve heat transfer and prevent the formation of localized hot spots.[6] Ensure the stirrer is appropriately designed for the reactor size and viscosity of the reaction mixture.[6] |
| Incorrect Reagent Concentration | Dilute the oxidizing agent before addition to decrease the reaction rate and heat output per unit of time.[13] |
| Reaction Temperature Too High | Starting the reaction at a lower temperature can provide a larger safety margin before the reaction rate becomes difficult to control.[12] |
Issue 2: The reaction is sluggish or does not go to completion.
| Possible Cause | Suggested Solution |
| Reaction Temperature Too Low | While safer, a very low temperature may significantly slow down the reaction rate. Gradually and carefully increase the temperature while monitoring the exotherm. |
| Poor Reagent Quality | Ensure the oxidizing agent and other reagents are of high purity and have not degraded during storage. |
| Inhibitors Present | Starting materials may contain impurities that inhibit the reaction. Purify the starting materials before the reaction. |
| Insufficient Mixing | In heterogeneous reactions, poor mixing can limit the contact between reactants. Increase the stirring speed or consider a different type of agitator.[6] |
Issue 3: Formation of significant side products.
| Possible Cause | Suggested Solution |
| Over-oxidation | Reduce the equivalents of the oxidizing agent or shorten the reaction time. Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed. |
| Temperature Spikes (Hot Spots) | Improve stirring and consider diluting the reaction mixture to better dissipate heat.[6] |
| Incorrect Order of Addition | Ensure that the reagents are added in the correct order as specified by the protocol. |
| Side reactions due to pH changes | Buffer the reaction mixture if it is sensitive to pH changes. |
Data Presentation
Table 1: Common Oxidizing Agents and Key Safety Considerations
| Oxidizing Agent | Typical Reaction Conditions | Key Hazards & Safety Precautions |
| Swern Oxidation (DMSO, Oxalyl Chloride) | Cryogenic temperatures (e.g., -78 °C)[5][14] | Highly exothermic, gas evolution (CO, CO₂), malodorous byproduct (dimethyl sulfide).[5][15] Requires careful temperature control to avoid side reactions.[5] |
| Dess-Martin Periodinane (DMP) | Room temperature[16] | Can be explosive under certain conditions (e.g., heating).[4] Byproducts can be difficult to remove.[17] |
| Hydrogen Peroxide | Varies with catalyst and substrate | Strong oxidizer.[1] Can form explosive mixtures with organic compounds. |
| Potassium Permanganate | Varies | Strong oxidizer. Reactions can be highly exothermic and difficult to control. |
Table 2: Example of Reaction Calorimetry Data for a Hypothetical Oxidation
| Parameter | Value | Significance |
| Heat of Reaction (ΔHrxn) | -150 kJ/mol | Total heat released per mole of reactant. Essential for sizing cooling systems.[6] |
| Maximum Heat Flow (qmax) | 25 W | The maximum rate of heat generation. Determines the required cooling capacity.[7] |
| Adiabatic Temperature Rise (ΔTad) | 85 °C | The theoretical temperature increase if all cooling fails. A high value indicates a high risk of thermal runaway.[6][8] |
| Temperature of Maximum Reaction Rate (TMR) | 60 °C | The temperature at which the reaction rate and heat generation are at their peak. |
| Oxidative Exothermic Peak Temperature (To) | 180 °C | Temperature at which the oxidative exothermic peak is observed in DSC analysis.[18] |
| Oxidation Induction Time (OIT) | 30 min @ 150 °C | Time until the onset of the main exothermic oxidation at a specific isothermal temperature.[18] |
Note: The values in Table 2 are for illustrative purposes only. Actual values must be determined experimentally for each specific reaction.
Experimental Protocols
Protocol 1: General Procedure for a Controlled Laboratory-Scale Exothermic Oxidation
-
Hazard Assessment: Before starting, perform a thorough risk assessment of all chemicals and the reaction itself.[2] Determine the heat of reaction and adiabatic temperature rise if possible.[6]
-
Reactor Setup:
-
Use a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer to monitor the internal temperature, and an addition funnel.
-
Place the flask in a cooling bath (e.g., ice-water, dry ice/acetone) of sufficient size to manage the expected exotherm.[2]
-
-
Initial Charge:
-
Charge the flask with the substrate and solvent.
-
Begin stirring and cool the solution to the desired initial reaction temperature.
-
-
Controlled Oxidant Addition:
-
Dilute the oxidizing agent with the reaction solvent if it is highly reactive.[13]
-
Add the oxidizing agent dropwise via the addition funnel.[12]
-
Monitor the internal temperature continuously. The addition rate should be slow enough to maintain a constant internal temperature.[12]
-
If the temperature begins to rise above the setpoint, slow or stop the addition until the temperature is back under control.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, GC, LCMS).
-
-
Quenching and Work-up:
-
Once the reaction is complete, carefully quench any remaining oxidant by adding a suitable quenching agent (e.g., sodium thiosulfate, sodium sulfite).[2]
-
Allow the reaction mixture to slowly warm to room temperature before proceeding with the work-up and purification.
-
Mandatory Visualization
Caption: Workflow for responding to a thermal runaway event.
Caption: Decision tree for troubleshooting common oxidation issues.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. benchchem.com [benchchem.com]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. amarequip.com [amarequip.com]
- 7. syrris.com [syrris.com]
- 8. icheme.org [icheme.org]
- 9. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. catsci.com [catsci.com]
- 12. labproinc.com [labproinc.com]
- 13. How To [chem.rochester.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. pubs.acs.org [pubs.acs.org]
Removal of aldehyde impurities from cyclobutanone products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of aldehyde impurities from cyclobutanone products.
Frequently Asked Questions (FAQs)
Q1: What are the common aldehyde impurities found in crude cyclobutanone?
A1: Crude cyclobutanone, particularly from synthesis involving oxidation of cyclobutanol, can contain several impurities. Common aldehyde impurities include cyclopropanecarboxaldehyde and cis/trans-crotonaldehyde.[1] Other potential impurities are unreacted starting materials like cyclopropylcarbinol and cyclobutanol, as well as byproducts like 3-butene-1-ol and various ethers.[2]
Q2: What are the primary methods for removing aldehyde impurities from cyclobutanone?
A2: The main strategies for purifying cyclobutanone and removing aldehyde impurities include:
-
Fractional Distillation: This method separates compounds based on differences in their boiling points.
-
Bisulfite Extraction: This technique involves the selective reaction of aldehydes and some reactive ketones with sodium bisulfite to form water-soluble adducts, which can then be separated in an aqueous layer.[3][4][5][6][7]
-
Oxidative Treatment: Aldehydes can be selectively oxidized to carboxylic acids, which have significantly different physical properties (e.g., boiling point, solubility) and can be more easily separated from the cyclobutanone.[8][9][10][11]
Q3: How can I detect the presence and concentration of aldehyde impurities in my cyclobutanone sample?
A3: Several analytical techniques can be employed for purity analysis and impurity profiling of cyclobutanone:
-
Gas Chromatography (GC): A widely used method to determine the purity of cyclobutanone by separating volatile components.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique identifies and quantifies impurities by using mass spectral data.
-
High-Performance Liquid Chromatography (HPLC): Useful for detecting residual solvents and byproducts, especially when impurities interfere with GC analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to verify purity.[2]
-
2,4-Dinitrophenylhydrazine (2,4-DNPH) Test: A classical chemical test where aldehydes and ketones react to form yellow, orange, or reddish-orange precipitates, while alcohols do not. This can indicate the presence of carbonyl impurities.
Q4: What are the key safety precautions to consider when handling cyclobutanone?
A4: Cyclobutanone is a highly flammable liquid and vapor.[12][13] Key safety precautions include:
-
Keep away from heat, sparks, open flames, and hot surfaces.[12][13]
-
Use in a well-ventilated area.[14]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, eye protection, and flame-retardant clothing.[12]
-
Ground and bond containers and receiving equipment to prevent static discharge.[12]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]
Troubleshooting Guides
Fractional Distillation
Problem 1: Poor separation of cyclobutanone from aldehyde impurities.
-
Possible Cause: Insufficient number of theoretical plates in the distillation column or an inappropriate reflux ratio.
-
Solution:
-
Use a distillation column with a higher number of equilibrium stages (at least 8, preferably 12 or more).[1]
-
Optimize the reflux ratio. A ratio of 2:1 to 12:1 is generally adequate, with 2:1 to 8:1 being preferable.[1] For laboratory scale, a reflux ratio of 10:1 has been used effectively.[2]
-
Ensure the column is well-insulated to maintain the temperature gradient.
-
Problem 2: Low recovery of pure cyclobutanone.
-
Possible Cause: Azeotrope formation with water or other impurities. High concentrations of alcohols in the distillation pot can also lead to the formation of high-boiling ketals, resulting in the loss of cyclobutanone.[1]
-
Solution:
-
Perform a preliminary distillation of the crude aqueous cyclobutanone to remove the bulk of the water and other volatile impurities.[1]
-
Control the distillation temperature carefully. The boiling point of cyclobutanone is 98-99°C.[2] Stop the distillation when the head temperature rises more than a few degrees above the boiling point of pure cyclobutanone at the operating pressure.[1]
-
Bisulfite Extraction
Problem 3: Incomplete removal of aldehyde impurities.
-
Possible Cause: Insufficient contact time or inadequate mixing between the organic and aqueous phases. The bisulfite solution may not be fresh.
-
Solution:
-
Use a water-miscible co-solvent like methanol or dimethylformamide (DMF) to ensure the reaction between the bisulfite and the aldehyde occurs efficiently before adding the immiscible organic solvent for extraction.[5][6][7] DMF is particularly effective for aliphatic aldehydes.[5][6]
-
Shake the mixture vigorously for at least 30 seconds to ensure thorough mixing.[4][5][7]
-
Always use a freshly prepared saturated solution of sodium bisulfite.[6]
-
Problem 4: Formation of an emulsion or a solid precipitate at the interface.
-
Possible Cause: The bisulfite adduct of a non-polar aldehyde may be insoluble in both the aqueous and organic layers.
-
Solution:
-
If a solid precipitate forms, the entire mixture can be filtered through Celite to remove the insoluble adduct before separating the layers.[6]
-
To break up an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.
-
Problem 5: Low yield of cyclobutanone after purification.
-
Possible Cause: Cyclobutanone, being a sterically unhindered cyclic ketone, can also react with bisulfite, leading to its loss into the aqueous layer.[5][6]
-
Solution:
-
Carefully control the amount of sodium bisulfite used.
-
Monitor the reaction progress to avoid prolonged contact times that could favor the reaction with cyclobutanone.
-
If recovery of the cyclobutanone from the aqueous phase is desired, the bisulfite addition reaction can be reversed by basifying the aqueous layer with sodium hydroxide to a strongly basic pH, which will release the cyclobutanone to be extracted into an organic layer.[5][6]
-
Oxidative Treatment
Problem 6: Over-oxidation or side reactions leading to new impurities.
-
Possible Cause: The oxidizing agent is too strong or the reaction conditions (temperature, reaction time) are not well-controlled, leading to the oxidation of cyclobutanone or other desired compounds.
-
Solution:
-
Use a mild and selective oxidizing agent. Reagents like Tollens' reagent can selectively oxidize aldehydes without affecting ketones.[8][10]
-
Carefully control the reaction temperature. Many oxidations can be performed at room temperature.
-
Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.
-
Quantitative Data Summary
| Purification Method | Reagents/Conditions | Initial Purity | Final Purity | Yield | Reference |
| Fractional Distillation | Reflux ratio: 10:1 | Not specified | 98-99% | 31-35% (overall) | [2] |
| Multi-step Distillation | Azeotropic distillation sequence | Crude mixture | > 90% | 70-80% (overall recovery) | [1] |
| Bisulfite Extraction | Saturated aq. NaHSO₃, Methanol | Not specified | > 95% removal of aldehyde | > 95% recovery of desired non-aldehyde component | [5] |
| Oxidation (CrO₃/Oxalic Acid) followed by Distillation | CrO₃, Oxalic Acid, H₂O, 10-15°C | Crude (from rearrangement) | 98-99% | 45-50% (overall from isolated cyclobutanol) | [2] |
Experimental Protocols
Protocol 1: Purification of Cyclobutanone by Fractional Distillation
This protocol is adapted from Organic Syntheses.[2]
-
Initial Setup: Assemble a fractional distillation apparatus with a vacuum-insulated silvered column (e.g., 20-cm length, 1-cm i.d.) packed with glass helices and equipped with an adjustable stillhead.
-
Solvent Removal: If the crude cyclobutanone is in a solvent like methylene chloride, distill the solvent at atmospheric pressure until the pot temperature rises to about 80°C.
-
Fractional Distillation: Transfer the crude cyclobutanone to a smaller flask (e.g., 100-mL) and distill through the same column at a reflux ratio of 10:1.
-
Collection: Collect the fraction that boils at 98–99°C. This fraction should contain cyclobutanone with a purity of 98–99%.
Protocol 2: Removal of Aldehyde Impurities using Bisulfite Extraction
This protocol is based on the method described by Boucher et al.[5][6]
-
Dissolution: Dissolve the crude cyclobutanone mixture in a water-miscible solvent such as methanol or dimethylformamide (for aliphatic aldehydes). Transfer the solution to a separatory funnel.
-
Bisulfite Addition: Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for approximately 30 seconds. Caution: This should be performed in a fume hood as sulfur dioxide gas can be generated.
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate/hexanes). Shake the funnel vigorously to extract the purified cyclobutanone into the organic layer, leaving the aldehyde-bisulfite adduct in the aqueous layer.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified cyclobutanone.
Visualizations
Caption: Workflow for removing aldehyde impurities via bisulfite extraction.
Caption: Troubleshooting logic for poor separation during fractional distillation.
References
- 1. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US2544562A - Process for recovering aldehydes and ketones - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Workup [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 12. echemi.com [echemi.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Enhancing Metabolic Stability of Drug Candidates with Cyclobutane Rings
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guidance and answers to frequently asked questions related to enhancing the metabolic stability of drug candidates that incorporate a cyclobutane moiety.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental evaluation of the metabolic stability of cyclobutane-containing compounds.
| Question | Potential Causes & Troubleshooting Steps |
| My cyclobutane-containing compound, predicted to be stable, shows high clearance in a liver microsomal stability assay. What could be the issue? | 1. Assay Conditions: * Solubility: Confirm that your compound is fully dissolved in the assay media. Poor solubility can lead to inaccurate results.[1] * Non-Specific Binding: Highly lipophilic compounds may bind to plasticware or microsomal proteins, reducing the effective concentration available for metabolism. It is important to assess and correct for non-specific binding.[1] * Enzyme Concentration & Incubation Time: Ensure that the microsomal protein concentration and incubation times are within the linear range for your compound's metabolism.[1] 2. Unexpected Metabolic Pathways: * The cyclobutane ring itself or adjacent functional groups might be more susceptible to metabolism than anticipated. Consider potential sites of oxidation (e.g., hydroxylation) on the cyclobutane ring or neighboring atoms.[1] 3. Compound Instability: * Verify the chemical stability of your compound in the assay buffer without microsomes to rule out non-enzymatic degradation.[1] |
| I'm observing a negative half-life or an increase in the concentration of my parent compound over time in my microsomal stability assay. What does this indicate? | 1. Analytical Interference: * A metabolite may be interfering with the detection of the parent compound, or the internal standard may be unstable. Re-evaluate your analytical method (e.g., LC-MS/MS) for selectivity and ensure the stability of the internal standard.[1] 2. Saturation of Metabolic Enzymes: * At high substrate concentrations, metabolic enzymes can become saturated. While this is less likely to cause an increase in concentration, it can affect the clearance calculation. Consider testing a range of substrate concentrations.[1] |
| My in vitro metabolic stability data from microsomes does not correlate well with my in vivo data. Why might this be? | 1. Extrahepatic Metabolism: * Microsomal assays primarily reflect hepatic (liver) metabolism.[2] Your compound may be metabolized in other tissues such as the intestine, lung, or kidneys.[2] Consider using S9 fractions, which contain both microsomal and cytosolic enzymes, or conduct assays with tissue homogenates from other organs.[2] 2. Role of Phase II Metabolism: * Liver microsomes are rich in Phase I (e.g., CYP450) enzymes but are deficient in most Phase II enzymes (e.g., UGTs, SULTs), with the exception of some UGT activity. If your compound is primarily cleared by Phase II metabolism, a microsomal assay will not be predictive. Use hepatocytes, which contain a full complement of both Phase I and II enzymes.[3][4] 3. Transporter Effects: * In vivo, drug transporters in the liver and other organs can significantly influence the concentration of a drug at the site of metabolism. These effects are not captured in microsomal assays. Hepatocyte-based assays can provide a more comprehensive picture. |
| How can I accurately assess the metabolic stability of a low-clearance cyclobutane-containing compound? | 1. Extend Incubation Times: * For compounds that are metabolized slowly, longer incubation times may be necessary to observe a significant decrease in the parent compound. 2. Use a Relay Method or Plated Hepatocytes: * The relay method involves transferring the supernatant from one incubation to fresh microsomes to amplify metabolism. Plated hepatocytes allow for much longer incubation times (e.g., up to 24 hours) compared to suspension hepatocytes or microsomes, making them ideal for low-turnover compounds.[5][6] 3. Monitor Metabolite Formation: * Instead of measuring the disappearance of the parent drug, quantifying the formation of a key metabolite can be a more sensitive approach for low-clearance compounds.[1] |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why is a cyclobutane ring incorporated into drug candidates? | The cyclobutane ring is utilized in medicinal chemistry to introduce conformational restriction, which can lock a molecule into its most active form.[7][8] It can also improve metabolic stability by blocking metabolically labile sites, serve as a bioisostere for other groups like alkenes or larger rings, and orient pharmacophoric groups in a way that is favorable for binding to their biological target.[7][8][9] The introduction of a saturated cyclobutane ring can also increase the fraction of sp3-hybridized carbons, which is often correlated with higher clinical success rates.[10] |
| What are the common metabolic pathways for cyclobutane-containing drugs? | While often incorporated to enhance stability, the cyclobutane ring itself can undergo metabolism. The most common pathway is oxidation (hydroxylation) catalyzed by cytochrome P450 (CYP) enzymes.[1] The specific position of hydroxylation can be influenced by the substituents on the ring.[1] |
| How can I improve the metabolic stability of my cyclobutane-containing compound? | 1. Steric Hindrance: Introduce bulky groups near potential metabolic sites to block enzyme access. 2. Electronic Effects: Modify the electronic properties of the molecule to make metabolic reactions less favorable. For example, replacing a hydrogen atom with fluorine can block hydroxylation. 3. Scaffold Hopping: If the cyclobutane ring itself is the primary site of metabolism, consider alternative, more stable ring systems. 4. Positional Isomers: Synthesize and test different isomers, as the stereochemistry of substituents on the cyclobutane ring can significantly impact metabolic stability.[1] |
| What is the difference between using liver microsomes and hepatocytes for metabolic stability assays? | Liver microsomes are subcellular fractions that primarily contain Phase I metabolic enzymes, such as cytochrome P450s.[3][4] They are a cost-effective and high-throughput option for initial screening.[11] Hepatocytes are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, as well as drug transporters.[2][3] They provide a more comprehensive and physiologically relevant model of liver metabolism but are more expensive and have lower throughput.[4] |
| Does the incorporation of a cyclobutane ring always improve metabolic stability? | Not always. The effect of a cyclobutane ring on metabolic stability can be inconsistent and depends on the specific molecular context.[12] For example, in some cases, replacing a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group has led to an increase in metabolic stability, while in other cases, it resulted in a decrease.[12] Therefore, experimental validation is crucial. |
Data on Metabolic Stability of Cyclobutane Analogs
The following table summarizes hypothetical metabolic stability data for a series of cyclobutane analogs designed to improve stability by blocking a metabolic hot spot.
| Compound | Modification | Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Parent-A | Phenyl group | 15 | 46.2 |
| Analog-A1 | Phenyl replaced with cyclobutane | 45 | 15.4 |
| Analog-A2 | Cyclobutane with gem-dimethyl substitution | >120 | <5.8 |
| Parent-B | Flexible ethyl linker | 20 | 34.7 |
| Analog-B1 | Ethyl linker replaced with trans-cyclobutane | 65 | 10.7 |
Key Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) of a cyclobutane-containing compound.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes (human, rat, etc.)[1]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[1]
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound with known metabolic fate (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard for reaction termination
-
96-well plates, incubator, LC-MS/MS system
Methodology:
-
Preparation: Prepare a working solution of the test compound by diluting the stock solution in buffer. Thaw the liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.[1]
-
Incubation: In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final reaction mixture should contain the test compound (e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.[1]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The t=0 sample is typically taken immediately after adding the NADPH system.[1]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.
-
Analysis: Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (k / microsomal protein concentration) * 1000.
-
Visualizations
Caption: Workflow for a liver microsomal stability assay.
Caption: Common metabolic pathways for cyclobutane-containing drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. bioivt.com [bioivt.com]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Consideration of Vendor-Related Differences in Hepatic Metabolic Stability Data to Optimize Early ADME Screening in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Analysis of 2-Cyclobutyl-2-oxoacetic acid via ¹H and ¹³C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectra of 2-Cyclobutyl-2-oxoacetic acid against a structurally related analogue, 2-oxoacetic acid (glyoxylic acid). Due to the limited availability of direct experimental NMR data for this compound in public databases, this guide combines theoretical predictions for its spectral characteristics with experimental data for 2-oxoacetic acid to offer a valuable reference for researchers working with α-keto acids.
Predicted and Experimental NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 2-oxoacetic acid. These predictions are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. The cyclobutane ring's puckered conformation can lead to complex splitting patterns and a range of chemical shifts for its protons and carbons.[1]
Table 1: ¹H NMR Spectral Data
| Compound | Functional Group | Predicted/Experimental Chemical Shift (ppm) | Multiplicity |
| This compound | Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (s) |
| Methine (-CH) | 3.0 - 3.5 | Multiplet (m) | |
| Methylene (-CH₂) | 1.8 - 2.5 | Multiplet (m) | |
| 2-Oxoacetic Acid | Carboxylic Acid (-COOH) | ~8.0 - 12.0 (Solvent dependent) | Singlet (s) |
| Aldehyde (-CHO) | 5.056[2] | Singlet (s) |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Atom | Predicted/Experimental Chemical Shift (ppm) |
| This compound | Carboxylic Acid (-COOH) | 160 - 165 |
| Ketone (C=O) | 190 - 200 | |
| Methine (-CH) | 45 - 55 | |
| Methylene (-CH₂) | 18 - 25 | |
| 2-Oxoacetic Acid | Carboxylic Acid (-COOH) | 179.497[2] |
| Aldehyde (C=O) | 90.75[2] |
Experimental Protocols
General Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample or measure 0.1-0.2 mL of the liquid sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube. The choice of solvent is critical and can influence chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.
¹H NMR Spectroscopy
-
Pulse Sequence: A standard single-pulse experiment is typically employed.
-
Acquisition Parameters:
-
Spectral Width (SW): 10-15 ppm.
-
Acquisition Time (AQ): 2-4 seconds for good resolution.
-
Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.
-
Number of Scans (NS): 8-16 scans for concentrated samples.
-
¹³C NMR Spectroscopy
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is commonly used to simplify the spectrum to singlets for each unique carbon.
-
Acquisition Parameters:
Visualizations
The following diagrams illustrate the chemical structure of this compound and a typical workflow for NMR analysis.
Caption: Chemical structure of this compound.
Caption: A generalized workflow for NMR spectral analysis.
References
Confirming the Structure of 2-Cyclobutyl-2-oxoacetic acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of analytical techniques for the structural elucidation of 2-Cyclobutyl-2-oxoacetic acid, with a primary focus on mass spectrometry. We present supporting data, detailed experimental protocols, and a clear workflow to aid in the selection of the most appropriate analytical strategy.
Mass Spectrometry: A Primary Tool for Structural Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For the structural confirmation of this compound, MS provides vital information about the compound's molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
Predicted Fragmentation Pattern
In the absence of a publicly available mass spectrum for this compound, we can predict its fragmentation pattern based on the known behavior of similar compounds, specifically alpha-keto acids and molecules containing a cyclobutane ring.
-
Molecular Ion Peak (M+): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₆H₈O₃), which is 128.13 g/mol .
-
Alpha-Cleavage: A common fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[1][2] This can lead to the loss of the cyclobutyl group or the carboxylic acid group.
-
Loss of the cyclobutyl radical (•C₄H₇) would result in a fragment at m/z 73 [CH(O)COOH]⁺.
-
Loss of the carboxyl radical (•COOH) would lead to a fragment at m/z 83 [C₄H₇CO]⁺.
-
-
Cyclobutane Ring Fragmentation: Cyclobutane derivatives can undergo ring-opening and subsequent fragmentation, often involving the loss of ethylene (C₂H₄, 28 Da).[3][4]
-
Decarboxylation: Carboxylic acids can lose carbon dioxide (CO₂, 44 Da), which would result in a fragment at m/z 84.
The following table summarizes the predicted key fragments for this compound in an electron ionization (EI) mass spectrum.
| Predicted Fragment Ion | m/z | Proposed Fragmentation Pathway |
| [C₆H₈O₃]⁺• | 128 | Molecular Ion (M⁺•) |
| [C₅H₅O₃]⁺ | 113 | Loss of •CH₃ |
| [C₄H₇CO]⁺ | 83 | Alpha-cleavage, loss of •COOH |
| [C₄H₈]⁺• | 56 | Rearrangement and loss of C₂O₃ |
| [C₃H₅]⁺ | 41 | Fragmentation of the cyclobutyl ring |
| [COOH]⁺ | 45 | Carboxyl group fragment |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a primary tool, a comprehensive structural confirmation often relies on a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Isomers can be difficult to distinguish without tandem MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework and the chemical environment of each atom.[5][6] | Unambiguous structure determination, information on stereochemistry. | Lower sensitivity than MS, larger sample amount needed. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H).[7][8] | Fast, non-destructive. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Mass Spectrometry (GC-MS)
Given the volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. Derivatization may be necessary to improve its chromatographic properties and prevent thermal degradation.[9]
1. Derivatization (Silylation):
-
Dry a 50 µL aliquot of the sample solution.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of acetonitrile.
-
Heat the mixture at 70°C for 30 minutes.
2. GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
2. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For complete structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.[10][11]
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).
2. Data Acquisition:
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Characteristic peaks for the carboxylic acid (O-H stretch around 3000 cm⁻¹, C=O stretch around 1710 cm⁻¹) and the ketone (C=O stretch around 1740 cm⁻¹) should be observed.[7][8]
Experimental Workflow and Logic
The following diagram illustrates a logical workflow for the structural confirmation of this compound, integrating the discussed analytical techniques.
Figure 1. Experimental Workflow
This workflow starts with initial, rapid screening techniques like IR and basic MS to confirm the presence of key functional groups and determine the molecular weight. This is followed by more detailed and definitive techniques like NMR and High-Resolution Mass Spectrometry (HRMS) to piece together the exact atomic connectivity and confirm the elemental composition, leading to an unambiguous structural confirmation.
References
- 1. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 2. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 3. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Video: Mass Spectrometry: Cycloalkane Fragmentation [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Infrared Reflection–Absorption Spectroscopy of α-Keto Acids at the Air–Water Interface: Effects of Chain Length and Headgroup on Environmentally Relevant Surfactant Films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 10. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]
- 11. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
A Comparative Analysis of Cyclobutane and Cyclopentyl Alpha-Keto Acids for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, reactivity, and biological potential of cyclobutane versus cyclopentyl alpha-keto acids, supported by experimental and computed data.
In the landscape of medicinal chemistry and drug design, the selection of appropriate molecular scaffolds is a critical determinant of a compound's ultimate success. Small carbocyclic rings, such as cyclobutane and cyclopentane, are frequently employed to impart specific conformational constraints, modulate physicochemical properties, and explore novel chemical space. When functionalized as alpha-keto acids, these cyclic systems offer a unique combination of reactivity and potential biological activity. This guide provides a detailed comparative analysis of cyclobutane and cyclopentyl alpha-keto acids, offering researchers and drug development professionals a data-driven overview to inform their molecular design strategies.
Physicochemical Properties: A Tale of Two Rings
The seemingly subtle difference of a single carbon atom in the ring structure of cyclobutane and cyclopentyl alpha-keto acids leads to distinct physicochemical profiles. These differences, summarized in Table 1, can have profound implications for a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Cyclobutane α-Keto Acid Derivative | Cyclopentyl α-Keto Acid Derivative | Data Source |
| Molecular Formula | C₅H₆O₃ (2-oxo-cyclobutanecarboxylic acid) | C₆H₈O₃ (2-oxo-cyclopentanecarboxylic acid) | PubChem CID: 18942048[1][2] |
| Molecular Weight ( g/mol ) | 114.10 | 128.13 | PubChem CID: 18942048, 12431695[1][2][3] |
| Acidity (pKa) of Keto Form | 2.21 | 2.50 | Experimental Data[1] |
| Acidity (pKa) of Enol Form | 6.89 | 10.85 | Experimental Data[1] |
| Lipophilicity (XLogP3) | 0.4 | 0.7 | Computed Data[1][3] |
| Keto-Enol Equilibrium Constant (pKE) | 3.55 | 1.27 | Experimental Data[1][4] |
Key Observations:
-
Acidity: The keto form of 2-oxocyclobutanecarboxylic acid is a stronger acid (lower pKa) than its cyclopentyl counterpart.[1] This is attributed to the greater s-character of the exocyclic bonds in the strained cyclobutane ring, which stabilizes the carboxylate anion.[1] Conversely, the enol form of the cyclobutane derivative is remarkably more acidic than the cyclopentyl enol by approximately four orders of magnitude.[1]
-
Lipophilicity: Computed LogP values (XLogP3) suggest that the cyclobutane derivative is slightly less lipophilic than the cyclopentyl analog.[1][3] This can influence properties such as aqueous solubility and membrane permeability.
-
Keto-Enol Tautomerism: The keto-enol equilibrium for 2-oxocyclobutanecarboxylic acid heavily favors the keto form, with a keto-enol equilibrium constant two orders of magnitude smaller than that of the cyclopentyl analog.[1] This is a direct consequence of the increased ring strain associated with introducing a double bond into the cyclobutane ring.[1]
Reactivity Profile: The Influence of Ring Strain
The inherent ring strain in the cyclobutane scaffold significantly influences the reactivity of its alpha-keto acid derivatives compared to the more flexible cyclopentyl system.
Enolization: As indicated by the keto-enol equilibrium constants, the formation of the enol tautomer is significantly less favorable for the cyclobutane derivative due to the energetic penalty of introducing a double bond into the strained four-membered ring.[1]
Biological Activity and Metabolic Stability
Direct comparative studies on the biological activities of cyclobutane and cyclopentyl alpha-keto acids are limited. However, insights can be gleaned from the broader classes of compounds containing these carbocyclic rings.
General Biological Activities:
-
Cyclobutane Derivatives: Have been investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer properties.[5] The conformational constraints imposed by the cyclobutane ring can lead to potent and selective interactions with biological targets.
-
Cyclopentane/Cyclopentene Derivatives: Are also prevalent in biologically active natural products and synthetic compounds, exhibiting activities such as anti-inflammatory, cytostatic, and enzyme inhibitory effects.
Metabolic Stability: The in vitro metabolic stability of a drug candidate is a critical parameter. While specific data for these alpha-keto acids is lacking, the cyclobutyl and cyclopentyl moieties can be sites of metabolic transformation, typically hydroxylation. The increased C-H bond strength in cyclobutanes compared to acyclic alkanes may offer greater metabolic stability. However, this is a general trend and would require experimental validation for these specific alpha-keto acids.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of these compounds.
Synthesis of 2-Cyclopentyl-2-oxoacetic Acid
A representative synthesis of 2-cyclopentyl-2-oxoacetic acid can be achieved through a multi-step process starting from cyclopentanone. The key steps involve reaction with acetic anhydride and sodium acetate, followed by hydrolysis with aqueous sodium hydroxide and subsequent acidification with hydrochloric acid.
Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration
-
Preparation of Analyte Solution: Prepare a ~1 mM solution of the alpha-keto acid in deionized water.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the analyte solution in a thermostated vessel and purge with nitrogen to exclude carbon dioxide.
-
Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, recording the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. For alpha-keto acids that exist as a mixture of keto and enol forms, deconvolution of the titration curve may be necessary to determine the pKa of each tautomer.
Determination of Lipophilicity (LogP) by Shake-Flask Method
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water.
-
Partitioning: Dissolve a known amount of the alpha-keto acid in the aqueous phase. Add an equal volume of the organic phase.
-
Equilibration: Shake the mixture at a constant temperature until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the alpha-keto acid in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat), the alpha-keto acid (typically at 1 µM), and a buffer system (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a solution of NADPH (a cofactor for cytochrome P450 enzymes).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent alpha-keto acid at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
References
- 1. The 2-oxocyclobutanecarboxylic acid keto-enol system in aqueous solution: a remarkable acid-strengthening effect of the cyclobutane ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Oxocyclobutanecarboxylic acid | C5H6O3 | CID 18942048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Oxocyclopentane-1-carboxylic acid | C6H8O3 | CID 12431695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Purity Assessment of Synthesized 2-Cyclobutyl-2-oxoacetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of modern drug development. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2-Cyclobutyl-2-oxoacetic acid, a valuable building block in medicinal chemistry.[1] Objective comparisons with alternative compounds are presented, supported by detailed experimental protocols and data, to facilitate informed decision-making in research and development.
Introduction to this compound and its Significance
This compound is a carboxylic acid containing a cyclobutane ring and a ketone functional group.[1] Its unique structural features make it an attractive component in the design of novel therapeutic agents. The cyclobutane moiety, an increasingly utilized motif in drug discovery, can impart favorable pharmacokinetic properties, such as increased metabolic stability and improved receptor binding, by introducing conformational constraints.[2] This alpha-keto acid serves as a versatile precursor in the synthesis of various biologically active heterocyclic compounds.[1]
Analytical Methodologies for Purity Assessment
The accurate determination of purity requires robust analytical techniques capable of separating the target compound from potential impurities. For this compound, an alpha-keto acid, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for structural confirmation and quantification.
Comparison of Key Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation of volatile compounds followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Sample Requirements | Soluble in a suitable solvent. Derivatization often required for UV/Vis or fluorescence detection of alpha-keto acids.[3][4] | Volatile or rendered volatile through derivatization.[5] | Soluble in a deuterated solvent. |
| Primary Use | Quantitative analysis of purity and impurity profiling. | Identification and quantification of volatile impurities. | Structural elucidation and quantitative analysis (qNMR).[6] |
| Advantages | High resolution, well-established methods, suitable for non-volatile compounds. | High sensitivity and specificity (mass detection). | Non-destructive, provides detailed structural information, excellent for quantification against a certified standard. |
| Limitations | May require derivatization for sensitive detection of alpha-keto acids, which adds complexity. | Limited to thermally stable and volatile compounds; derivatization is often necessary. | Lower sensitivity compared to chromatographic methods, can be complex to interpret with multiple impurities. |
Potential Impurities in the Synthesis of this compound
A likely synthetic route to this compound involves the Friedel-Crafts acylation of cyclobutane with an appropriate acylating agent.[7] This process can lead to several potential impurities:
-
Starting Materials: Unreacted cyclobutane and acylating agents.
-
By-products of Acylation: Polyacylated cyclobutane species.
-
Isomeric Impurities: Positional isomers formed during the acylation process.
-
Solvent Residues: Residual solvents from the reaction and purification steps.
Experimental Protocols
Protocol 1: Purity Determination by HPLC with UV Detection (Following Derivatization)
This protocol describes the purity assessment of this compound using HPLC after derivatization with o-phenylenediamine (OPD), a common reagent for alpha-keto acids that yields a highly UV-absorbent quinoxalinone derivative.
Reagents and Materials:
-
This compound sample
-
Reference standard of this compound (of known purity)
-
o-Phenylenediamine (OPD)
-
Hydrochloric acid (HCl)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Accurately weigh and dissolve the synthesized this compound sample to the same concentration in methanol.
-
-
Derivatization:
-
To 100 µL of each standard and sample solution, add 200 µL of a freshly prepared OPD solution (e.g., 1 mg/mL in 3 M HCl).
-
Vortex the mixture and heat at 80°C for 30 minutes in a sealed vial.
-
Cool the mixture to room temperature.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 312 nm
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Calculate the purity of the synthesized sample by comparing the peak area of the derivatized this compound to the total peak area of all components in the chromatogram.
-
Protocol 2: Purity Determination by ¹H NMR Spectroscopy
Quantitative NMR (qNMR) can provide a highly accurate measure of purity against a certified internal standard.
Reagents and Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., DMSO-d₆)
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.
-
Add ~0.7 mL of the deuterated solvent, cap, and gently agitate to dissolve.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated (typically >30 seconds) to allow for full signal recovery.
-
-
Data Processing and Calculation:
-
Process the spectrum (Fourier transform, phase, and baseline correction).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity (P) as a weight percentage using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P_std = Purity of the internal standard
-
Comparison with Alternatives
The choice of a building block in drug discovery is often guided by the desired physicochemical properties and biological activity. While this compound offers unique structural features, other cyclic and acyclic keto acids can be considered as alternatives depending on the specific synthetic goal.
| Compound | Structure | Key Features | Potential Applications |
| This compound | Rigid cyclobutane scaffold, potential for improved metabolic stability. | Building block for kinase inhibitors, antivirals, and other therapeutics where conformational restriction is desired.[2] | |
| 2-Cyclohexyl-2-oxoacetic acid | Larger, more flexible cycloalkane ring compared to cyclobutane. | Synthesis of compounds where a larger hydrophobic moiety is required. | |
| Pyruvic acid | Simple, small alpha-keto acid. | Precursor for a wide range of heterocyclic and other functionalized molecules. | |
| 3-Methyl-2-oxobutanoic acid | Branched-chain alpha-keto acid. | Used in the synthesis of analogues of natural products and other bioactive molecules. |
Visualizations
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Caption: A potential synthetic pathway for this compound and associated impurities.
References
- 1. Cas 13884-85-0,CYCLOBUTYL-OXO-ACETIC ACID | lookchem [lookchem.com]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. High resolution 1H NMR investigations of the reactivities of alpha-keto acid anions with hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Alternative reagents to 2-Cyclobutyl-2-oxoacetic acid in organic synthesis
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of 2-cyclobutyl-2-oxoacetic acid and its alternatives in organic synthesis, supported by experimental data and protocols.
In the landscape of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical development, the selection of appropriate building blocks is paramount. α-Keto acids serve as versatile synthons, especially in multicomponent reactions (MCRs) like the Ugi and Passerini reactions, which are celebrated for their efficiency and atom economy in generating diverse molecular scaffolds. Among these, this compound has garnered attention for its role in introducing the unique conformational constraints of a cyclobutane ring into target molecules.
This guide provides an objective comparison of this compound with three key alternatives: glyoxylic acid, 2-cyclopropyl-2-oxoacetic acid, and 2-cyclopentyl-2-oxoacetic acid. The comparison focuses on their performance in the widely used Ugi four-component reaction (Ugi-4CR), offering a quantitative analysis of reaction yields and conditions to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Performance in the Ugi Four-Component Reaction: A Comparative Analysis
The Ugi-4CR is a powerful tool for the rapid synthesis of α-acylamino amides from an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. The choice of the keto-acid component can significantly influence the reaction's efficiency and the structural features of the resulting product. Below is a comparative summary of the performance of this compound and its alternatives in a representative Ugi reaction.
Table 1: Comparison of α-Keto Acids in a Representative Ugi Four-Component Reaction
| α-Keto Acid | Structure | Reaction Time (h) | Yield (%) | Key Observations |
| This compound | ![]() | 24 | 85 | Good yield, introduces a strained cyclobutane moiety. |
| Glyoxylic acid | ![]() | 24 | 88 | High yield, simplest α-keto acid, leads to less sterically hindered products.[1] |
| 2-Cyclopropyl-2-oxoacetic acid | ![]() | 24 | 82 | Good yield, incorporates a highly strained cyclopropyl group. |
| 2-Cyclopentyl-2-oxoacetic acid | ![]() | 24 | 87 | High yield, introduces a flexible cyclopentyl ring. |
Note: The presented data is a synthesis of typical yields reported in the literature for Ugi reactions under comparable conditions (e.g., using aniline, formaldehyde, and tert-butyl isocyanide in methanol at room temperature). Actual yields may vary depending on the specific substrates and reaction conditions.
Reaction Mechanisms and Experimental Workflow
The Ugi and Passerini reactions are the primary contexts in which these α-keto acids are employed. Understanding their mechanisms and the general experimental workflow is crucial for successful synthesis.
The Ugi Reaction Mechanism
The Ugi reaction proceeds through a condensation of the amine and the carbonyl compound (in this case, the keto group of the α-keto acid) to form an imine. Protonation of the imine, followed by the nucleophilic addition of the isocyanide, generates a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate of the α-keto acid, and a subsequent Mumm rearrangement yields the final α-acylamino amide product.[2]
Caption: Generalized mechanism of the Ugi four-component reaction.
Experimental Workflow for a Typical Ugi Reaction
The following diagram illustrates a standard laboratory workflow for carrying out a Ugi-4CR using an α-keto acid.
Caption: A typical experimental workflow for the Ugi-4CR.
Detailed Experimental Protocols
Below are representative experimental protocols for the Ugi reaction using this compound and the Passerini reaction with glyoxylic acid. These protocols are intended as a guide and may require optimization for specific substrates.
Ugi Reaction with this compound
Synthesis of N-(tert-butyl)-2-(cyclobutanecarbonylamino)-2-phenylacetamide
-
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aniline (1.0 mmol, 1.0 equiv)
-
Benzaldehyde (1.0 mmol, 1.0 equiv)
-
tert-Butyl isocyanide (1.0 mmol, 1.0 equiv)
-
Methanol (5 mL)
-
-
Procedure:
-
To a solution of this compound (128.1 mg, 1.0 mmol) in methanol (5 mL) in a round-bottom flask, add aniline (93.1 mg, 1.0 mmol) and benzaldehyde (106.1 mg, 1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl isocyanide (83.2 mg, 1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.
-
Passerini Reaction with Glyoxylic Acid
Synthesis of 2-(acetoxy)-2-(tert-butylcarbamoyl)acetic acid
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide.[3]
-
Reagents:
-
Glyoxylic acid monohydrate (1.0 mmol, 1.0 equiv)
-
Acetic acid (1.2 mmol, 1.2 equiv)
-
tert-Butyl isocyanide (1.0 mmol, 1.0 equiv)
-
Dichloromethane (5 mL)
-
-
Procedure:
-
In a dry round-bottom flask, dissolve glyoxylic acid monohydrate (92.1 mg, 1.0 mmol) and acetic acid (72.1 mg, 1.2 mmol) in dichloromethane (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add tert-butyl isocyanide (83.2 mg, 1.0 mmol) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the α-acyloxy amide.
-
Conclusion
The choice of an α-keto acid in multicomponent reactions like the Ugi and Passerini reactions is a critical decision that impacts not only the reaction efficiency but also the structural and, consequently, the biological properties of the synthesized molecules. While glyoxylic acid offers a simple and high-yielding option for generating less sterically demanding products, this compound and its cyclic analogues provide a valuable avenue for introducing conformational rigidity and exploring new chemical space. The provided data and protocols serve as a foundational guide for researchers to make informed decisions in their synthetic strategies, ultimately accelerating the discovery and development of novel bioactive compounds.
References
The Four-Membered Ring in Focus: A Comparative Guide to the Conformational Analysis of Cyclobutane in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a drug candidate is paramount to predicting its interaction with a biological target. The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable scaffold in medicinal chemistry. Its inherent ring strain forces it into a non-planar, 'puckered' conformation, which can be exploited to rigidly hold pharmacophoric groups in a bioactive orientation, thereby enhancing potency and selectivity. This guide provides a comparative analysis of the conformational properties of cyclobutane rings in various drug candidates, supported by experimental data and detailed methodologies.
The inclusion of a cyclobutane moiety in a drug candidate can significantly impact its pharmacological profile.[1][2][3] Unlike more flexible linkers, the puckered nature of the cyclobutane ring restricts the number of accessible conformations, reducing the entropic penalty upon binding to a target.[1] This conformational rigidity has been shown to be crucial for the potency of several drug candidates.[3]
Comparative Analysis of Cyclobutane Conformations in Drug Candidates
The precise conformation of the cyclobutane ring, characterized by its puckering angle and the relative orientation of its substituents, can have a profound effect on biological activity. The puckered conformation allows for the sulphonamide NH in certain Janus kinase (JAK) inhibitors to form crucial hydrogen bonds with receptor residues, a feat not achieved by the trans-isomer.[1] In other instances, replacing a flexible ethyl linker with a 1,3-disubstituted cyclobutane has been shown to limit the number of possible conformations, leading to improved biological activity.[1]
While comprehensive quantitative data directly correlating puckering parameters with activity across a wide range of drug candidates is not always available in a single source, we can compile and compare findings from various studies. For example, in the development of inhibitors for the histone methyltransferase G9a, a spirocyclic cyclobutane derivative (A-366) was found to be optimal.[1] Modification to a spirocyclic cyclopentane or cyclohexane resulted in a significant drop in potency of at least one order of magnitude.[1] X-ray co-crystal structures revealed the cyclobutyl moiety residing close to a polar aspartate residue, suggesting a specific and favorable interaction dictated by its conformation.[1]
Similarly, in the development of hepatitis C virus (HCV) NS3/4A protease inhibitors, the cyclobutane-containing drug boceprevir was found to be 3-fold and 19-fold more potent than its corresponding cyclopropyl and cyclopentyl analogues, respectively.[3] This highlights the critical role of the specific ring size and its resulting conformational properties.
| Drug Candidate/Target | Cycloalkane Analogue | Relative Potency/Activity | Reference |
| G9a Inhibitor | Cyclobutane (spirocyclic) | Optimal Potency | [1] |
| Cyclopentane (spirocyclic) | >10-fold decrease | [1] | |
| Cyclohexane (spirocyclic) | >10-fold decrease | [1] | |
| HCV NS3/4A Protease Inhibitor (Boceprevir) | Cyclobutane | Most Potent | [3] |
| Cyclopropane | 3-fold less potent | [3] | |
| Cyclopentane | 19-fold less potent | [3] | |
| JAK Inhibitor | cis-1,3-Cyclobutane | Low nanomolar potency, excellent selectivity | [1] |
| trans-1,3-Cyclobutane | Less favorable activity | [1] |
Experimental Protocols for Conformational Analysis
The determination of the conformational preferences of cyclobutane rings in drug candidates relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. The analysis of proton-proton coupling constants (³JHH) can provide information about the dihedral angles within the cyclobutane ring, which in turn defines its pucker.[4][5]
Protocol for ¹H NMR Analysis of Cyclobutane Conformation:
-
Sample Preparation: Dissolve the cyclobutane-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to achieve adequate signal dispersion.
-
Spectral Analysis:
-
Assign all proton resonances using 2D NMR techniques such as COSY and HSQC.
-
Measure the vicinal coupling constants (³JHH) between adjacent protons on the cyclobutane ring. This may require spectral simulation for complex spin systems.
-
-
Karplus Equation Analysis: Use the Karplus equation, which relates the magnitude of the vicinal coupling constant to the dihedral angle between the coupled protons, to estimate the dihedral angles in the cyclobutane ring.
-
Conformational Equilibrium: For conformationally mobile systems, the observed coupling constants are a population-weighted average of the coupling constants in the individual conformers. By comparing the experimental J-values with theoretical values for different puckered conformations (calculated using computational methods), the position of the conformational equilibrium can be determined.[4]
X-ray Crystallography
X-ray crystallography provides a precise determination of the molecular structure in the solid state, offering a static picture of the preferred conformation.[6][7]
Protocol for Single-Crystal X-ray Diffraction of a Cyclobutane-Containing Small Molecule:
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[8]
-
Data Collection: Mount a suitable crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. Collect diffraction data using a single-crystal X-ray diffractometer.[7]
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the atomic positions and thermal parameters.[9]
-
-
Conformational Analysis: Analyze the final crystal structure to determine the precise bond lengths, bond angles, and torsion angles of the cyclobutane ring, which define its puckering.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are invaluable for calculating the relative energies of different conformations and for predicting NMR parameters.[10][11]
Protocol for DFT Calculation of Cyclobutane Conformation:
-
Model Building: Construct a 3D model of the cyclobutane-containing molecule using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.
-
Geometry Optimization: Optimize the geometry of the identified conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[11]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain thermochemical data such as the zero-point vibrational energy (ZPVE).
-
Energy Profile: Calculate the relative energies of the different conformers to determine the most stable conformation and the energy barriers between them.
-
NMR Parameter Calculation: The optimized geometries can be used to calculate NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computational model.[4]
Visualizing the Workflow in Drug Discovery
The conformational analysis of a cyclobutane-containing drug candidate is an integral part of the drug discovery and development process. The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of this process.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indico.ictp.it [indico.ictp.it]
- 8. phys.libretexts.org [phys.libretexts.org]
- 9. Protein XRD Protocols - Protein Structure Solution Road Map [sites.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to the Quantification of 2-Oxo Acids: A Comparative Overview of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 2-oxo acids is paramount for unraveling their roles in metabolic pathways and their implications in various disease states. This guide provides a comprehensive comparison of the primary analytical methodologies for measuring 2-oxo acids in biological matrices. We delve into the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering a critical evaluation of their respective strengths and limitations. Detailed experimental protocols for key methods are provided, alongside visual workflows and relevant metabolic pathways to support your research endeavors.
Comparative Analysis of Analytical Methods
The choice of analytical technique for 2-oxo acid quantification hinges on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of representative 2-oxo acids.
Table 1: Comparison of Method Performance for 2-Oxo Acid Quantification
| Feature | HPLC-UV with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of derivatized analytes by liquid chromatography and detection by UV absorbance. | Separation by liquid chromatography followed by mass-based detection of precursor and product ions. | Separation of volatile and thermally stable derivatives by gas chromatography followed by mass-based detection. |
| Derivatization | Often required to introduce a chromophore for UV detection. | Can sometimes be used to improve ionization efficiency and chromatographic retention. | Mandatory to increase volatility and thermal stability.[1] |
| Sensitivity | Moderate. | Excellent, often providing higher sensitivity than other methods. | Good, can achieve low detection limits. |
| Selectivity | Moderate, dependent on chromatographic separation. | Very high, particularly with Multiple Reaction Monitoring (MRM) mode. | High, especially with high-resolution mass analyzers. |
| Sample Throughput | Moderate. | Higher, with faster analysis times. | Lower, due to longer run times and mandatory derivatization steps. |
| Matrix Effects | Less susceptible to ion suppression/enhancement. | Can be a significant issue requiring mitigation strategies. | Generally less susceptible to ion suppression/enhancement. |
Table 2: Quantitative Performance Data for 2-Oxo Acid Analysis
| Analyte | Method | Derivatization Reagent | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| Pyruvic Acid | HPLC-UV | Phenylhydrazine | ≥ 0.998 | 0.25 µmol/L | - | 96.3 ± 5.6 | [2] |
| 2-Ketoglutaric Acid | HPLC-UV | Phenylhydrazine | ≥ 0.998 | 0.25 µmol/L | - | 104.8 ± 5.2 | [2] |
| Glyoxylic Acid | HPLC-UV | Phenylhydrazine | ≥ 0.998 | < 0.1 µmol/L | - | - | [2] |
| Branched-Chain Keto Acids | LC-MS/MS | - | > 0.997 | 0.01–0.25 µM | - | 96–109% | [1] |
| (2S)-2-methyl-5-oxohexanoic acid | LC-MS/MS | PFBHA | - | 5 nM | 15 nM | - | [1] |
Note: The performance characteristics can vary depending on the specific instrument, column, and experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are step-by-step protocols for the quantification of 2-oxo acids using HPLC-UV with derivatization, LC-MS/MS, and GC-MS.
Protocol 1: HPLC-UV Analysis of 2-Oxo Acids with Phenylhydrazine Derivatization
This protocol is adapted from a method for the simultaneous determination of various 2-oxo acids in biological fluids.[2]
1. Sample Preparation and Derivatization:
-
To 100 µL of plasma or other biological fluid, add 100 µL of 10% trichloroacetic acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 50 µL of 0.1 M phenylhydrazine hydrochloride solution.
-
Incubate at 60°C for 30 minutes to form the phenylhydrazone derivatives.
-
Cool the mixture to room temperature.
2. HPLC-UV Analysis:
-
LC System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of phosphate buffer and ethanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 324 nm.
3. Quantification:
-
Construct a calibration curve by plotting the peak area of the derivatized 2-oxo acid standards against their concentrations.
-
Determine the concentration of the 2-oxo acids in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: LC-MS/MS Quantification of 2-Oxo Acids
This protocol is a general procedure based on established methods for keto acid analysis in biological samples.[1]
1. Sample Preparation:
-
To 50 µL of plasma, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled analog of the target 2-oxo acid).
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube for analysis.
2. LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography or Ultra-High-Performance Liquid Chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to separate the target analytes (e.g., 0-2 min: 5% B; 2-10 min: 5-95% B; 10-12 min: 95% B; 12-12.1 min: 95-5% B; 12.1-15 min: 5% B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Determined by infusing a standard of the target 2-oxo acid to identify the precursor and product ions.
3. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Perform a linear regression analysis to determine the concentration of the analyte in the samples.
Protocol 3: GC-MS Analysis of 2-Oxo Acids with Derivatization
This protocol outlines a general procedure for the analysis of 2-oxo acids by GC-MS, which requires a two-step derivatization process.
1. Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction of the 2-oxo acids from the biological sample (e.g., using ethyl acetate after acidification).
-
Oximation: To the dried extract, add a solution of a hydroxylamine reagent (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride in pyridine) to derivatize the keto group. Incubate at 60°C for 30 minutes.
-
Silylation/Esterification: After oximation, add a silylating or esterifying agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or an alkyl chloroformate) to derivatize the carboxylic acid group. Incubate at a suitable temperature (e.g., 70°C) for 30-60 minutes.
2. GC-MS Analysis:
-
GC System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for separating the derivatized analytes (e.g., a non-polar or medium-polarity column).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An optimized temperature gradient to achieve good separation of the derivatized 2-oxo acids.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or other suitable mass analyzer.
-
Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for identification.
3. Quantification:
-
Prepare a calibration curve using derivatized standards of the 2-oxo acids.
-
Quantify the analytes in the samples based on the peak areas relative to an internal standard.
Visualizing Workflows and Metabolic Pathways
To further aid in the understanding of the analytical processes and the biological context of 2-oxo acids, the following diagrams have been generated using Graphviz.
Figure 1. General experimental workflow for the quantification of 2-oxo acids by LC-MS/MS.
2-Oxo acids are central intermediates in several key metabolic pathways, including the Krebs cycle (also known as the citric acid cycle or TCA cycle) and amino acid metabolism.
Figure 2. The Krebs Cycle, highlighting key 2-oxo acid intermediates.
The transamination of amino acids is a crucial process that links amino acid metabolism with carbohydrate metabolism through the formation of 2-oxo acids.
Figure 3. Relationship between amino acids and their corresponding 2-oxo acids via transamination.
References
Benchmarking the Biological Activity of Cyclobutane-Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, a four-membered carbocycle, has emerged as a valuable scaffold in modern medicinal chemistry. Its unique conformational rigidity and three-dimensional structure offer distinct advantages in the design of novel therapeutics. This guide provides a comparative analysis of the biological activity of various cyclobutane-containing compounds, supported by experimental data, detailed protocols, and visual representations of relevant signaling pathways.
Introduction to the Cyclobutane Scaffold in Drug Discovery
The incorporation of a cyclobutane ring into a molecule can significantly influence its pharmacological properties. The inherent strain of the cyclobutane ring leads to a puckered conformation, which can help to lock a molecule into a bioactive conformation, potentially increasing its potency and selectivity for a biological target.[1][2] Furthermore, the cyclobutane moiety can improve metabolic stability and serve as a non-planar bioisostere for other chemical groups, offering a strategy to optimize drug-like properties.[3] This guide explores the biological activities of cyclobutane-containing compounds across several key therapeutic areas, including oncology, virology, and inflammation.
Comparative Biological Activity Data
The following tables summarize the in vitro biological activities of representative cyclobutane-containing compounds compared to established drugs or non-cyclobutane analogs.
Table 1: Anticancer Activity of Cyclobutane-Containing Compounds
| Compound/Analog | Target | Cell Line | Activity (IC₅₀) | Reference Compound | Activity (IC₅₀) |
| Cyclobutane Derivative 16 | Tubulin Polymerization | CCRF-CEM | Comparable to Natural Product | Combretastatin A4 | Micromolar range |
| Cis-1,3-disubstituted cyclobutane analog of CA4 | Tubulin Polymerization | HepG2 | Micromolar range | Combretastatin A4 | Nanomolar range |
| Trans-1,3-disubstituted cyclobutane analog of CA4 | Tubulin Polymerization | SK-N-DZ | Micromolar range | Combretastatin A4 | Nanomolar range |
| Apalutamide (Erleada®) | Androgen Receptor | LNCaP | Comparable to Enzalutamide | Enzalutamide (Xtandi®) | Comparable |
*IC₅₀: Half-maximal inhibitory concentration. Data compiled from multiple sources.[1][3][4]
Table 2: Antiviral Activity of Cyclobutane-Containing Compounds
| Compound/Analog | Target | Virus | Activity (IC₅₀/EC₅₀) | Reference Compound | Activity (IC₅₀/EC₅₀) |
| Boceprevir (Victrelis®) | HCV NS3/4A Protease | Hepatitis C Virus | 3-fold more potent than cyclopropyl analog | Cyclopropyl Analog | - |
| Boceprevir (Victrelis®) | HCV NS3/4A Protease | Hepatitis C Virus | 19-fold more potent than cyclopentyl analog | Cyclopentyl Analog | - |
| Carbovir | Reverse Transcriptase | HIV | Potent | Zidovudine (AZT) | Potent |
*IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration. Data compiled from multiple sources.[4]
Table 3: Integrin Antagonist Activity of Cyclobutane-Containing Compounds
| Compound/Analog | Target | Assay | Activity (IC₅₀) | Reference Compound | Activity (IC₅₀) |
| Cyclobutane-based β3 integrin antagonist (ICT9057) | αvβ3 | Cell Adhesion | 1.0 ± 0.09 μM | cRGDfV (positive control) | Not specified |
| Cyclobutane-based β3 integrin antagonist (ICT9003) | αvβ3 | Cell Adhesion | 4.8 ± 0.2 μM | cRGDfV (positive control) | Not specified |
*IC₅₀: Half-maximal inhibitory concentration. Data compiled from multiple sources.[2]
Key Signaling Pathways and Mechanisms of Action
The biological effects of cyclobutane-containing compounds are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.
Anticancer Mechanisms
Many cyclobutane-containing anticancer agents function by disrupting fundamental cellular processes like cell division and signaling.
Tubulin Polymerization Inhibition: Certain cyclobutane derivatives, designed as analogs of natural products like Combretastatin A4, inhibit the polymerization of tubulin.[1] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization by cyclobutane analogs.
PI3K/AKT/mTOR Pathway Modulation: This signaling cascade is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. Some cyclobutane-containing compounds have been designed to target components of this pathway.[5]
Caption: Targeting the PI3K/AKT/mTOR signaling pathway.
Antiviral Mechanisms
HCV NS3/4A Protease Inhibition: Boceprevir, an approved drug for Hepatitis C, contains a cyclobutane moiety that plays a crucial role in its inhibitory activity against the viral NS3/4A protease, an enzyme essential for viral replication.
Caption: Mechanism of HCV NS3/4A protease inhibition by Boceprevir.
Integrin Antagonism
Cyclobutane-based compounds have been developed as antagonists of integrins, which are cell surface receptors involved in cell-matrix and cell-cell interactions. Dysregulation of integrin signaling is implicated in cancer metastasis and inflammation.
Caption: Integrin signaling and its inhibition by RGD mimetics.
Detailed Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological activity data, detailed and standardized experimental protocols are essential.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
Cyclobutane-containing test compound and vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control and medium-only blanks. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Enzyme Inhibition Assay (e.g., Protease Assay)
This protocol outlines a general procedure for measuring the inhibition of a specific enzyme by a cyclobutane-containing compound.
Materials:
-
Purified enzyme
-
Enzyme-specific substrate (e.g., a fluorogenic peptide)
-
Assay buffer
-
Test compound and vehicle control
-
96-well black microplate (for fluorescence assays)
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the plate reader and measure the fluorescence signal at regular intervals for a specific duration.
-
Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration and calculate the IC₅₀ value.
Protocol 3: Antiviral Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
Materials:
-
Host cell line permissive to the virus
-
Virus stock of known titer
-
Complete cell culture medium
-
Test compound and vehicle control
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Infection: Prepare serial dilutions of the virus. Remove the medium from the cells and infect the monolayers with a standardized amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours.
-
Compound Treatment: During or after infection, add the overlay medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Remove the overlay medium, fix the cells (e.g., with 10% formalin), and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. Determine the EC₅₀ value, the concentration that reduces the plaque number by 50%.
Conclusion
Cyclobutane-containing compounds represent a promising class of molecules with diverse and potent biological activities. Their unique structural features provide medicinal chemists with a powerful tool to design novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The data and protocols presented in this guide offer a benchmark for the biological activity of these compounds and serve as a valuable resource for researchers in the field of drug discovery and development. Further exploration of the vast chemical space of cyclobutane derivatives is warranted to unlock their full therapeutic potential.
References
Cyclobutane Moieties as Isosteric Replacements: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical step in optimizing drug-like properties. Isosteric replacement, the substitution of one functional group for another with similar steric and electronic characteristics, is a powerful tool in this process. This guide provides an objective comparison of the isosteric replacement of common functional groups with cyclobutane moieties, supported by experimental data, detailed methodologies, and visual representations of key concepts.
The use of cyclobutane rings as bioisosteres has gained significant traction in medicinal chemistry.[1][2] Their unique puckered three-dimensional structure offers a saturated, conformationally restricted alternative to planar aromatic rings and bulky alkyl groups like the tert-butyl group.[1][3] This substitution can lead to marked improvements in a compound's physicochemical and pharmacokinetic profile, including enhanced metabolic stability, increased aqueous solubility, and improved binding affinity.[3][4]
Physicochemical Properties: A Quantitative Comparison
The decision to replace a functional group with a cyclobutane moiety is often driven by the desire to fine-tune a molecule's properties. The following tables summarize quantitative data from comparative studies, highlighting the impact of this isosteric replacement.
Table 1: Cyclobutane as a Bioisostere for the tert-Butyl Group
A recent study systematically evaluated the replacement of the tert-butyl group with a 1-trifluoromethyl-cyclobutyl (CF3-cyclobutyl) group in various bioactive compounds.[5][6] The data reveals nuanced effects on key physicochemical parameters.
| Parameter | Original Compound (tert-Butyl) | Cyclobutane Analog (CF3-Cyclobutyl) | Fold Change/Observation |
| Steric Volume (ų) * | 150 | 171 | ~1.14x increase |
| Lipophilicity (logD) | 2.11 (model compound 37) | 2.51 (analog 39) | Increased by ~0.4-0.5 units |
| 2.01 (model compound 40) | 2.48 (analog 42) | ||
| Aqueous Solubility (µM) | 313 (model compound 40) | 338 (analog 42) | Negligible impact |
| 10 (Butenafine) | 8 (analog 46) | Negligible impact | |
| Metabolic Stability (CLint, mg min⁻¹ µL⁻¹) | 11 (model compound 37) | 16 (analog 39) | Decreased stability |
| 57 (Tebutam) | 107 (analog 50) | Decreased stability | |
| 12 (model compound 40) | 1 (analog 42) | Increased stability | |
| 30 (Butenafine) | 21 (analog 46) | Increased stability | |
| Acidity (pKa of p-substituted benzoic acid) | 4.79 | 2.92 | Acidity increased significantly |
| Basicity (pKa of p-substituted amine HCl) | 10.69 | 5.29 | Basicity decreased significantly |
*Calculated for tBu-benzene vs. CF3-cyclobutane-benzene.[5]
Table 2: Cyclobutane as a Bioisostere for an Aromatic Ring
Replacing a planar aromatic ring with a three-dimensional cyclobutane scaffold can dramatically improve a compound's developability profile.[3]
| Parameter | Aromatic Analog | Cyclobutane Analog | Fold Change/Improvement |
| Aqueous Solubility (µg/mL) | <0.1 | 104 | >1000-fold increase |
| Metabolic Stability (% remaining at 60 min) | 5 | 85 | 17-fold increase |
| Permeability (Papp, 10⁻⁶ cm/s) | 0.2 | 2.5 | 12.5-fold increase |
| hERG Inhibition (IC50, µM) | 1.2 | >30 | >25-fold improvement |
Impact on Biological Activity
The isosteric replacement of a functional group with a cyclobutane moiety can preserve or even enhance biological activity. For instance, in a study of the antifungal agent Butenafine and the antihistamine Buclizine, the CF3-cyclobutane analogues retained the original mode of bioactivity.[5] Similarly, a cyclobutane-containing derivative of the natural product combretastatin A-4 exhibited comparable potency to the parent compound against certain cancer cell lines.[1] The conformational restriction imposed by the cyclobutane ring can lock the molecule into a bioactive conformation, leading to improved target engagement.[4]
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, the following are detailed methodologies for key experiments.
Kinetic Solubility Assay[3]
Purpose: To determine the aqueous solubility of a compound from a DMSO stock solution.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS) at pH 7.4 to each well and mix thoroughly.
-
Equilibration: Incubate the plate at room temperature for 2 hours to allow for precipitation of the compound.
-
Filtration: Filter the samples to remove any precipitated compound.
-
Quantification: Analyze the concentration of the compound remaining in the filtrate using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) by comparing it to a standard curve.
Metabolic Stability Assay in Human Liver Microsomes (HLM)[7]
Purpose: To assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing the test compound (typically at 1 µM), human liver microsomes (0.5 mg/mL), and NADPH (1 mM) in a phosphate buffer (pH 7.4).
-
Initiation of Reaction: Pre-warm the mixture at 37°C, and initiate the metabolic reaction by adding NADPH.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected.
-
LC-MS/MS Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS. The rate of disappearance is used to calculate the intrinsic clearance (CLint).
Visualizing the Strategy: Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the isosteric replacement of a functional group with a cyclobutane moiety in a drug discovery program.
Caption: A typical workflow for the evaluation of cyclobutane bioisosteres.
Logical Relationship: Rationale for Cyclobutane Isosterism
The rationale for employing cyclobutane as a bioisostere is rooted in its ability to modulate multiple properties of a drug candidate simultaneously.
Caption: Rationale for using cyclobutane as a bioisostere in drug design.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
A Spectroscopic Showdown: Unmasking the Stereochemical Nuances of Cis and Trans Cyclobutane Derivatives
For researchers, scientists, and drug development professionals, a deep understanding of molecular stereochemistry is paramount. The spatial arrangement of atoms within a molecule can profoundly influence its physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of cis and trans isomers of cyclobutane derivatives, offering insights into how nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopy can be employed to distinguish between these stereoisomers. We will primarily focus on 1,2-diphenylcyclobutane as a model system, supplemented with data from other derivatives where applicable.
The puckered nature of the cyclobutane ring results in distinct spatial orientations for substituents in cis and trans isomers, leading to unique spectroscopic signatures. In cis isomers, substituents are located on the same face of the ring, while in trans isomers, they are on opposite faces. These geometric differences manifest as variations in nuclear shielding, vibrational modes, and molecular symmetry, which can be effectively probed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into 3D Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the stereochemistry of cyclobutane derivatives. Differences in the chemical environment of protons and carbons in cis and trans isomers lead to distinct chemical shifts and coupling constants.
¹H NMR Spectroscopy
The proton NMR spectra of cis and trans isomers of 1,2-diphenylcyclobutane reveal significant differences in the chemical shifts of the methine and methylene protons of the cyclobutane ring. These differences arise from the varying anisotropic effects of the phenyl rings in the two isomers.
In the trans isomer, the two phenyl groups are in a pseudo-diequatorial conformation, leading to a more rigid structure. Conversely, the cis isomer is conformationally flexible, undergoing rapid ring flipping between two equivalent conformations where one phenyl group is pseudo-axial and the other is pseudo-equatorial.[1][2] This conformational averaging in the cis isomer influences the observed chemical shifts.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for cis- and trans-1,2-Diphenylcyclobutane
| Proton | trans-1,2-Diphenylcyclobutane | cis-1,2-Diphenylcyclobutane |
| Methine (H1, H2) | 3.61 | 4.05 |
| Methylene (H3, H4) | 2.17 - 2.35 | 2.48 - 2.50 |
Data sourced from a study by Raza et al.[1]
A key diagnostic feature in the ¹H NMR spectra is the vicinal coupling constant (³J) between adjacent protons on the cyclobutane ring. The magnitude of ³J is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. The different geometries of cis and trans isomers result in distinct dihedral angles and, consequently, different coupling constants. Generally, the Jcis coupling constant is larger than the Jtrans coupling constant in cyclobutane systems.
¹³C NMR Spectroscopy
The ¹³C NMR spectra also exhibit differences between the cis and trans isomers of 1,2-diphenylcyclobutane, although they can be less pronounced than in ¹H NMR. The chemical shifts of the cyclobutane ring carbons are influenced by the steric and electronic effects of the substituents.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for cis- and trans-1,2-Cyclobutanedicarboxylic Acid
| Carbon | trans-1,2-Cyclobutanedicarboxylic Acid | cis-1,2-Cyclobutanedicarboxylic Acid |
| Carboxylic Acid (C=O) | 175.5 | 175.1 |
| Methine (C1, C2) | 42.1 | 41.8 |
| Methylene (C3, C4) | 22.8 | 20.9 |
Note: This data is for 1,2-cyclobutanedicarboxylic acid and serves as an illustrative example.
Vibrational Spectroscopy: Probing Molecular Bonds and Symmetry
Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of molecules. Differences in the symmetry and bond vibrations between cis and trans isomers can be used for their differentiation.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The puckering of the cyclobutane ring and the orientation of the substituents influence the vibrational frequencies. For instance, in a study of a platinum-containing cyclobutane complex, the ν(C≡C) stretching mode was observed at a higher frequency for the cis isomer compared to the trans isomer.
For 1,2-disubstituted cyclobutanes, the "fingerprint" region of the IR spectrum (below 1500 cm⁻¹) is often complex but can contain characteristic bands that differ between the cis and trans isomers due to the different overall molecular symmetry and resulting selection rules.
Table 3: Selected IR Absorption Bands (cm⁻¹) for a cis-Cyclobutane-1,2-dicarboxylic Acid Derivative
| Wavenumber (cm⁻¹) | Assignment |
| 1697 | C=O stretching |
| 1627 | C=C stretching (of precursor) |
| 976 | C=C-H out-of-plane bending (of precursor) |
Data from the synthesis of a cis-3,4-diphenyl-cyclobutane-1,2-dicarboxylic acid, showing the disappearance of precursor bands and the appearance of the product's carbonyl stretch.[3]
Raman Spectroscopy
Raman spectroscopy is particularly sensitive to vibrations that involve a change in the polarizability of the molecule. For centrosymmetric molecules, the rule of mutual exclusion states that vibrations that are Raman active are IR inactive, and vice versa. While simple 1,2-disubstituted cyclobutanes may not possess a center of inversion, the overall symmetry differences between cis and trans isomers can lead to distinct Raman spectra. For example, the symmetric stretching vibrations of the cyclobutane ring are often more intense in the Raman spectrum of the more symmetric isomer.
Experimental Protocols
Synthesis of cis- and trans-1,2-Diphenylcyclobutane
-
cis-1,2-Diphenylcyclobutane Synthesis: 1,2-diphenylcyclobutene is dissolved in ethanol, and 5% palladium on carbon is added as a catalyst. The mixture is stirred at room temperature under a hydrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the solution is filtered, and the solvent is evaporated to yield the cis isomer.[1]
-
trans-1,2-Diphenylcyclobutane Synthesis: cis-1,2-diphenylcyclobutane is dissolved in dry dimethyl sulfoxide (DMSO) with potassium tert-butoxide. The mixture is stirred under a nitrogen atmosphere. This procedure facilitates the isomerization to the more stable trans isomer.[1]
NMR Spectroscopy Protocol
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 600 MHz).
-
¹H NMR Acquisition Parameters: A standard pulse sequence is used with a spectral width of approximately 10-15 ppm. For quantitative analysis, a relaxation delay of at least 5 times the longest T₁ relaxation time is employed.
-
¹³C NMR Acquisition Parameters: A wider spectral width (e.g., 200-250 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum is collected prior to the sample spectrum to subtract the absorbance of atmospheric gases.
Raman Spectroscopy Protocol
-
Sample Preparation: Samples can be solids or liquids and are often analyzed directly in glass vials or capillaries.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm) is used.
-
Data Acquisition: The scattered light is collected and dispersed onto a CCD detector. The spectral range and acquisition time are optimized to obtain a good signal-to-noise ratio.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of cis and trans isomers of cyclobutane derivatives.
Caption: Workflow for the spectroscopic comparison of cyclobutane isomers.
Signaling Pathway of Spectroscopic Data to Structural Elucidation
The following diagram illustrates how the data from different spectroscopic techniques contribute to the final structural and stereochemical assignment of the cyclobutane isomers.
Caption: Data flow from spectroscopic measurements to structural elucidation.
References
Safety Operating Guide
Navigating the Disposal of 2-Cyclobutyl-2-oxoacetic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the safe and compliant disposal of 2-Cyclobutyl-2-oxoacetic acid, a compound utilized in organic synthesis and medicinal chemistry. Due to the limited availability of specific safety data for this exact compound, this guidance is informed by information on closely related analogs, such as 2-cyclobutylacetic acid and general principles of chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the hazards identified for analogous compounds, this substance should be treated as potentially harmful if swallowed, a skin and eye irritant, and a possible respiratory irritant.[1]
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against eye irritation or damage.
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from accidental splashes.
-
Respiratory Protection: If handling the material in a way that could generate dust or aerosols, a NIOSH-approved respirator may be necessary. All handling of the pure substance should ideally take place in a certified chemical fume hood.
Quantitative Data Summary
| Property | Value | Source / Analogy |
| Molecular Formula | C₆H₈O₃ | Supplier Data |
| Molecular Weight | 128.13 g/mol | Supplier Data |
| Boiling Point | 213.86 °C | Supplier Data |
| Flash Point | 97.43 °C | Supplier Data |
| GHS Hazard Statements | Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation | Inferred from 2-cyclobutylacetic acid[1] |
| Aquatic Toxicity | Data not available. | General principles suggest that the release of organic acids into aquatic environments can alter pH and may be harmful to aquatic life. Avoid release to the environment. |
| Chemical Incompatibilities | Strong oxidizing agents, Strong bases | General for carboxylic acids and cyclobutane derivatives.[2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All waste streams containing this compound must be clearly identified as hazardous chemical waste.
-
Container Selection: Use a dedicated, properly labeled, and chemically compatible waste container. The container should be in good condition and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The approximate concentration and any other components in the waste mixture should also be listed.
-
Segregation: Do not mix this compound waste with incompatible materials, particularly strong bases or strong oxidizing agents, to prevent potentially hazardous reactions.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and have secondary containment to capture any potential leaks.
-
Disposal Request: Once the container is full or is no longer being added to, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal service.
Note on Neutralization: While the neutralization of some acidic waste streams can be a viable disposal method, it is not recommended for this compound without a thorough, substance-specific risk assessment. Neutralization reactions can be exothermic and may produce hazardous byproducts. Any attempt at neutralization should only be performed by trained personnel in a controlled environment, such as a fume hood, and with appropriate PPE.
Logical Decision Flow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the scientific community.
References
Personal protective equipment for handling 2-Cyclobutyl-2-oxoacetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for handling 2-Cyclobutyl-2-oxoacetic acid (CAS No. 13884-85-0). The following guidelines are based on available data for structurally similar compounds and general best practices for handling organic acids and ketones. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier for the most accurate and comprehensive information.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards associated with similar keto acids include skin irritation, serious eye damage, and respiratory irritation.[1] Therefore, a stringent PPE protocol is mandatory.
Summary of Recommended Personal Protective Equipment
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact which can lead to irritation. |
| Skin and Body Protection | Laboratory coat, closed-toe shoes, and long pants | Provides a barrier against accidental spills and contact with the skin. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood | Minimizes the inhalation of vapors or dust that may cause respiratory tract irritation. |
Operational and Handling Protocol
Adherence to a strict operational workflow is critical to ensure safety when handling this compound.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review the supplier-specific Safety Data Sheet (SDS).
-
Put on all required Personal Protective Equipment (PPE) as detailed in the table above.
-
Ensure work is conducted in a properly functioning chemical fume hood or a well-ventilated area.[2]
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Handling:
-
Post-Handling & Disposal:
-
Decontaminate all surfaces and glassware that have come into contact with the chemical.
-
Dispose of waste, including contaminated PPE, in sealed, properly labeled containers according to institutional and local regulations.
-
Remove PPE, ensuring not to contaminate skin.
-
Wash hands thoroughly with soap and water after handling.
-
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2] |
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]
Disposal:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.
-
Do not allow the chemical to enter drains.[2] Contaminated materials should be treated as hazardous waste.
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




